Product packaging for Methyl 2-Amino-3,4-difluorobenzoate(Cat. No.:CAS No. 170108-07-3)

Methyl 2-Amino-3,4-difluorobenzoate

Cat. No.: B067086
CAS No.: 170108-07-3
M. Wt: 187.14 g/mol
InChI Key: MQSMXRFDHQTFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-amino-3,4-difluorobenzoate (CAS 170108-07-3) is a high-value fluorinated aromatic ester serving as a versatile building block in organic synthesis and pharmaceutical research. Its structure, featuring an electron-rich amino group and strategically placed fluorine atoms on a benzoate core, allows for diverse functionalization, making it an essential intermediate for constructing complex molecules. Key Applications & Research Value: Pharmaceutical Intermediate: This compound is primarily used in the research and development of Active Pharmaceutical Ingredients (APIs). Its unique structure is particularly valuable in the synthesis of novel compounds, including fluoroquinolone derivatives that are being investigated as catalytic inhibitors of human topoisomerase I, a promising mechanism for anti-cancer therapies . The fluorine atoms enhance the biological activity and metabolic stability of the resulting drug candidates. Agrochemical Research: The compound is employed in creating new pesticides and herbicides. The introduction of fluorine atoms helps improve the efficacy and environmental stability of agrochemical products . Versatile Chemical Synthesis: It is a key starting material for various cross-coupling reactions and nucleophilic substitutions, enabling researchers to introduce fluorine atoms and other functional groups into aromatic systems . Handling & Safety: This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Handle with care following laboratory safety protocols. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For optimal stability, store in a cool, dark place, sealed in dry conditions, ideally at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2NO2 B067086 Methyl 2-Amino-3,4-difluorobenzoate CAS No. 170108-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMXRFDHQTFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627019
Record name Methyl 2-amino-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170108-07-3
Record name Methyl 2-amino-3,4-difluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170108-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 2-Amino-3,4-difluorobenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-Amino-3,4-difluorobenzoate: A Key Intermediate for Pharmaceutical Research

Introduction and Overview

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] this compound is a specialized aromatic building block that stands at the intersection of these design principles. As a trifunctional molecule—possessing an amine, an ester, and a difluoro-substituted benzene ring—it offers a versatile platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical identity, synthesis, applications, and handling, tailored for researchers and scientists in drug development.

Core Chemical Identity

A precise understanding of a molecule's structure and properties is fundamental to its effective application in synthesis.

IUPAC Name and Synonyms
  • IUPAC Name: this compound

  • Common Synonyms:

    • 2-Amino-3,4-difluorobenzoic acid methyl ester

    • Methyl 3,4-difluoroanthranilate

Chemical Structure

The structure consists of a central benzene ring substituted with an amino group at position 2, two fluorine atoms at positions 3 and 4, and a methyl ester group at position 1. This specific arrangement of functional groups and fluorine atoms dictates its unique reactivity and utility in synthetic chemistry.

chemical_structure cluster_benzoate C1 C C2 C C1->C2 Ester_C C C1->Ester_C C3 C C2->C3 Amino_N NH₂ C2->Amino_N C4 C C3->C4 Fluorine1 F C3->Fluorine1 C5 C C4->C5 Fluorine2 F C4->Fluorine2 C6 C C5->C6 C6->C1 Ester_O1 O Ester_C->Ester_O1 = Ester_O2 O Ester_C->Ester_O2 Ester_CH3 CH₃ Ester_O2->Ester_CH3

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Quantitative data for this specific isomer is not broadly published; however, properties can be reliably estimated based on its parent acid and analogous structures, such as Methyl 2-amino-4,5-difluorobenzoate.[3][4]

PropertyValue (Estimated/Reported for Analogs)Source/Basis
Molecular Formula C₈H₇F₂NO₂-
Molecular Weight 187.14 g/mol -
Appearance White to pale yellow crystalline solidAnalogy[4]
Boiling Point ~274 °C at 760 mmHgAnalogy[3]
Density ~1.3-1.4 g/cm³Analogy[3]
Solubility Soluble in methanol, ethyl acetate, DCMGeneral chemical principles
CAS Number 158580-95-1 (for the parent acid)[5]

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-Amino-3,4-difluorobenzoic acid.[5]

Retrosynthetic Analysis & Workflow

The synthesis follows a classical Fisher esterification pathway. The carboxylic acid is treated with an excess of methanol in the presence of a strong acid catalyst. The excess alcohol serves both as a reagent and as the solvent, driving the reaction equilibrium toward the product side in accordance with Le Châtelier's principle.

synthesis_workflow Start Starting Material: 2-Amino-3,4-difluorobenzoic Acid Reagents Reagents: Methanol (excess) Sulfuric Acid (catalyst) Reaction Reaction Step: Fisher Esterification (Reflux) Start->Reaction Reagents->Reaction Workup Aqueous Workup: Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Reaction->Workup Purification Purification: Drying (Na₂SO₄) Solvent Evaporation Workup->Purification Product Final Product: This compound Purification->Product application_pathway Intermediate This compound Product Amide-Coupled Product (Advanced Intermediate) Intermediate->Product Reagent Acylating Agent (e.g., R-COCl) Reagent->Product API Further Elaboration (Cyclization, etc.) Active Pharmaceutical Ingredient (API) Product->API

References

An In-depth Technical Guide to Methyl 2-amino-3,4-difluorobenzoate (CAS 170108-07-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,4-difluorobenzoate, registered under CAS number 170108-07-3, is a fluorinated anthranilate derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the properties, synthesis, potential applications, and suppliers of this compound, offering a critical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably estimated based on data from closely related analogs and general principles of organic chemistry.

PropertyValueSource/Analogy
CAS Number 170108-07-3-
Molecular Formula C₈H₇F₂NO₂-
Molecular Weight 187.15 g/mol -
IUPAC Name This compound-
Appearance White to off-white solid (predicted)Analogy to similar compounds[1]
Boiling Point ~274 °C at 760 mmHg (predicted)Analogy to Methyl 2-amino-4,5-difluorobenzoate[1]
Density ~1.4 g/cm³ (predicted)Analogy to Methyl 2-amino-4,5-difluorobenzoate[1]
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water is expected.General knowledge of organic esters
Melting Point Not available. Expected to be a solid at room temperature.Analogy to similar compounds

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the methyl ester protons (singlet, ~3.9 ppm), the aromatic protons (multiplets in the aromatic region, ~6.5-7.5 ppm), and the amine protons (broad singlet, shift dependent on solvent and concentration).

  • ¹³C NMR: Resonances for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons, with characteristic C-F couplings.

  • IR Spectroscopy: Absorption bands for N-H stretching (amine), C=O stretching (ester), C-F stretching, and aromatic C-H and C=C bonds.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A plausible synthetic route to this compound involves the esterification of the corresponding 2-amino-3,4-difluorobenzoic acid. This transformation can be achieved under standard acidic conditions.

Experimental Protocol: Esterification of 2-amino-3,4-difluorobenzoic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3,4-difluorobenzoic acid (1 equivalent) in methanol (sufficient to ensure stirring).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis_Workflow start 2-amino-3,4-difluorobenzoic acid reagents Methanol (Solvent) H₂SO₄ or SOCl₂ (Catalyst) start->reagents Suspend in reaction Reflux reagents->reaction Heat to reflux workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) reaction->workup Cool and process purification Column Chromatography workup->purification Isolate crude product product This compound purification->product Purify

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Fluorinated anthranilates are valuable scaffolds in drug discovery due to their ability to serve as precursors for a variety of heterocyclic systems and other complex molecules. The presence of fluorine can significantly enhance the biological activity and pharmacokinetic profile of the resulting compounds.

Potential as an Antimicrobial Agent

Research has shown that fluorinated derivatives of anthranilic acid can exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] The proposed mechanism involves the metabolic conversion of the fluorinated anthranilate to a fluorinated tryptophan analog. This analog can then be incorporated into proteins, leading to dysfunctional enzymes and cell death, or it can act as a feedback inhibitor of tryptophan biosynthesis.[2][3] Given this precedent, this compound is a promising starting material for the development of novel anti-tubercular agents.

Scaffold for Heterocyclic Synthesis

The amino and ester functionalities of this compound make it an ideal precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, benzothiazoles, and acridones.[4][5][6][7][8] These heterocyclic motifs are prevalent in a wide range of biologically active molecules, including anticancer, anti-inflammatory, and antiviral agents. The difluoro substitution pattern on the benzene ring can provide unique steric and electronic properties to the resulting heterocyclic systems, potentially leading to novel pharmacological profiles.

Applications cluster_applications Potential Applications in Drug Discovery cluster_heterocycles Heterocyclic Scaffolds main_compound This compound antimicrobial Antimicrobial Agents (e.g., Anti-tubercular) main_compound->antimicrobial Metabolic conversion to fluorinated tryptophan analog heterocycles Synthesis of Bioactive Heterocycles main_compound->heterocycles Cyclization reactions quinazolinones Quinazolinones heterocycles->quinazolinones benzothiazoles Benzothiazoles heterocycles->benzothiazoles acridones Acridones heterocycles->acridones

Caption: Potential applications of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the handling procedures for similar aminobenzoate derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Suppliers

This compound is available from various chemical suppliers specializing in research and development chemicals. It is advisable to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its fluorinated structure offers the potential to synthesize novel compounds with improved biological activity and pharmacokinetic properties. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their quest for new and effective therapeutic agents. Further investigation into its biological activity and the exploration of its utility in the synthesis of diverse chemical libraries are warranted.

References

The Strategic Role of 2-Amino-3,4-difluorobenzoic Acid and Its Esters in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Drug Design

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, substituted aminobenzoic acids and their esters are of particular interest due to their versatile reactivity and prevalence in a wide range of pharmacologically active compounds. This guide focuses on the synthesis, properties, and medicinal chemistry applications of 2-Amino-3,4-difluorobenzoic acid and its esters, with a particular emphasis on Methyl 2-Amino-3,4-difluorobenzoate, a key intermediate in the development of targeted therapeutics.

Physicochemical Properties and Structural Features

2-Amino-3,4-difluorobenzoic acid (CAS RN: 158580-94-0) and its methyl ester derivative possess a unique substitution pattern on the benzene ring that imparts specific reactivity and conformational preferences.[1] The presence of two adjacent fluorine atoms at the 3- and 4-positions, coupled with an amino group at the 2-position, creates a distinct electronic and steric environment.

PropertyValue (Predicted/Observed)Source
Molecular Formula C₇H₅F₂NO₂ (Acid) / C₈H₇F₂NO₂ (Methyl Ester)[1]
Molecular Weight 173.12 g/mol (Acid) / 187.14 g/mol (Methyl Ester)[1]
pKa ~2.0 (Predicted for analogous structures)N/A
LogP Varies with esterificationN/A

The electron-withdrawing nature of the fluorine atoms influences the acidity of the carboxylic acid and the basicity of the amino group. This modulation of electronic properties is a critical aspect of its utility in multi-step synthetic routes, affecting reaction conditions and the stability of intermediates.

Synthesis of 2-Amino-3,4-difluorobenzoic Acid and its Methyl Ester

The synthesis of 2-Amino-3,4-difluorobenzoic acid and its subsequent esterification to this compound are crucial first steps in its application in medicinal chemistry. While multiple synthetic routes to fluorinated anthranilic acids exist, a common strategy involves the derivatization of commercially available fluorinated precursors.

Experimental Protocol: Synthesis of 2-Amino-3,4-difluorobenzoic Acid

A common laboratory-scale synthesis of the parent acid involves the hydrolysis of a suitable precursor, such as a nitrile or amide, or the reduction of a nitro-substituted benzoic acid. The specific details of such syntheses are often proprietary or found within the patent literature for specific active pharmaceutical ingredients.

Experimental Protocol: Esterification to this compound

The conversion of the carboxylic acid to its methyl ester is a standard and high-yielding reaction.

Objective: To prepare this compound from 2-Amino-3,4-difluorobenzoic acid.

Materials:

  • 2-Amino-3,4-difluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3,4-difluorobenzoic acid in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. The addition is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality of Experimental Choices: The use of thionyl chloride with methanol is a highly efficient method for esterification as it generates methyl chloroformate in situ, which readily reacts with the carboxylic acid. The in situ generation of HCl also catalyzes the reaction. The basic wash with sodium bicarbonate is crucial to remove any unreacted carboxylic acid and the acidic catalyst, ensuring the purity of the final product.

Esterification_Workflow start Start: 2-Amino-3,4- difluorobenzoic Acid reaction Esterification Reaction (Reflux) start->reaction Add reagents Methanol (anhydrous) Thionyl Chloride reagents->reaction Add workup Work-up: - Remove Methanol - Dissolve in DCM - NaHCO3 wash - Brine wash reaction->workup Cool purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Product: Methyl 2-Amino-3,4- difluorobenzoate purification->product

Synthetic Workflow for this compound.

The Role of this compound in Kinase Inhibitor Synthesis

A significant application of this compound and its parent acid is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors are a major class of targeted therapies.

The 2-amino-3,4-difluorobenzamide scaffold, derived from this compound, serves as a key structural motif in the development of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been utilized in the synthesis of dual MEK/mTOR multifunctional inhibitors.[2]

Case Study: Synthesis of a Precursor for MEK/mTOR Inhibitors

In the synthesis of dual-acting MEK/mTOR inhibitors, a key intermediate is perfluorophenyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate.[2] The synthesis of this intermediate involves the coupling of 2-amino-3,4-difluorobenzoic acid with a substituted aniline, followed by activation of the carboxylic acid for subsequent amide bond formation.

Synthetic Rationale:

  • Buchwald-Hartwig Amination: The amino group of a 2-amino-3,4-difluorobenzoic acid derivative can undergo a palladium-catalyzed cross-coupling reaction with an aryl halide (e.g., 2-fluoro-4-iodoaniline) to form a diarylamine.

  • Amide Bond Formation: The resulting N-aryl-2-amino-3,4-difluorobenzoic acid is then activated, often as a pentafluorophenyl (PFP) ester, to facilitate amide bond formation with a linker molecule. The PFP ester is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution.

This approach allows for the modular construction of complex molecules where the 2-amino-3,4-difluorobenzamide core acts as a central scaffold, with one side of the molecule designed to interact with the kinase active site and the other side attached to a second pharmacophore or a linker for creating bifunctional molecules.

Kinase_Inhibitor_Synthesis start Methyl 2-Amino-3,4- difluorobenzoate hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid 2-Amino-3,4- difluorobenzoic Acid hydrolysis->acid coupling Buchwald-Hartwig Coupling with 2-fluoro-4-iodoaniline acid->coupling diarylamine N-(2-fluoro-4-iodophenyl)- 2-amino-3,4-difluorobenzoic acid coupling->diarylamine activation Activation as PFP ester diarylamine->activation pfp_ester Perfluorophenyl Ester Intermediate activation->pfp_ester linker_coupling Amide Coupling with Linker pfp_ester->linker_coupling inhibitor Dual MEK/mTOR Inhibitor Scaffold linker_coupling->inhibitor

General Synthetic Pathway to Kinase Inhibitor Scaffolds.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a wide range of derivatives of this compound is not extensively published in the public domain, general principles of medicinal chemistry can be applied to understand the potential impact of its structural features.

  • Amino Group (Position 2): This is a key handle for derivatization, allowing for the introduction of various substituents to explore the chemical space around the kinase active site. The formation of amides, ureas, and sulfonamides at this position can introduce hydrogen bond donors and acceptors that are crucial for target engagement.

  • Fluorine Atoms (Positions 3 and 4): The difluoro substitution pattern can influence the conformation of the molecule and its interaction with the protein target. The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone or side chains. Furthermore, the C-F bonds can enhance metabolic stability by blocking sites of oxidative metabolism.

  • Ester/Carboxylic Acid Group (Position 1): This group can be modified to fine-tune solubility and pharmacokinetic properties. While the methyl ester is a common intermediate, it can be hydrolyzed to the carboxylic acid, which can form salt bridges with basic residues in the target protein, or converted to a variety of amides to modulate cell permeability and target residence time.

Conclusion and Future Perspectives

2-Amino-3,4-difluorobenzoic acid and its esters, particularly this compound, are valuable and versatile building blocks in medicinal chemistry. Their unique substitution pattern provides a strategic advantage in the design and synthesis of novel therapeutics, most notably in the field of kinase inhibitors. The ability to modulate the electronic and steric properties of the scaffold through derivatization of the amino and carboxylic acid functionalities, combined with the beneficial effects of the difluoro substitution, makes this a privileged scaffold for drug discovery. As the demand for highly specific and potent targeted therapies continues to grow, the role of such precisely engineered fluorinated intermediates is set to expand, paving the way for the development of the next generation of innovative medicines.

References

Literature review on the synthesis of substituted aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Aminobenzoates

Substituted aminobenzoates are a cornerstone of modern medicinal chemistry and materials science. These scaffolds are present in a wide array of pharmaceuticals, including local anesthetics, anti-inflammatory agents, and antibacterial drugs.[1][2][3] Their structural versatility, allowing for modification at the amino group, the carboxyl group, and the aromatic ring, makes them invaluable building blocks for drug discovery and the development of novel functional materials.[4][5]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing substituted aminobenzoates. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices and to ground protocols in established chemical principles. We will traverse from foundational, classical techniques to modern, palladium-catalyzed transformations, offering both theoretical understanding and practical, field-proven insights.

Foundational Strategies: The Classical Toolbox

The synthesis of simple aminobenzoates often relies on robust, time-tested reactions learned in introductory organic chemistry. These methods remain highly relevant for large-scale synthesis due to their cost-effectiveness and scalability.

Fischer-Speier Esterification: The Direct Approach

The most direct route to an aminobenzoate ester is the acid-catalyzed reaction between the corresponding aminobenzoic acid and an alcohol. This equilibrium-driven process, first described in 1895, is a pillar of ester synthesis.[6]

Causality and Experimental Rationale:

The Fischer-Speier esterification is governed by Le Châtelier's principle.[7] To achieve high yields, the equilibrium must be shifted toward the product. This is typically accomplished in two ways:

  • Use of Excess Alcohol: Employing the alcohol as the reaction solvent provides a large molar excess, driving the reaction forward.[7][8]

  • Removal of Water: As water is a byproduct, its removal (e.g., via a Dean-Stark apparatus) can also shift the equilibrium.[7][9]

A strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is critical.[6][9] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the relatively weak alcohol nucleophile.[7][8]

A key consideration when working with aminobenzoic acids is the basicity of the amino group. This group will be protonated by the strong acid catalyst, forming an ammonium salt. Consequently, a purely "catalytic" amount of acid is often insufficient; a stoichiometric quantity is frequently required to ensure enough free acid is available to catalyze the esterification.[8]

Experimental Protocol: Synthesis of Benzocaine (Ethyl 4-Aminobenzoate)

This protocol is a classic example of the Fischer-Speier esterification.

  • Reaction Setup: In a 100 mL round-bottom flask, add 4-aminobenzoic acid (1.0 eq). To this, add absolute ethanol (approx. 10-15 mL per gram of starting material), which acts as both reactant and solvent.[10][11]

  • Catalyst Addition: Place the flask in an ice bath to control the initial exotherm. Slowly and carefully, add concentrated sulfuric acid (1.0-1.5 eq) dropwise with continuous stirring.[10][11]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (boiling point of ethanol is ~78°C) for 1-2 hours.[10][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Neutralization: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing a cold solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[8] Stir until the effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the water-insoluble ester product to precipitate.[8]

  • Isolation: Collect the crude benzocaine precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure benzocaine as a white solid.

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification sub R-COOH p1 sub->p1 cat H+ cat->p1 alc R'-OH p2 alc->p2 prod R-COOR' water H2O Protonated\nCarboxylic Acid Protonated Carboxylic Acid p1->Protonated\nCarboxylic Acid + H+ Tetrahedral\nIntermediate Tetrahedral Intermediate p2->Tetrahedral\nIntermediate + R'-OH p3 Protonated\nIntermediate Protonated Intermediate p3->Protonated\nIntermediate Proton Transfer p4 p4->water Protonated\nEster Protonated Ester p4->Protonated\nEster - H2O p5 p5->cat p5->prod - H+ Protonated\nCarboxylic Acid->p2 Tetrahedral\nIntermediate->p3 Protonated\nIntermediate->p4 Protonated\nEster->p5

Caption: The catalytic cycle of Fischer-Speier esterification.

Synthesis via Reduction of Nitroaromatics

An alternative and highly effective classical route involves introducing the amino group late in the synthesis via the reduction of a nitro precursor. This strategy is particularly useful when the desired substitution pattern is more easily achieved starting from a nitrated aromatic ring.

Causality and Experimental Rationale:

The synthetic logic is straightforward:

  • Esterification First: A substituted nitrobenzoic acid is first esterified. This is often simpler as the reaction conditions do not have to be compatible with a free amino group.

  • Reduction Last: The nitro group on the resulting nitrobenzoate ester is then reduced to the target amine.[12] This step unveils the amino functionality as one of the final steps, preventing its potential interference in earlier reactions.[12]

Common reducing agents for converting an aryl nitro group to an amine include tin(II) chloride (SnCl₂), iron filings in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂ over a palladium, platinum, or nickel catalyst).[11][12] The choice of reductant depends on functional group tolerance and desired reaction conditions.

Experimental Protocol: Two-Step Synthesis of Benzocaine from 4-Nitrobenzoic Acid

  • Step 1: Esterification of 4-Nitrobenzoic Acid

    • Follow the Fischer-Speier protocol described in Section 1.1, using 4-nitrobenzoic acid as the starting material to synthesize ethyl 4-nitrobenzoate.[11][12]

  • Step 2: Reduction of Ethyl 4-Nitrobenzoate

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl 4-nitrobenzoate (1.0 eq) and a solvent such as ethanol or acetic acid.

    • Reagent Addition: Add iron powder (Fe, ~3 eq) to the flask. Heat the mixture to reflux and then add concentrated hydrochloric acid (HCl) portion-wise.

    • Reaction: Continue refluxing for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Workup: Cool the reaction and filter it through a pad of celite to remove the iron salts. Neutralize the filtrate with a base (e.g., Na₂CO₃) to precipitate the product.

    • Isolation and Purification: Isolate the crude benzocaine via filtration and purify by recrystallization as previously described.

Diagram: Nitro-Reduction Synthetic Workflow

Nitro_Reduction Start 4-Nitrobenzoic Acid Step1 Fischer Esterification (Ethanol, H₂SO₄, Reflux) Start->Step1 Intermediate Ethyl 4-Nitrobenzoate Step1->Intermediate Step2 Nitro Group Reduction (e.g., Fe/HCl, Reflux) Intermediate->Step2 End Ethyl 4-Aminobenzoate (Benzocaine) Step2->End

Caption: Workflow for synthesizing aminobenzoates via nitro-reduction.

Modern Palladium-Catalyzed Methodologies

The advent of transition-metal catalysis has revolutionized organic synthesis. Palladium-catalyzed cross-coupling reactions, in particular, offer unparalleled efficiency and functional group tolerance for constructing C-N and C-C bonds, providing powerful tools for synthesizing complex substituted aminobenzoates.

Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine, forming a C-N bond.[13][14] This reaction has largely replaced harsher classical methods (like the Ullmann condensation) for the synthesis of aryl amines due to its milder conditions and exceptionally broad substrate scope.[14]

Causality and Experimental Rationale:

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle facilitated by a palladium catalyst and a specialized ligand.

  • Palladium Precursor: Common catalysts include Pd(OAc)₂ and Pd₂(dba)₃.[15][16]

  • Ligand: The ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[14][15] Their role is to stabilize the palladium center and, crucially, to promote the final, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

  • Base: A base, typically a non-nucleophilic one like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[16]

This methodology allows for the coupling of a halo-substituted benzoate ester with a wide variety of primary or secondary amines, providing access to a diverse library of N-substituted aminobenzoates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube or vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., ethyl 4-bromobenzoate, 1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., KOt-Bu, 1.2-1.5 eq). Evacuate and backfill the vessel with the inert gas three times.

  • Solvent and Amine: Add a dry, degassed solvent (e.g., toluene or dioxane), followed by the amine (1.1-1.2 eq).

  • Reaction: Seal the vessel and heat the reaction mixture (typically 80-110°C) with stirring for 4-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (L₂) Pd0->OxAdd Oxidative Addition AmineCoord Ar-Pd(II)-NHR' (L) OxAdd->AmineCoord Ligand Exchange ReductElim Product Complex AmineCoord->ReductElim Reductive Elimination ReductElim->Pd0 Product Ar-NHR' ReductElim->Product ArX Ar-X ArX->OxAdd Amine R'-NH₂ Amine->AmineCoord Base Base HXBase H-X + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Palladium-Catalyzed C-H Carbonylation

A more advanced strategy involves the direct carbonylation of a C-H bond on an aniline derivative. This approach is highly atom-economical as it avoids the need for pre-functionalized aryl halides.

Causality and Experimental Rationale:

A notable example is the palladium/copper-catalyzed aerobic oxidative C-H carbonylation for synthesizing o-aminobenzoates.[17][18] This reaction proceeds via a directed C-H activation mechanism.

  • Catalyst System: A dual-catalyst system of palladium and copper is employed.[17][18]

  • Reactants: An N-substituted aniline serves as the starting material, carbon monoxide (often from a surrogate) is the carbon source, and an alcohol acts as the nucleophile to form the ester.[17]

  • Oxidant: Molecular oxygen (O₂) is used as the terminal oxidant, making the process environmentally benign.[17][18]

The reaction tolerates a variety of primary and secondary alcohols, allowing for the synthesis of different esters.[17] This method provides direct access to valuable ortho-aminobenzoates, which can be challenging to synthesize through classical methods.

Comparative Overview of Synthetic Methodologies

The choice of synthetic route depends on factors such as substrate availability, required substitution pattern, scale, and cost. The following table summarizes the key features of the discussed methods.

MethodTypical SubstratesKey Reagents/CatalystsGeneral ConditionsAdvantagesLimitations
Fischer-Speier Esterification Aminobenzoic acids, AlcoholsH₂SO₄ or TsOHReflux, 1-10 hrs[6]Simple, cost-effective, scalable.[6]Equilibrium-limited, requires excess reagent, can be harsh for sensitive substrates.
Nitro-Reduction Route Nitrobenzoic acids, Alcohols1. H₂SO₄2. Fe/HCl or H₂/Pd1. Reflux2. Reflux or RTWell-established, reliable, avoids amine interference.[12]Multi-step, generates waste from reductant.
Buchwald-Hartwig Amination Aryl halides/triflates, AminesPd precursor, Phosphine ligand, BaseInert atm., 80-110°C[15][16]Broad scope, high functional group tolerance, mild conditions.[14][19]Expensive catalysts/ligands, requires inert atmosphere.
Pd-Catalyzed Carbonylation N-substituted anilines, AlcoholsPd/Cu catalysts, O₂Elevated temp.High atom economy, direct C-H functionalization.[17][18]Limited to specific substitution patterns (e.g., ortho), catalyst sensitivity.
Ullmann Condensation Aryl halides, AminesCopper (metal or salt)High temp. (>200°C), polar solvents.[20]Uses inexpensive copper.Harsh conditions, often requires activated substrates, lower yields than Pd methods.[20][21]

Conclusion and Future Outlook

The synthesis of substituted aminobenzoates is a mature field with a rich arsenal of methodologies, from the classical workhorses of Fischer-Speier esterification and nitro-reduction to the elegant and versatile palladium-catalyzed cross-coupling reactions. While classical methods remain indispensable for large-scale production of simple structures, modern catalytic approaches like the Buchwald-Hartwig amination provide unparalleled access to complex, highly functionalized molecules essential for contemporary drug discovery.

Future research will undoubtedly focus on the development of even more efficient, sustainable, and cost-effective catalysts. The exploration of base-metal catalysis (e.g., with nickel or copper) to mimic the efficiency of palladium, the expansion of C-H activation strategies to other positions on the aromatic ring, and the application of flow chemistry for safer and more scalable synthesis represent exciting frontiers in this vital area of chemical science.[22]

References

A Senior Application Scientist's Guide to Methyl 2-Amino-3,4-difluorobenzoate: A Cornerstone for Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. It can enhance metabolic stability, improve membrane permeability, and modulate pKa values, often leading to superior biological activity and a more favorable drug-like profile.

This guide focuses on a particularly versatile fluorinated building block: Methyl 2-Amino-3,4-difluorobenzoate . This compound is a trifunctional reagent, possessing a nucleophilic amino group, an ester moiety amenable to further transformation, and a difluorinated benzene ring. The specific 3,4-difluoro substitution pattern creates a unique electronic environment that activates the molecule for a variety of cyclization reactions, making it a preferred starting material for the synthesis of a multitude of high-value heterocyclic scaffolds. This document serves as a technical deep-dive for researchers and drug development professionals, elucidating the properties, reactivity, and synthetic applications of this powerful intermediate.

Chapter 1: Core Characteristics and Reactivity Profile

Before embarking on complex syntheses, a thorough understanding of the starting material is paramount. The efficacy of this compound in heterocyclic synthesis stems directly from its intrinsic chemical properties and the interplay of its functional groups.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

PropertyValueReference
CAS Number 170108-07-3[1]
Molecular Formula C₈H₇F₂NO₂[1]
Molecular Weight 187.15 g/mol [1]
Appearance Solid[1]
Melting Point 96 to 98°C[1]
IUPAC Name This compound[1]
An Analysis of Electronic Effects and Reactivity

The synthetic utility of this compound is governed by the electronic contributions of its three key functionalities:

  • Amino Group (-NH₂): As a potent electron-donating group (EDG), the amino moiety activates the aromatic ring and is the primary nucleophilic center for initiating cyclization reactions.

  • Methyl Ester (-CO₂CH₃): This electron-withdrawing group (EWG) deactivates the ring and serves as a crucial handle for forming the second half of a new heterocyclic ring, often through condensation or cyclization.

  • Fluorine Atoms (-F): The two fluorine atoms exert a strong inductive electron-withdrawing effect, which lowers the basicity of the amino group compared to its non-fluorinated analog. This modulation is critical, as it can prevent unwanted side reactions and often leads to cleaner reaction profiles. Furthermore, the fluorine at the C4 position is susceptible to nucleophilic aromatic substitution (SₙAr), a key step in the synthesis of many fluoroquinolone antibiotics.

This intricate balance of electronic effects makes the molecule an ideal substrate for a range of cyclization strategies, which will be explored in the subsequent chapters.

G cluster_molecule This compound cluster_reactions Primary Reaction Pathways A Amino Group (-NH₂) Primary Nucleophile Electron Donating B Aromatic Ring Modulated Reactivity A->B Activates R1 Intramolecular Cyclization A->R1 Initiates C Methyl Ester (-CO₂CH₃) Cyclization Handle Electron Withdrawing C->B Deactivates C->R1 Completes D Fluorine Atoms (-F) Inductive Withdrawal Modulate Basicity Enable SNAr D->B Deactivates R2 Nucleophilic Aromatic Substitution (SNAr) D->R2 Enables

Caption: Reactivity profile of this compound.

Chapter 2: Synthesis of Quinolone Scaffolds

Quinolones, particularly fluoroquinolones, are a critically important class of broad-spectrum antibiotics.[2] The 6,7-difluoro substitution pattern is a common feature in many potent antibacterial agents. This compound is an ideal precursor for these molecules. The most common synthetic route is a variation of the Gould-Jacobs reaction, which involves condensation with a malonate derivative followed by thermal cyclization.

General Reaction Scheme: Gould-Jacobs Reaction

The synthesis proceeds in two main steps:

  • Condensation: Reaction of the aminobenzoate with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Thermal Cyclization: Heating the intermediate in a high-boiling solvent (e.g., Dowtherm A, diphenyl ether) to induce intramolecular cyclization and form the 4-hydroxyquinolone ring system.

Field-Proven Experimental Protocol

This protocol describes the synthesis of Methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate, a key precursor to many fluoroquinolone antibiotics.[3]

Step 1: Condensation with Diethyl Malonate Derivative

  • Rationale: This step builds the carbon framework necessary for cyclization. The choice of a malonate derivative is crucial for installing the carboxylic acid precursor at the 3-position of the quinolone ring.

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent like toluene, add diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat the mixture to reflux (approx. 110-120°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aminobenzoate is consumed.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • Rationale: High temperatures are required to overcome the activation energy for the 6-endo-trig cyclization. High-boiling, thermally stable solvents like diphenyl ether are used to achieve the necessary temperatures (typically >200°C) and facilitate the elimination of ethanol.

  • Add the crude enamine intermediate from Step 1 to diphenyl ether.

  • Heat the mixture with vigorous stirring to 240-250°C under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes. The formation of the cyclized product often results in precipitation.

  • Cool the mixture to room temperature and dilute with hexane to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry to afford the target quinolone.

G A Start: This compound + Diethyl Ethoxymethylenemalonate B Process 1: Condensation Reaction A->B C Intermediate: Enamine Adduct B->C D Process 2: Thermal Cyclization (e.g., Diphenyl Ether, 250°C) C->D E Product: Fluoroquinolone Precursor (e.g., Methyl 6,7-difluoro-4-hydroxy- quinoline-3-carboxylate) D->E F Purification: Precipitation, Filtration, and Washing E->F G Final Product F->G

Caption: Workflow for Fluoroquinolone Synthesis.

Chapter 3: Synthesis of Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6] The Niementowski reaction provides a direct and efficient method for constructing the 4(3H)-quinazolinone ring system from 2-aminobenzoates.

General Reaction Scheme: Niementowski Reaction

This classical reaction involves the condensation of an anthranilic acid or its ester with an amide. When using formamide, it serves as both the reagent and the solvent, providing the C2 carbon and N3 nitrogen for the resulting quinazolinone ring.

Field-Proven Experimental Protocol

This protocol details the synthesis of 6,7-difluoroquinazolin-4(3H)-one, adapting the well-established Niementowski method.[6]

  • Rationale: Heating the aminobenzoate with formamide initiates a condensation-cyclization cascade. Formamide acts as the source for the C2-H unit of the quinazolinone ring. The reaction is typically run at elevated temperatures to drive off methanol and water, facilitating the ring-closing step.

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a significant excess of formamide (e.g., 4-5 equivalents or as solvent).

  • Heat the mixture to 130-150°C and maintain for 4-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to ambient temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water to remove residual formamide, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 6,7-difluoroquinazolin-4(3H)-one.

G A Start: This compound + Formamide B Process: Niementowski Reaction (Heat at 130-150°C) A->B C Workup: Cool and Quench in Ice Water B->C D Isolation: Vacuum Filtration and Washing C->D E Purification: Recrystallization (Ethanol) D->E F Product: 6,7-Difluoroquinazolin-4(3H)-one E->F

Caption: Workflow for Quinazolinone Synthesis.

Chapter 4: Synthesis of 1,4-Benzodiazepine Scaffolds

1,4-Benzodiazepines are a cornerstone of central nervous system (CNS) therapeutics, widely recognized for their anxiolytic, sedative, and anticonvulsant activities.[7][8] Modern synthetic methods allow for the efficient construction of this seven-membered ring system. One effective strategy involves the N-alkylation of the aminobenzoate with an α-bromoamide followed by an intramolecular cyclization.

General Reaction Scheme

The synthesis is a two-step, one-pot process:

  • N-Alkylation: The amino group of the aminobenzoate displaces the bromide from an α-bromoamide to form a secondary amine intermediate.

  • Intramolecular Cyclization: A base promotes the intramolecular nucleophilic attack of the newly formed secondary amine onto the ester carbonyl, followed by elimination of methanol to form the 1,4-benzodiazepine-2-one core.

Field-Proven Experimental Protocol

This protocol is based on modern, metal-free approaches for benzodiazepine synthesis from 2-aminobenzoates.[9]

  • Rationale: This procedure builds the benzodiazepine core by first coupling the aminobenzoate with a pre-formed side chain (the α-bromoamide) and then inducing cyclization. The use of a non-nucleophilic base like cesium carbonate is critical for the initial N-alkylation, while a solvent like DMF facilitates both the Sₙ2 reaction and the subsequent cyclization.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired α-bromoamide (e.g., 2-bromo-N-methylacetamide) (1.1 eq) and cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Stir the reaction mixture at room temperature for 10-12 hours or until TLC indicates the complete consumption of the starting materials and formation of the cyclized product.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel to afford the desired 7,8-difluoro-1,4-benzodiazepin-2-one derivative.

G A Start: This compound + α-Bromoamide + Base (Cs₂CO₃) B Process: One-Pot N-Alkylation & Intramolecular Cyclization (DMF, Room Temp) A->B C Workup: Aqueous Extraction (EtOAc/Water) B->C D Isolation: Dry and Concentrate Organic Phase C->D E Purification: Silica Gel Chromatography D->E F Product: 7,8-Difluoro-1,4-benzodiazepin-2-one E->F

Caption: Workflow for 1,4-Benzodiazepine Synthesis.

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its unique combination of a nucleophilic amine, a modifiable ester, and strategically placed fluorine atoms provides a robust platform for the efficient synthesis of medicinally relevant heterocyclic cores. As demonstrated in this guide, it serves as a direct precursor to fluoroquinolones, quinazolinones, and benzodiazepines through well-established and reliable synthetic protocols. For scientists and researchers in drug development, mastering the application of this building block opens a direct route to novel, fluorinated chemical entities with high potential for biological activity.

References

Discovery and initial studies of difluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Initial Studies of Difluorinated Aromatic Compounds

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorination patterns, the introduction of two fluorine atoms onto an aromatic ring imparts a unique combination of physicochemical properties that can profoundly influence molecular conformation, metabolic stability, and intermolecular interactions. This guide provides a technical overview of the foundational discoveries, synthetic strategies, and initial characterization studies of difluorinated aromatic compounds. We will explore the causality behind key experimental choices, detail self-validating protocols for synthesis and analysis, and present the core principles that established these molecules as invaluable building blocks for advanced research and development.

Introduction: The Rationale for Difluorination

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic perturbations. While monofluorination has been a long-standing strategy, the installation of a second fluorine atom—either in a geminal (attached to the same carbon, e.g., a difluoromethyl group) or, more relevant to this guide, a vicinal or other disubstituted pattern on an aromatic ring—offers a more nuanced modulation of molecular properties.

The key drivers for investigating difluorinated aromatics include:

  • Modulation of Electronic Properties : Two fluorine atoms exert a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups and alter the electron density of the aromatic π-system.[1][2] This can tune the molecule's binding affinity for biological targets.[3]

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Difluorination can protect adjacent sites from metabolic oxidation by cytochrome P450 enzymes, a critical consideration in drug design to increase bioavailability and half-life.[1][4]

  • Lipophilicity and Permeability : Fluorination generally increases lipophilicity. The precise placement of two fluorine atoms allows for fine-tuning this property to optimize membrane permeability and control drug distribution.[3][5]

  • Conformational Control : The presence of fluorine can influence molecular conformation through electrostatic interactions and by favoring specific rotamers, which can enhance binding to a target protein.[3]

The confluence of these effects makes difluorinated aromatic motifs highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic electronics.[6][7]

Foundational Synthetic Strategies

The controlled synthesis of specifically substituted difluorinated aromatics presented a significant challenge to early organic chemists. Initial methods were often harsh and lacked regioselectivity. The development of more refined strategies was crucial for unlocking the potential of these compounds.

Electrophilic Aromatic Fluorination (SEAr)

Direct fluorination of an aromatic ring with elemental fluorine (F₂) is notoriously difficult to control and often explosive.[8] The development of electrophilic "F+" sources was a major breakthrough. Reagents like N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and particularly the highly effective 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor ) made electrophilic fluorination safer and more practical.[9][10]

The mechanism remains a subject of discussion, with evidence supporting both a classic SEAr pathway involving a Wheland intermediate and a single-electron transfer (SET) process.[9][11] For difluorination, the challenge is twofold: the first fluorine atom deactivates the ring towards further electrophilic attack, and controlling the position of the second fluorine atom requires careful substrate design and reaction optimization.

SEAr_Mechanism cluster_start Step 1: π-Complex Formation & Attack cluster_end Step 2: Deprotonation & Aromatization Aromatic Aromatic Ring (Nucleophile) Wheland Wheland Intermediate (Arenium Ion) Aromatic->Wheland Slow, Rate-Determining F_plus Electrophilic F+ Source (e.g., Selectfluor) F_plus->Wheland Product Fluorinated Aromatic Product Wheland->Product Fast Base Base Base->Product

Caption: Generalized SEAr mechanism for electrophilic fluorination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for introducing fluorine atoms, particularly for difluorination. This strategy relies on an aromatic ring that is "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br).

In this context, fluoride ions (from sources like KF or CsF) act as nucleophiles. Although F⁻ can be strongly solvated in protic solvents, its reactivity is dramatically enhanced in polar aprotic solvents (e.g., DMF, DMSO). The key to SNAr is the stability of the intermediate Meisenheimer complex. The high electronegativity of fluorine is uniquely effective at stabilizing the negative charge in this intermediate through its strong inductive effect, which lowers the activation energy of the rate-determining addition step.[12] This makes the C-F bond formation surprisingly rapid, often faster than with other halides.[12] By starting with a dichlorinated or dibrominated aromatic compound activated by EWGs, two sequential SNAr reactions can yield the desired difluorinated product.[13]

SNAr_Mechanism ActivatedRing Activated Aromatic Ring (with Leaving Group X and EWG) Meisenheimer Meisenheimer Complex (Stabilized by EWG and F) ActivatedRing->Meisenheimer Addition (Slow) Fluoride Nucleophilic F- Fluoride->Meisenheimer Product Fluorinated Product Meisenheimer->Product Elimination (Fast) LeavingGroup Leaving Group X-

Caption: SNAr mechanism for nucleophilic fluorination.

The Schiemann Reaction

One of the classical methods for introducing a single fluorine atom onto an aromatic ring is the Schiemann reaction, first reported in 1927.[14] This method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻), which is typically prepared from the corresponding aniline. While primarily used for monofluorination, clever synthetic routes employing diaminoaromatics could, in principle, be adapted to produce difluorinated compounds, forming a part of the historical toolkit for organofluorine synthesis.

Initial Characterization and Spectroscopic Analysis

Once synthesized, confirming the structure and purity of difluorinated aromatic compounds required robust analytical techniques. NMR spectroscopy, in particular, proved indispensable.

NMR Spectroscopy

The presence of the magnetically active ¹⁹F nucleus (100% natural abundance, spin I=½) provides a powerful diagnostic handle.

  • ¹⁹F NMR : This is the most direct method for observing the fluorinated environment. The chemical shifts of fluorine atoms on an aromatic ring are highly sensitive to their electronic environment and substitution pattern.

  • ¹³C NMR : The ¹³C spectrum provides definitive evidence of C-F bond formation through the observation of large one-bond coupling constants (¹JCF). Longer-range couplings (²JCF, ³JCF, etc.) are also observed and are highly characteristic of the substitution pattern, aiding in unambiguous isomer assignment.[15]

Table 1: Typical 13C–19F Coupling Constants in Aromatic Systems

Coupling Type Description Typical Range (Hz)
¹JCF One-bond coupling 240 - 260
²JCF Two-bond (geminal) 15 - 25
³JCF Three-bond (vicinal) 5 - 10
⁴JCF Four-bond (meta) 1 - 4

Data synthesized from typical values reported in spectroscopic studies.[15]

Other Analytical Methods
  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation patterns, which can help confirm the identity and elemental composition of the synthesized compound.

  • Combustion Analysis : A classical method used to determine the elemental composition (C, H, N) of a pure sample. Specialized techniques were developed for the quantitative determination of fluorine.[16]

Impact on Physicochemical Properties: Early Insights

Initial studies quickly revealed the profound and predictable impact of difluorination on key molecular properties relevant to drug design and materials science.

Table 2: Comparative Physicochemical Properties

Compound pKa (of COOH group) LogP Notes
Benzoic Acid 4.20 1.87 Parent compound.
4-Fluorobenzoic Acid 4.14 1.99 Monofluorination has a modest effect.
3,5-Difluorobenzoic Acid 3.55 2.25 Difluorination significantly increases acidity and lipophilicity due to strong inductive effects.

Illustrative data based on established principles and reported trends.[1][2]

These early studies demonstrated that difluorination was a powerful tool for:

  • Acidity/Basicity Tuning : The strong inductive withdrawal of two fluorine atoms significantly lowers the pKa of acidic protons and the pKaH of basic amines.[2] This is critical for optimizing a drug's charge state at physiological pH, affecting solubility and target binding.

  • Metabolic Blocking : The C-F bond's strength provides a robust shield against oxidative metabolism, a principle that was quickly adopted in medicinal chemistry to design more durable drug candidates.[1]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and clear endpoints. They are representative of the foundational methods used in the initial studies of difluorinated aromatics.

Protocol 1: Synthesis of 1,3-Difluoro-5-nitrobenzene via SNAr

Objective: To synthesize a difluorinated aromatic compound from an activated dichlorinated precursor using nucleophilic substitution with potassium fluoride.

Rationale: 1,3-Dichloro-5-nitrobenzene is an excellent substrate as the two chlorine atoms are activated by the strong electron-withdrawing nitro group at the meta position. Anhydrous potassium fluoride is used as the fluoride source, and DMF serves as a polar aprotic solvent to enhance fluoride reactivity. A phase-transfer catalyst (e.g., 18-crown-6) can be used to further improve the solubility and reactivity of KF. The high temperature is necessary to overcome the activation energy for C-Cl bond cleavage.

Materials:

  • 1,3-Dichloro-5-nitrobenzene (1.0 eq)

  • Anhydrous Potassium Fluoride (KF, spray-dried, 2.5 eq)

  • 18-crown-6 (0.1 eq, optional)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous NaCl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.

  • Charging Reagents: To the flask, add 1,3-dichloro-5-nitrobenzene, anhydrous KF, and 18-crown-6 (if used).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

  • Reaction: Heat the mixture to 150 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates conversion. A typical reaction time is 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then saturated NaCl solution to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1,3-difluoro-5-nitrobenzene.

  • Confirmation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.

Protocol 2: Analytical Workflow for Compound Characterization

Objective: To provide a systematic workflow for the structural confirmation and purity assessment of a newly synthesized difluorinated aromatic compound.

Characterization_Workflow cluster_workflow Characterization Pipeline Start Purified Solid Sample Prep_NMR Prepare NMR Sample (~5-10 mg in CDCl3) Start->Prep_NMR Prep_MS Prepare MS Sample (Dilute solution in MeOH/DCM) Start->Prep_MS Acquire_H1 Acquire 1H NMR Prep_NMR->Acquire_H1 Acquire_F19 Acquire 19F NMR Prep_NMR->Acquire_F19 Acquire_C13 Acquire 13C NMR Prep_NMR->Acquire_C13 Data_Analysis Correlate Spectroscopic Data Acquire_H1->Data_Analysis Acquire_F19->Data_Analysis Acquire_C13->Data_Analysis Acquire_MS Acquire Mass Spectrum (e.g., ESI or GC-MS) Prep_MS->Acquire_MS Acquire_MS->Data_Analysis Final_Structure Confirm Structure & Purity >95% Data_Analysis->Final_Structure

Caption: A standard workflow for the analytical characterization of a novel compound.

Conclusion

The discovery and initial studies of difluorinated aromatic compounds marked a pivotal moment in organofluorine chemistry. Early researchers overcame significant synthetic hurdles to access these molecules, developing robust electrophilic and nucleophilic fluorination techniques that are still relevant today. The foundational work in characterizing their unique spectroscopic signatures and quantifying their profound influence on physicochemical properties provided the intellectual framework that enabled their widespread adoption. These pioneering efforts directly paved the way for the rational design of modern pharmaceuticals, agrochemicals, and advanced materials, where the strategic placement of two fluorine atoms continues to be a key strategy for achieving desired molecular function.

References

A Guide to the Spectroscopic Interpretation of Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-Amino-3,4-difluorobenzoate, a key intermediate in pharmaceutical and materials science research. For professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount for regulatory compliance, process optimization, and ensuring final product efficacy. This document moves beyond a simple recitation of data, offering a deep, mechanistically-grounded interpretation of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. We will explore the causal relationships between the molecule's electronic and steric environment and its spectral output, providing field-proven insights into experimental design and data validation. The protocols and interpretive strategies detailed herein are designed to serve as a self-validating system for researchers, ensuring the highest degree of scientific integrity.

Introduction: The Imperative for Rigorous Characterization

This compound is a substituted anthranilate derivative. Its utility as a synthetic building block is derived from the specific arrangement of its functional groups: an activating amino group, an electron-withdrawing ester, and two fluorine atoms that significantly modulate the electronic properties of the benzene ring. This unique substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).

Given its role, the absolute confirmation of its structure and purity is non-negotiable. Spectroscopic analysis provides the definitive "fingerprint" of the molecule. This guide establishes a foundational approach to interpreting this fingerprint by integrating four complementary analytical techniques, ensuring a robust and unambiguous structural assignment.

Molecular Structure and Predicted Spectroscopic Behavior

To interpret the spectra of this compound, we must first dissect its structure into its constituent parts and predict how each will behave under spectroscopic interrogation.

  • Aromatic System: A 1,2,3,4-tetrasubstituted benzene ring. The two remaining aromatic protons (H-5 and H-6) will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • Amino Group (-NH₂): The primary amine protons are expected to produce a broad singlet in the ¹H NMR spectrum. In IR spectroscopy, this group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations.

  • Methyl Ester Group (-COOCH₃): This group will show a sharp singlet for the three equivalent methyl protons in the ¹H NMR spectrum and a strong carbonyl (C=O) stretch in the IR spectrum.

  • Fluorine Substituents (-F): The two fluorine atoms at positions 3 and 4 will induce significant downfield shifts for the carbons they are attached to in the ¹³C NMR spectrum. Crucially, they will also cause complex splitting of both proton and carbon signals due to C-F and H-F coupling over one or more bonds.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Causality and Predicted Chemical Shifts

The electron-donating amino group (-NH₂) and the electron-withdrawing ester (-COOCH₃) and fluorine (-F) atoms create a complex electronic environment. The amino group will shield nearby protons (shifting them upfield), while the ester and fluorine atoms will deshield them (shifting them downfield).

  • Aromatic Protons (H-5, H-6): These two protons are adjacent to each other and will exhibit spin-spin coupling. Furthermore, they will couple to the fluorine atoms at C-3 and C-4.

    • H-6: This proton is ortho to the electron-donating amino group and will be the most upfield of the aromatic signals. It will be split by H-5 (ortho coupling, J ≈ 8-9 Hz) and by the fluorine at C-4 (meta coupling, J ≈ 6-8 Hz). This should result in a doublet of doublets.

    • H-5: This proton is ortho to the fluorine at C-4 and meta to the fluorine at C-3. It will be split by H-6 (ortho coupling, J ≈ 8-9 Hz), F-4 (ortho coupling, J ≈ 8-10 Hz), and F-3 (meta coupling, J ≈ 5-7 Hz). The resulting signal will be a complex multiplet, likely a doublet of doublet of doublets (ddd).

  • Amino Protons (-NH₂): Expected to appear as a broad singlet around 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration.[1]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester are equivalent and not coupled to any other protons. They will appear as a sharp singlet, typically around 3.8-3.9 ppm.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₃~3.85Singlet (s)N/A
-NH₂~5.0 (broad)Broad Singlet (br s)N/A
H-6~6.7-6.9Doublet of Doublets (dd)³J(H6-H5) ≈ 8.5 Hz, ⁴J(H6-F4) ≈ 7.0 Hz
H-5~7.0-7.2Doublet of Doublet of Doublets (ddd)³J(H5-H6) ≈ 8.5 Hz, ³J(H5-F4) ≈ 9.0 Hz, ⁴J(H5-F3) ≈ 6.0 Hz
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with 8-16 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Validation: Integrate the signals. The ratio of integrals should be 3 (-OCH₃) : 2 (-NH₂) : 1 (H-6) : 1 (H-5). To confirm the -NH₂ peak, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -NH₂ peak should disappear due to proton-deuterium exchange.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. The key feature in this spectrum will be the large C-F coupling constants.

Causality and Predicted Chemical Shifts
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically around 165-170 ppm.

  • Aromatic Carbons: The chemical shifts are governed by substituent effects.

    • C-3 & C-4: These carbons are directly bonded to fluorine, a highly electronegative atom. They will be strongly deshielded and appear far downfield in the aromatic region (~140-160 ppm). They will also exhibit very large one-bond C-F coupling constants (¹J(C-F) ≈ 240-260 Hz), appearing as doublets.

    • C-2: Bonded to the nitrogen of the amino group, this carbon will be shielded relative to other substituted carbons and will also show coupling to the adjacent fluorine at C-3 (²J(C-F)).

    • C-1: The ipso-carbon attached to the ester group. It will be deshielded and show coupling to the fluorine at C-3 (³J(C-F)).

    • C-5 & C-6: These carbons are bonded to hydrogen. Their shifts and coupling patterns will be influenced by coupling to both fluorine atoms.

  • Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, typically around 52 ppm.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
-OCH₃~52Singlet (s)N/A
C-1~115Doublet (d)³J(C1-F3) ≈ 3-5 Hz
C-6~118Doublet (d)³J(C6-F4) ≈ 4-6 Hz
C-5~125Doublet of Doublets (dd)²J(C5-F4) ≈ 15-20 Hz, ³J(C5-F3) ≈ 3-5 Hz
C-2~138Doublet (d)²J(C2-F3) ≈ 10-15 Hz
C-3~145Doublet (d)¹J(C3-F) ≈ 250 Hz
C-4~155Doublet (d)¹J(C4-F) ≈ 255 Hz
C=O~166Singlet (s)N/A
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Validation: The number of distinct signals should correspond to the number of unique carbon atoms (8 in this case). Further validation can be achieved with 2D NMR experiments like HSQC (to correlate carbons with directly attached protons) and HMBC (to see long-range C-H correlations).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes
  • N-H Stretch: Primary amines show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes.[2] These bands are typically sharp to moderately broad.

  • C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.[3]

  • C=O Stretch: The ester carbonyl group produces a very strong, sharp absorption band. For an aromatic ester, this is expected in the 1715-1730 cm⁻¹ region.[4]

  • Aromatic C=C Stretch: Benzene rings show characteristic "ring breathing" vibrations in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: The C-F bond gives rise to strong, intense absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Predicted IR Data Summary
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)~3480Medium
N-H Stretch (symmetric)~3370Medium
Aromatic C-H Stretch~3070Weak-Medium
Aliphatic C-H Stretch~2960Weak-Medium
C=O Stretch (Ester)~1725Strong, Sharp
Aromatic C=C Stretch~1620, ~1510Medium-Strong
N-H Bend (Scissoring)~1600Medium
C-F Stretch~1250Strong
C-O Stretch (Ester)~1150Strong
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

  • Validation: The presence of the key functional group absorptions (N-H, C=O, C-F) provides strong evidence for the compound's identity. The fingerprint region (<1500 cm⁻¹) should be unique to this specific molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.

Molecular Ion and Fragmentation Pathways

Using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Molecular Ion (M⁺•): The molecular weight of C₈H₇F₂NO₂ is 187.15 g/mol . The molecular ion peak should be observed at m/z = 187. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[5]

  • Key Fragmentation: The most common fragmentation for a methyl ester is the loss of the methoxy radical (•OCH₃), resulting in an acylium ion.

    • [M - 31]⁺: Loss of •OCH₃ (31 Da) from the molecular ion (m/z 187) will produce a strong peak at m/z 156. This is often the base peak in the spectrum of a methyl ester.

    • [M - 59]⁺: Loss of the entire carbomethoxy group (•COOCH₃, 59 Da) can also occur, leading to a peak at m/z 128.

    • Further fragmentation of the acylium ion (m/z 156) can occur via the loss of carbon monoxide (CO, 28 Da), yielding a peak at m/z 128.

Mass_Spec_Fragmentation M Molecular Ion (M⁺•) m/z = 187 frag1 [M - OCH₃]⁺ m/z = 156 (Acylium Ion) M->frag1 - •OCH₃ (31 Da) frag2 [M - COOCH₃]⁺ m/z = 128 M->frag2 - •COOCH₃ (59 Da) frag3 [M - OCH₃ - CO]⁺ m/z = 128 frag1->frag3 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathway for this compound.

Predicted Mass Spectrum Data Summary
m/zProposed IdentityRelative Abundance
187[M]⁺• (Molecular Ion)Medium
156[M - •OCH₃]⁺Strong (likely Base Peak)
128[M - •OCH₃ - CO]⁺ or [M - •COOCH₃]⁺Medium
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

  • Validation: The presence of the molecular ion at m/z 187 confirms the molecular weight. The observed fragmentation pattern, especially the characteristic loss of 31 Da, strongly supports the methyl ester structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Integrated Spectroscopic Analysis Workflow

No single technique is sufficient for unambiguous identification. The power of this approach lies in the integration and cross-validation of data from all four methods.

Integrated_Workflow cluster_DataAcquisition 1. Data Acquisition cluster_Interpretation 2. Independent Interpretation cluster_Validation 3. Cross-Validation & Confirmation NMR ¹H & ¹³C NMR NMR_interp Identify spin systems (H-H, H-F, C-F coupling) NMR->NMR_interp IR FT-IR IR_interp Identify functional groups (NH₂, C=O, C-F) IR->IR_interp MS Mass Spec MS_interp Determine MW & fragments (M⁺•, [M-31]⁺) MS->MS_interp Cross_Val Does NMR connectivity match MS fragments? Do IR functional groups match NMR & MS data? NMR_interp->Cross_Val IR_interp->Cross_Val MS_interp->Cross_Val Final Structure Confirmed Cross_Val->Final

Caption: A workflow for integrated spectroscopic analysis and structural confirmation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The key identifying features are:

  • ¹H NMR: Two complex aromatic multiplets, a broad NH₂ singlet, and a sharp OCH₃ singlet with a 1:1:2:3 integration ratio.

  • ¹³C NMR: Eight distinct carbon signals, including two downfield aromatic carbons with large ¹J(C-F) coupling constants (>240 Hz).

  • IR: Characteristic N-H stretches (~3400 cm⁻¹), a strong ester C=O stretch (~1725 cm⁻¹), and strong C-F stretches (~1250 cm⁻¹).

  • MS: A molecular ion peak at m/z 187 and a base peak at m/z 156, corresponding to the loss of a methoxy radical.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity and success of their downstream applications.

References

Safety, handling, and storage guidelines for Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of Methyl 2-Amino-3,4-difluorobenzoate

Foreword: The Imperative of Chemical Competence

In the landscape of modern drug discovery and development, fluorinated organic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into a molecule can dramatically modulate its metabolic stability, binding affinity, and bioavailability. This compound is one such intermediate, a valuable precursor in the synthesis of complex pharmaceutical agents. However, the very properties that make it chemically useful also necessitate a rigorous and informed approach to its handling and storage. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of safety protocols to elucidate the underlying chemical principles that govern them. Our objective is to foster a culture of intrinsic safety, where every action in the laboratory is underpinned by a deep understanding of the material's nature.

Section 1: Compound Profile and Hazard Identification

This compound is an aromatic amine and an ester. The presence of two electron-withdrawing fluorine atoms on the benzene ring, coupled with the amino group, dictates its reactivity and toxicological profile. While a comprehensive, peer-reviewed toxicological study for this specific molecule is not widely available, data from structurally analogous compounds, such as 2-Amino-3,4-difluorobenzoic acid and other fluorinated aminobenzoates, provide a strong basis for hazard assessment.[1][2]

1.1 GHS Hazard Classification (Inferred)

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Table 1: Physicochemical Properties (Data from Analogues)

PropertyValue (Estimated)Source/Rationale
Molecular FormulaC₈H₇F₂NO₂-
Molecular Weight187.14 g/mol -
AppearanceOff-white to light brown solidInferred from similar compounds.
Melting Point~74°CBased on Methyl 3-amino-2-fluorobenzoate.[3]
Boiling Point~154°CBased on Methyl 3-amino-2-fluorobenzoate.[3]
SolubilitySlightly soluble in water; Soluble in organic solvents.General property of similar esters.

1.2 The "Why" Behind the Hazards

The difluorinated aromatic ring enhances the compound's lipophilicity, potentially facilitating absorption through the skin. Aromatic amines, as a class, are known for their potential to cause skin sensitization and irritation. The ester functional group can be hydrolyzed in vivo, and the resulting metabolites may have their own toxicological profiles. The fine, crystalline nature of the solid suggests a risk of aerosolization, leading to respiratory tract irritation if inhaled.

Section 2: Prudent Handling and Personal Protective Equipment (PPE)

The foundation of safety lies in preventing exposure. All handling of this compound must occur within a framework of stringent engineering controls and appropriate PPE.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All weighing and manipulation of this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4] The causality is simple: the fume hood contains airborne particles and vapors, preventing them from entering the laboratory atmosphere and the user's breathing zone.

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a matter of routine; it is a chemically-informed decision.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, such as transfers of solutions, a face shield worn over goggles is required.[1]

  • Hand Protection: Nitrile gloves are a minimum requirement. Given the potential for skin absorption, double-gloving is recommended.[4] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Body Protection: A flame-resistant lab coat should be worn at all times and kept buttoned.[4]

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.[5]

Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don appropriate PPE: - Double Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Weigh Solid Compound in Fume Hood prep2->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvents Slowly to Avoid Splashing handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Dispose of Contaminated Waste in Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: A logical workflow for the safe handling of the compound.

Section 3: Storage and Stability

The long-term integrity of this compound and the safety of the laboratory environment depend on correct storage.

3.1 Optimal Storage Conditions

  • Temperature: Store in a cool, dry place.[6] Many fluorinated intermediates are sensitive to heat.[6] Refrigeration may be appropriate for long-term storage, but consult the supplier's recommendation.

  • Atmosphere: This compound is an aromatic amine and may be sensitive to oxidation by air.[6] For long-term storage or for high-purity samples, storage under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is best practice.[6]

  • Light: While not explicitly stated for this compound, many aromatic amines are light-sensitive. Storing in amber glass vials or in a dark location is a prudent measure.[6]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4] Aromatic amines can react exothermically with acids.

Table 2: Storage Protocol Summary

ParameterGuidelineRationale
Container Tightly sealed, amber glass bottle.[6]Prevents contamination, moisture ingress, and light degradation.
Location Cool, dry, well-ventilated, dedicated chemical cabinet.Ensures stability and prevents accidental contact with incompatible materials.
Atmosphere Inert gas (Nitrogen/Argon) for long-term storage.Mitigates risk of oxidation of the amino group.[6]
Labeling Clearly label with chemical name, date received, and relevant hazards.Essential for inventory management and immediate hazard recognition.[6]

Section 4: Emergency Procedures

Preparedness is paramount. A calm, methodical response to an emergency can significantly mitigate its consequences.

4.1 Exposure Protocols

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[3][7] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

4.2 Spill Response Protocol

This protocol is for minor spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Secure: If necessary, evacuate the immediate area. Close doors to the affected room.

  • Don PPE: At a minimum, wear double nitrile gloves, safety goggles, a face shield, and a lab coat.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution.

  • Dispose of Waste: All cleanup materials, including gloves and wipes, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your supervisor or laboratory safety officer.

Diagram: Spill Response Decision Tree

spill Chemical Spill Occurs is_major Is the spill large, uncontrolled, or involves injury? spill->is_major evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes is_trained Are you trained and equipped to handle it? is_major->is_trained No report Report Incident evacuate->report alert_supervisor Alert Supervisor Secure Area is_trained->alert_supervisor No cleanup Follow Minor Spill Cleanup Protocol is_trained->cleanup Yes alert_supervisor->report cleanup->report

Caption: A decision-making flowchart for chemical spill response.

Section 5: Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect in a clearly labeled, sealed, and chemically compatible container.

  • Disposal Route: Dispose of contents and container in accordance with all local, state, and federal regulations. This may involve removal by a licensed chemical destruction plant or controlled incineration.[3] Do not discharge to sewer systems.[3]

Conclusion: A Commitment to Safety

The responsible use of this compound is not merely a matter of compliance but a professional obligation. By understanding its chemical nature and adhering to the principles outlined in this guide, researchers can harness its synthetic potential while ensuring the safety of themselves, their colleagues, and the environment. This commitment to informed, proactive safety is the hallmark of scientific excellence.

References

Methodological & Application

Application Note & Synthesis Protocol: Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Application Science Division

For: Researchers, Synthetic Chemists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 2-Amino-3,4-difluorobenzoate, an important intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol is designed to be robust and reproducible, grounded in established chemical principles.

Introduction & Scientific Context

This compound is a valuable fluorinated building block. The strategic placement of fluorine atoms on the benzene ring can significantly modulate the physicochemical properties of a parent molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a key precursor for more complex molecules in medicinal chemistry discovery programs.

The synthesis detailed herein employs a classic Fischer-Speier esterification, a reliable and scalable method for converting a carboxylic acid to its corresponding methyl ester. The protocol utilizes thionyl chloride (SOCl₂) in methanol, an effective variation of the acid-catalyzed process. Thionyl chloride reacts in situ with methanol to generate anhydrous HCl, which acts as the catalyst, and sulfur dioxide gas. This method is particularly advantageous as it consumes any trace amounts of water present, driving the reaction equilibrium towards the product and often resulting in high yields.[1][2]

Synthetic Pathway Overview

The synthesis proceeds in a single, efficient step from the commercially available 2-Amino-3,4-difluorobenzoic acid.

Reaction Scheme: 2-Amino-3,4-difluorobenzoic acid is reacted with methanol in the presence of thionyl chloride. The amino group is protonated by the generated HCl, and the carboxylic acid is subsequently esterified. A final basic work-up deprotonates the ammonium salt to yield the neutral amine product.

Experimental Protocol

Materials and Reagents

It is imperative that all reagents are of high purity and glassware is thoroughly dried to prevent unwanted side reactions and ensure optimal yield.

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountPurity
2-Amino-3,4-difluorobenzoic acidC₇H₅F₂NO₂173.1250.01.08.66 g>97%
Methanol (Anhydrous)CH₃OH32.04--100 mL>99.8%
Thionyl ChlorideSOCl₂118.97100.02.07.3 mL>99%
Saturated Sodium BicarbonateNaHCO₃84.01--~150 mLAqueous
Ethyl AcetateC₄H₈O₂88.11--200 mLACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04--As neededGranular
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 2-Amino-3,4-difluorobenzoic acid (8.66 g, 50.0 mmol).

  • Add anhydrous methanol (100 mL) to the flask. Stir the mixture to form a suspension.

  • Fit the flask with a reflux condenser (with a drying tube) and a dropping funnel.

  • Cool the flask in an ice-water bath to 0 °C.

Step 2: Reagent Addition

  • Slowly add thionyl chloride (7.3 mL, 100.0 mmol) to the dropping funnel.

  • Add the thionyl chloride dropwise to the stirred methanolic suspension over a period of 30-45 minutes. Causality Note: This addition must be slow and controlled. The reaction between thionyl chloride and methanol is highly exothermic and generates gaseous HCl and SO₂. A rapid addition can cause a dangerous increase in temperature and pressure.

  • After the addition is complete, a clear solution should be observed as the starting material dissolves.

Step 3: Reaction Progression

  • Remove the ice-water bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should have a higher Rf value than the starting carboxylic acid.

Step 4: Work-up and Neutralization

  • After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g).

  • Transfer this acidic aqueous solution to a 500 mL separatory funnel.

  • Slowly add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Trustworthiness Note: Vigorous gas (CO₂) evolution will occur. Add the bicarbonate solution slowly with frequent swirling and venting of the separatory funnel until the gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • The product, this compound, will precipitate or form an organic layer.

Step 5: Extraction and Isolation

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers in the separatory funnel and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification

  • The resulting crude solid or oil is often of sufficient purity for subsequent steps.

  • If further purification is required, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect signals for the methyl ester protons (~3.9 ppm), the aromatic protons, and the amine protons (a broad singlet).

  • ¹⁹F NMR: Expect two distinct signals corresponding to the two non-equivalent fluorine atoms.

  • IR Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-F stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Workflow Visualization

The following diagram outlines the key stages of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Product Isolation & Purification A Charge Flask with 2-Amino-3,4-difluorobenzoic acid & Anhydrous Methanol B Cool to 0 °C in Ice Bath A->B C Dropwise Addition of Thionyl Chloride (SOCl₂) B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E F Quench in Ice & Neutralize with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry, Filter, & Concentrate G->H I Purify via Recrystallization or Chromatography (if needed) H->I J Final Product: This compound I->J

References

Application Notes and Protocols for Reactions Involving Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Difluorinated Anthranilate Building Block

Methyl 2-Amino-3,4-difluorobenzoate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates several key reactive handles: a nucleophilic primary aniline, an electrophilic methyl ester, and an electron-deficient aromatic ring substituted with two fluorine atoms. This unique combination of functionalities makes it an ideal starting material for the synthesis of a diverse range of complex molecules, particularly fused heterocyclic systems like quinolones and quinazolinones, which are core scaffolds in many therapeutic agents.[1][2][3]

The presence of two fluorine atoms on the benzene ring profoundly influences the molecule's properties. Fluorine's high electronegativity can alter the pKa of the amino group, modulate the reactivity of the aromatic ring, and enhance the metabolic stability and binding affinity of derivative compounds—a common strategy in modern drug design.

Physicochemical Properties & Handling
PropertyValue
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.15 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in methanol, ethyl acetate, DMF, DMSO
Storage Store in a cool, dry, well-ventilated area in tightly sealed containers.
Critical Safety Information

As with any laboratory chemical, proper handling is paramount. The following safety precautions are mandated based on available Safety Data Sheets (SDS).

  • Hazard Statements: Causes skin and serious eye irritation.[4] May be harmful if swallowed.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

    • Wash face, hands, and any exposed skin thoroughly after handling.[4]

    • IF ON SKIN: Wash with plenty of soap and water.[4]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Avoid ingestion and inhalation.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

General Experimental Workflow

A systematic approach is crucial for success in multi-step organic synthesis. The following workflow represents a self-validating system, ensuring checkpoints for purity and identity at each critical stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction reagents Reagent & Solvent Preparation (Purity Check, Drying) setup Reaction Setup (Inert Atmosphere) reagents->setup glassware Glassware Preparation (Flame/Oven-Dried) glassware->setup addition Reagent Addition (Controlled Temp) setup->addition monitor Reaction Monitoring (TLC, LC-MS) addition->monitor workup Work-up & Extraction monitor->workup purify Purification (Chromatography, Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char G Aniline This compound Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization p1 Reagents1 NaNO₂, HBr0-5 °C Reagents1->p1 Product Methyl 2-Bromo-3,4-difluorobenzoate Diazonium->Product Sandmeyer Reaction N2 N₂ (gas) Diazonium->N2 p2 Reagents2 CuBr Reagents2->p2 G start This compound + DEEM step1 Condensation (120-130 °C, -EtOH) start->step1 intermediate Enamine Intermediate step1->intermediate step2 Thermal Cyclization (Diphenyl Ether, ~250 °C) intermediate->step2 product Fluoroquinolone Core step2->product

References

Application Notes & Protocols: The Utility of Methyl 2-Amino-3,4-difluorobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

Methyl 2-amino-3,4-difluorobenzoate is a key fluorinated building block in modern medicinal chemistry. Its unique electronic properties, stemming from the two fluorine atoms on the benzene ring, make it an invaluable precursor for the synthesis of a variety of heterocyclic compounds, most notably the quinolone class of antibiotics. This document provides a detailed overview of its applications, focusing on the synthesis of pharmaceutical intermediates, and includes a representative protocol for the construction of a core quinolone structure.

Introduction: The Strategic Importance of Fluorinated Anthranilates

This compound (CAS No. 170108-07-3) is a difluorinated derivative of methyl anthranilate.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] The electron-withdrawing nature of the fluorine atoms in this compound significantly influences the reactivity of both the amino and ester functionalities, making it a versatile reagent for constructing complex molecular architectures.

The primary utility of this compound lies in its role as a precursor to 6,7-difluoroquinolone scaffolds. The quinolone family of antibiotics has been a cornerstone in the treatment of bacterial infections for decades.[3][4] The presence of a fluorine atom at the C6 position, in particular, has been shown to markedly improve antimicrobial activity.[5] Therefore, starting materials like this compound are of great interest to researchers in the field of anti-infective drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 170108-07-3[1]
Molecular Formula C8H7F2NO2[1]
Molecular Weight 187.146 g/mol [1]
Appearance Solid[1]
Melting Point 96 to 98°C[1]
Purity ≥97%[1]

Core Application: Synthesis of Fluoroquinolone Intermediates

The most significant application of this compound is in the synthesis of the core structure of fluoroquinolone antibiotics. This typically involves a series of reactions that ultimately lead to the formation of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The general synthetic strategy involves the reaction of the aminobenzoate with a suitable three-carbon component to construct the second ring of the quinolone system.

A common and effective method for this transformation is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline (in this case, this compound) with an alkoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification and N-alkylation to yield the final fluoroquinolone.

Mechanistic Rationale

The choice of this compound as a starting material is strategic. The amino group serves as the nucleophile for the initial condensation reaction, while the difluoro substitution pattern is directly translated to the 6- and 7-positions of the resulting quinolone ring system. This is crucial as the 7-position is often further functionalized with various cyclic amines to modulate the antibacterial spectrum and pharmacokinetic properties of the final drug molecule.[6]

The overall workflow for the synthesis of a key fluoroquinolone intermediate from this compound is depicted in the diagram below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization (Gould-Jacobs) cluster_2 Step 3: Saponification cluster_3 Step 4: N-Alkylation A This compound C Condensation Product A->C Heat B Diethyl ethoxymethylenemalonate (EMME) B->C D 4-Hydroxy-6,7-difluoroquinoline-3-carboxylate Intermediate C->D High Temperature (e.g., Dowtherm A) C->D E 6,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid D->E Base (e.g., NaOH) then Acid (e.g., HCl) D->E G Core Fluoroquinolone Precursor E->G Base (e.g., K2CO3) E->G F Alkylating Agent (e.g., Ethyl Iodide) F->G

Caption: Synthetic workflow for a core fluoroquinolone precursor.

Experimental Protocols

The following section provides a representative, step-by-step protocol for the synthesis of a key 4-hydroxy-6,7-difluoroquinoline-3-carboxylate intermediate, which is a precursor to many fluoroquinolone antibiotics.

Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol is based on the principles of the Gould-Jacobs reaction, a well-established method for quinolone synthesis.[3][5]

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (EMME)

  • Dowtherm A (or another high-boiling solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for workup and filtration

Procedure:

Step 1: Condensation

  • In a 250 mL round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction can be monitored by TLC to observe the consumption of the starting aniline.

  • During this time, ethanol, a byproduct of the condensation, will distill from the reaction mixture.

  • After 2 hours, allow the reaction mixture to cool to room temperature. The resulting product is the intermediate enamine, which is often a viscous oil or solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude enamine from Step 1, add a high-boiling solvent such as Dowtherm A (approximately 5-10 mL per gram of starting aniline).

  • Fit the flask with a reflux condenser and heat the mixture to 240-250°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. The cyclization reaction will result in the formation of the quinolone ring system.

  • Monitor the reaction by TLC until the enamine intermediate is consumed.

  • Allow the reaction mixture to cool to below 100°C, and then carefully add hexane or another non-polar solvent to precipitate the product.

  • Collect the precipitated solid by vacuum filtration, wash with hexane, and dry to obtain the crude ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure quinolone intermediate.

Expected Outcome:

This procedure should yield the desired ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate as a solid. The structure can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. This intermediate is now ready for subsequent reactions, such as saponification to the carboxylic acid and N-alkylation, to build the final fluoroquinolone drug candidate.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its primary application in the construction of the 6,7-difluoroquinolone core highlights its importance in the development of new antibacterial agents. The protocols and workflows described herein provide a foundational understanding for researchers and scientists working in drug development to leverage the unique reactivity of this fluorinated intermediate. The continued exploration of its chemistry will undoubtedly lead to the discovery of novel therapeutic agents.

References

Application Note: A Predictive Guide to the Electrophilic Aromatic Substitution of Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3,4-difluorobenzoate is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. Understanding its reactivity is crucial for the rational design of novel molecular entities. This application note provides a comprehensive guide to the reaction mechanisms of this compound with common electrophiles. We delve into the underlying principles governing the regioselectivity of these reactions, offering predictive insights and robust, adaptable protocols for key transformations including halogenation, nitration, and Friedel-Crafts acylation. The methodologies presented are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and success in the laboratory.

Molecular Structure and Predicted Reactivity

The reactivity of this compound in electrophilic aromatic substitution (SEAr) is governed by the complex interplay of its four substituents on the benzene ring.[1] A thorough analysis of their individual electronic effects is essential to predict the site of electrophilic attack.

  • Amino Group (-NH₂): This is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). It is a strong ortho, para-director.

  • Methyl Ester Group (-COOCH₃): This is a moderately deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. It acts as a meta-director.[2]

  • Fluorine Atoms (-F): Fluorine is a unique substituent. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it can donate electron density through resonance (+R effect) via its lone pairs, making it an ortho, para-director.[3]

Cumulative Effect and Regiochemical Prediction:

The directing effect in a multi-substituted benzene ring is determined by the most powerful activating group. In this case, the amino group (-NH₂) is the dominant director. Therefore, electrophilic attack is predicted to occur at the positions ortho or para to the amino group.

  • Position C6 (ortho): This position is activated by the amino group.

  • Position C5 (para): The nominal para position (C5) is strongly activated by the amino group.

  • Position C2 & C4: These positions are blocked.

  • Position C3: This position is sterically hindered and electronically deactivated.

Between the two viable positions (C6 and C5), the para position (C5) is generally favored for electrophilic attack. This is due to reduced steric hindrance compared to the C6 position, which is adjacent to the bulky amino group. Therefore, the primary product of most electrophilic aromatic substitutions on this substrate is predicted to be the C5-substituted isomer.

Caption: Regioselectivity analysis for electrophilic substitution.

General Mechanism of Electrophilic Aromatic Substitution (SEAr)

The SEAr reaction universally proceeds through a two-step mechanism.[4]

  • Formation of the Sigma Complex: The electron-rich π-system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step.

  • Re-aromatization: A weak base (B:) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final substituted product.

G start Aromatic Ring + Electrophile (E⁺) step1 Step 1: Nucleophilic attack by π-electrons (Rate-Determining Step) start->step1 sigma_complex Sigma Complex (Arenium Ion Intermediate) step1->sigma_complex step2 Step 2: Deprotonation by Base (B:) sigma_complex->step2 product Substituted Aromatic Product + H-B⁺ step2->product

Caption: Generalized workflow for SEAr reactions.

Protocols for Key Electrophilic Substitution Reactions

The following protocols are generalized and should be adapted based on preliminary small-scale trials. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Bromination (Halogenation)

Bromination introduces a bromine atom onto the aromatic ring, typically at the C5 position. The strong activation by the amino group means that a Lewis acid catalyst may not be necessary, and milder brominating agents can be effective.

Protocol: Synthesis of Methyl 2-Amino-5-bromo-3,4-difluorobenzoate

  • Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize the formation of potential side products.

  • Electrophile Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 15-20 minutes. Using NBS provides a controlled, low concentration of Br₂, making the reaction more selective.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once complete, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.

  • Extraction: If DCM was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table (Predicted)

Compound Position of Br Predicted Yield Key ¹H NMR Signal (Ar-H)
Product C5 75-85% Singlet, ~7.8-8.0 ppm

| Starting Material | N/A | - | Two doublets, ~6.8-7.5 ppm |

Nitration

Nitration is a classic SEAr reaction that installs a nitro (-NO₂) group. Due to the activated nature of the substrate, harsh conditions (concentrated H₂SO₄/HNO₃) should be avoided to prevent oxidation and over-nitration.

Protocol: Synthesis of Methyl 2-Amino-3,4-difluoro-5-nitrobenzoate

  • Reagent Preparation: In a three-necked flask fitted with a thermometer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄) and cool it to -5 to 0 °C in an ice-salt bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of the cold H₂SO₄. The amino group will be protonated to form an ammonium salt, which is a deactivating group. This helps to moderate the reaction, but the directing effect is still influenced by the original amino group's position.

  • Nitrating Agent: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.0 eq) to concentrated sulfuric acid in a separate flask, keeping it cold.

  • Electrophile Addition: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not rise above 5 °C. The nitronium ion (NO₂⁺) is the active electrophile.[2]

  • Reaction & Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC (a small aliquot quenched in ice water and extracted).

  • Work-up: Very carefully pour the reaction mixture onto a large amount of crushed ice. The product should precipitate out of the solution.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.

G cluster_legend Generation of Nitronium Ion Electrophile reac1 HNO₃ inter1 H₂O-NO₂⁺ (Protonated Nitric Acid) reac1->inter1 Protonation reac2 H₂SO₄ reac2->inter1 inter2 HSO₄⁻ reac2->inter2 plus1 + plus2 + inter3 H₂O inter1->inter3 electrophile NO₂⁺ (Nitronium Ion) inter1->electrophile Loss of Water key Key Electrophile

Caption: Generation of the nitronium ion for nitration.

Friedel-Crafts Acylation

This reaction introduces an acyl group (R-C=O) to the ring. The amino group must first be protected to prevent it from reacting with the Lewis acid catalyst.

Protocol: Synthesis of Methyl 2-(acetylamino)-5-acetyl-3,4-difluorobenzoate

  • Protection of Amino Group:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add pyridine (1.2 eq) and cool to 0 °C.

    • Slowly add acetyl chloride (1.1 eq). Stir for 1 hour.

    • Perform an aqueous work-up to isolate the N-acetylated product, Methyl 2-(acetylamino)-3,4-difluorobenzoate. This protected amide is now a moderately activating ortho, para-director.

  • Friedel-Crafts Acylation:

    • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a flask with dry dichloroethane (DCE). AlCl₃ is a strong Lewis acid required to generate the acylium ion electrophile.

    • Cool the suspension to 0 °C and slowly add acetyl chloride (1.2 eq).

    • Add a solution of the protected starting material from step 1 in DCE dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

    • Quench the reaction by slowly pouring it onto ice mixed with concentrated HCl.

    • Extract with DCM, wash the organic layers, dry, and concentrate. Purify by column chromatography.

  • Deprotection (Optional): The N-acetyl group can be removed by heating with aqueous acid or base to regenerate the free amine if desired.

Safety and Handling

  • General Precautions: Always work in a certified fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, and always add acid to water (or other solutions) slowly, never the other way around.[5]

  • Halogenating Agents: NBS is a lachrymator and irritant. Avoid inhalation of dust and skin contact.

  • Lewis Acids: Aluminum chloride (AlCl₃) reacts violently with water. Ensure all glassware is scrupulously dry and handle it in a moisture-free environment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The electrophilic substitution of this compound is predictably controlled by the strongly activating amino group, directing incoming electrophiles primarily to the C5 position. While the fluorine atoms and methyl ester group deactivate the ring overall, they do not override the regiochemical outcome. The protocols provided herein offer a robust starting point for the synthesis of novel C5-functionalized derivatives, which are valuable intermediates in pharmaceutical and materials research. Careful control of reaction conditions, particularly temperature, is paramount to achieving high yields and selectivity.

References

Application Notes and Protocols for the Derivatization of the Amino Group in Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

Methyl 2-amino-3,4-difluorobenzoate is a key building block in contemporary drug discovery and materials science. The presence of two fluorine atoms on the benzene ring significantly modulates the electronic properties of the molecule, influencing its reactivity and the physiological characteristics of its derivatives. The amino group serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups that can profoundly impact biological activity, material properties, and pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of the primary amino group of this compound. We will delve into four principal classes of transformations: N-acylation, N-sulfonylation, N-alkylation (via reductive amination), and N-arylation (via Buchwald-Hartwig amination). The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the underlying chemical principles, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.

Understanding the Substrate: The Influence of Fluorine Substitution

The reactivity of the amino group in this compound is influenced by the electronic effects of the fluorine substituents. Fluorine is a highly electronegative atom, and its presence on the aromatic ring has a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[1][2] In the case of 3,4-difluoro substitution, the inductive effect dominates, leading to a decrease in the electron density of the aromatic ring and, consequently, a reduction in the basicity and nucleophilicity of the amino group compared to aniline.[1][2] This attenuated reactivity necessitates careful consideration of reaction conditions to achieve efficient derivatization.

I. N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for introducing carbonyl-containing moieties. The resulting amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions.

Protocol 1: N-Acetylation with Acetyl Chloride

This protocol describes the straightforward acylation of this compound using acetyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Reaction Scheme:

G reactant1 This compound reagents Pyridine, DCM, 0 °C to rt reactant1->reagents 1.0 eq reactant2 Acetyl Chloride reactant2->reagents 1.1 eq product Methyl 2-acetamido-3,4-difluorobenzoate reagents->product

N-Acetylation of this compound.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound187.151.87 g10.0
Acetyl Chloride78.500.86 mL (1.2 g)11.0
Pyridine79.100.89 mL (1.1 g)11.0
Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • To a stirred solution of this compound (1.87 g, 10.0 mmol) in dichloromethane (50 mL) in a round-bottom flask cooled in an ice bath (0 °C), add pyridine (0.89 mL, 11.0 mmol).

  • Slowly add acetyl chloride (0.86 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 1 M HCl (20 mL).

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford methyl 2-acetamido-3,4-difluorobenzoate.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.2-8.4 (m, 1H, Ar-H), 7.8-8.0 (br s, 1H, NH), 7.1-7.3 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃).

  • IR (KBr, cm⁻¹): 3300-3250 (N-H stretch), 1720-1700 (C=O, ester), 1680-1660 (C=O, amide I), 1550-1530 (N-H bend, amide II).

  • MS (ESI+): m/z = 230.1 [M+H]⁺.

II. N-Sulfonylation: Crafting Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their antibacterial properties and their role as enzyme inhibitors.

Protocol 2: N-Tosylation with p-Toluenesulfonyl Chloride

This protocol details the synthesis of the N-tosyl derivative using p-toluenesulfonyl chloride (TsCl).

Reaction Scheme:

G reactant1 This compound reagents Pyridine, DCM, rt reactant1->reagents 1.0 eq reactant2 p-Toluenesulfonyl Chloride reactant2->reagents 1.2 eq product Methyl 2-(4-methylphenylsulfonamido)-3,4-difluorobenzoate reagents->product

N-Tosylation of this compound.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound187.151.87 g10.0
p-Toluenesulfonyl Chloride (TsCl)190.652.29 g12.0
Pyridine79.105 mL-
Dichloromethane (DCM)-40 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • Dissolve this compound (1.87 g, 10.0 mmol) in a mixture of dichloromethane (40 mL) and pyridine (5 mL).

  • Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 20 mL) to remove pyridine.

  • Wash the organic layer with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.8-8.0 (m, 1H, Ar-H), 7.7 (d, 2H, Ar-H of Ts), 7.3 (d, 2H, Ar-H of Ts), 7.1-7.2 (m, 1H, Ar-H), 6.8-7.0 (br s, 1H, NH), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃ of Ts).

  • IR (KBr, cm⁻¹): 3280-3240 (N-H stretch), 1725-1705 (C=O, ester), 1350-1320 and 1170-1150 (asymmetric and symmetric SO₂ stretch).

  • MS (ESI+): m/z = 342.1 [M+H]⁺.

III. N-Alkylation: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds, providing access to secondary and tertiary amines. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.

Protocol 3: N-Benzylation via Reductive Amination

This protocol describes the synthesis of the N-benzyl derivative using benzaldehyde and sodium triacetoxyborohydride as the reducing agent.

Reaction Scheme:

G reactant1 This compound reagents Sodium Triacetoxyborohydride, Acetic Acid, DCE, rt reactant1->reagents 1.0 eq reactant2 Benzaldehyde reactant2->reagents 1.1 eq product Methyl 2-(benzylamino)-3,4-difluorobenzoate reagents->product

N-Benzylation of this compound.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound187.151.87 g10.0
Benzaldehyde106.121.12 mL (1.17 g)11.0
Sodium Triacetoxyborohydride (STAB)211.943.18 g15.0
Acetic Acid60.050.1 mL-
1,2-Dichloroethane (DCE)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-30 mL-
Brine-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To a solution of this compound (1.87 g, 10.0 mmol) in 1,2-dichloroethane (50 mL), add benzaldehyde (1.12 mL, 11.0 mmol) and a catalytic amount of acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with saturated NaHCO₃ solution (30 mL).

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): δ 7.8-8.0 (m, 1H, Ar-H), 7.2-7.4 (m, 5H, Ar-H of benzyl), 6.8-7.0 (m, 1H, Ar-H), 5.5-5.7 (br s, 1H, NH), 4.4 (d, 2H, CH₂), 3.9 (s, 3H, OCH₃).

  • IR (KBr, cm⁻¹): 3400-3350 (N-H stretch), 1715-1695 (C=O, ester), 1610, 1580 (C=C, aromatic).

  • MS (ESI+): m/z = 278.1 [M+H]⁺.

IV. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4] It allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance.

Protocol 4: N-Phenylation with Iodobenzene

This protocol outlines the coupling of this compound with iodobenzene. The choice of ligand is critical for the success of this transformation, especially with an electron-deficient aniline.[5]

Reaction Scheme:

G reactant1 This compound reagents Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C reactant1->reagents 1.2 eq reactant2 Iodobenzene reactant2->reagents 1.0 eq product Methyl 2-(phenylamino)-3,4-difluorobenzoate reagents->product

Buchwald-Hartwig N-Phenylation.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound187.152.25 g12.0
Iodobenzene204.011.12 mL (2.04 g)10.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.7291.6 mg0.1 (1 mol%)
XPhos476.65143 mg0.3 (3 mol%)
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0
Toluene (anhydrous)-50 mL-
Diethyl Ether---
Water---
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (50 mL), followed by iodobenzene (1.12 mL, 10.0 mmol) and this compound (2.25 g, 12.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.0-8.2 (m, 1H, Ar-H), 7.2-7.4 (m, 5H, Ar-H of phenyl), 7.0-7.1 (m, 1H, Ar-H), 6.8-6.9 (br s, 1H, NH), 3.9 (s, 3H, OCH₃).

  • IR (KBr, cm⁻¹): 3400-3350 (N-H stretch), 1710-1690 (C=O, ester), 1600, 1500 (C=C, aromatic).

  • MS (ESI+): m/z = 264.1 [M+H]⁺.

Conclusion

The protocols outlined in this guide provide a robust foundation for the derivatization of the amino group in this compound. The strategic choice of acylation, sulfonylation, alkylation, or arylation allows for the introduction of a vast array of functional groups, enabling the exploration of chemical space in drug discovery and the tuning of properties in materials science. The provided characterization data serves as a benchmark for product identification and purity assessment. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals, leveraging the principles discussed herein to navigate the unique reactivity of this fluorinated building block.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated analytical method for the quantitative determination of Methyl 2-Amino-3,4-difluorobenzoate, a key intermediate in pharmaceutical synthesis. A precise and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection has been developed. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable means to assess the purity and concentration of this compound. All procedures are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3]

Introduction

This compound is an aromatic amine and ester compound whose structural complexity requires a specific and sensitive analytical method for accurate quantification. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this analysis due to its high resolution, sensitivity, and reproducibility, particularly for non-volatile and polar compounds.[4][5]

This document provides a comprehensive, step-by-step protocol for an RP-HPLC-UV method. The rationale behind the selection of the stationary phase, mobile phase, and detection parameters is explained, grounding the protocol in fundamental chromatographic principles. Furthermore, a complete validation framework is presented to demonstrate the method's suitability for its intended purpose.

Principle of the Method

The separation is based on reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.[6][7] this compound, a moderately polar molecule, is injected into the system. It partitions between the non-polar C18 stationary phase and the polar mobile phase (a buffered aqueous-organic mixture). The organic content of the mobile phase is optimized to elute the analyte with a sharp peak shape and a reproducible retention time. The presence of the amino group makes the retention sensitive to the pH of the mobile phase; therefore, a buffered solution is used to ensure consistent ionization state and stable retention.[8] Quantification is achieved by measuring the analyte's UV absorbance at its wavelength of maximum absorbance (λmax) and correlating it to a standard calibration curve.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource / Rationale
IUPAC Name This compoundFluorochem[9]
CAS Number 170108-07-3Fluorochem[9]
Molecular Formula C₈H₇F₂NO₂Fluorochem[9]
Molecular Weight 187.15 g/mol Fluorochem[9]
Melting Point 96 to 98°CFluorochem[9]
Structure Chemical structure of this compoundFluorochem
UV λmax ~290 nm (Estimated)Based on the chromophores present (aminobenzoate ester). Similar compounds like ethyl 4-aminobenzoate have a λmax around 280-310 nm.[5][10] A UV scan is required for confirmation.
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in water.Inferred from its organic structure with polar functional groups.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (≥98%), Ammonium Acetate (≥98%)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides excellent retention for moderately polar aromatic compounds via hydrophobic interactions.[6][8][11]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH ensures the amino group is protonated, leading to consistent retention and improved peak shape.[12]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for the analyte.
Gradient Elution 0-1 min: 30% B1-8 min: 30% to 80% B8-9 min: 80% B9-10 min: 80% to 30% B10-15 min: 30% B (Equilibration)A gradient is used to ensure elution of the main analyte with a good peak shape while also cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures stable retention times and viscosity.
Detection Wavelength 290 nmSet at the estimated λmax for maximum sensitivity. This must be confirmed by running a UV scan of the analyte.
Injection Volume 10 µLA suitable volume to balance sensitivity and peak shape.
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (initial conditions: 70% A, 30% B).

  • Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve it in methanol to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its reliability, accuracy, and precision.[1][2][3][13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The retention time of the analyte peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Inject the prepared calibration standards (1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by recovery studies.

  • Protocol: Spike a sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol: For repeatability, analyze six replicate samples at 100% of the target concentration on the same day. For intermediate precision, repeat this on a different day with a different analyst.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry) should remain within acceptable limits, and the results should not be significantly affected.

Data Presentation and Visualization

Validation Summary

The results of the validation study should be compiled into a clear summary table.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999To be filled with experimental data
Accuracy (% Recovery) 98.0 - 102.0%To be filled with experimental data
Repeatability (%RSD) ≤ 2.0%To be filled with experimental data
Intermediate Precision (%RSD) ≤ 2.0%To be filled with experimental data
LOQ (µg/mL) Report Value; %RSD ≤ 10%To be filled with experimental data
Robustness No significant impact on resultsTo be filled with experimental data
Workflow Diagrams

The following diagrams illustrate the key workflows described in this note.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification stock 1. Weigh Reference Standard dissolve 2. Dissolve in Methanol (Stock Solution: 1000 µg/mL) stock->dissolve dilute 3. Create Working Standards (1-100 µg/mL in Mobile Phase) dissolve->dilute inject 5. Inject into HPLC System dilute->inject sample_prep 4. Prepare & Filter Sample (Target Conc. in Range) sample_prep->inject separate 6. Separate on C18 Column (Gradient Elution) inject->separate detect 7. Detect at 290 nm separate->detect integrate 8. Integrate Peak Area detect->integrate calibrate 9. Generate Calibration Curve (Area vs. Concentration) integrate->calibrate quantify 10. Quantify Sample Concentration calibrate->quantify

Caption: Overall experimental workflow from sample preparation to final quantification.

G Validation Method Validation (ICH Q2 R1) Specificity Linearity Accuracy Precision LOQ/LOD Robustness Specificity No interference at analyte Rt Validation:f0->Specificity Linearity r² ≥ 0.999 Validation:f1->Linearity Accuracy Recovery 98-102% Validation:f2->Accuracy Precision %RSD ≤ 2.0% Validation:f3->Precision LOQ Demonstrate with %RSD ≤ 10% Validation:f4->LOQ Robustness Unaffected by small changes Validation:f5->Robustness

Caption: Key parameters for method validation as per ICH Q2(R1) guidelines.

Conclusion

The RP-HPLC method described in this application note is a specific, linear, accurate, precise, and robust procedure for the quantification of this compound. The detailed protocol and validation framework provide a comprehensive guide for its implementation in a quality control or research environment. Adherence to these procedures will ensure the generation of reliable and trustworthy data, which is essential for regulatory submissions and drug development milestones.

References

The Versatile Reagent: Methyl 2-Amino-3,4-difluorobenzoate in Modern Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties.[1][2] Methyl 2-Amino-3,4-difluorobenzoate stands as a pivotal building block in this endeavor, offering a unique combination of functionalities: a nucleophilic amino group, an ester for further derivatization, and the influential presence of two fluorine atoms on the aromatic ring. These fluorine substituents impart distinct electronic properties, enhancing metabolic stability and lipophilicity in target molecules.[1] This guide provides an in-depth exploration of this compound as a reagent in key coupling reactions, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The Reagent at a Glance: Properties and Synthesis

This compound is a difluorinated anthranilate derivative. The electron-withdrawing nature of the two fluorine atoms significantly reduces the basicity and nucleophilicity of the aniline nitrogen, a critical consideration for reaction design.

A representative synthesis of fluorinated methyl aminobenzoates can be adapted from established procedures for similar compounds.[3] The synthesis of this compound would typically commence with the corresponding 2-Amino-3,4-difluorobenzoic acid.

Representative Synthesis Protocol: Esterification of 2-Amino-3,4-difluorobenzoic Acid

Objective: To synthesize this compound via acid-catalyzed esterification.

Methodology Rationale: This protocol employs a strong acid catalyst to protonate the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol. Thionyl chloride is a particularly effective reagent as it reacts with methanol to form HCl in situ, driving the reaction forward, and its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Amino-3,4-difluorobenzoic acid (10 mmol, 1.73 g) in methanol (50 mL).

  • Cooling: Cool the suspension in an ice-water bath to 0 °C with continuous stirring.

  • Reagent Addition: Slowly add thionyl chloride (15 mmol, 1.1 mL) dropwise to the stirred suspension over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthesis Workflow for this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The reduced nucleophilicity of the amino group in this compound presents a challenge for traditional cross-coupling reactions. However, with the advent of modern, highly active palladium catalyst systems, these transformations are now readily achievable.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[4] When using electron-deficient anilines like this compound, the choice of ligand and base is critical to overcome the lower reactivity. Bulky, electron-rich biarylphosphine ligands are often required to facilitate the reductive elimination step, which is typically the rate-limiting step with such substrates.[5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L Pd0->OxAdd Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)(NHR')L]⁺X⁻ OxAdd->AmineComplex + R'NH₂ AmidoComplex Ar-Pd(II)(NR')L AmineComplex->AmidoComplex - HB⁺X⁻ (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NHR' AmidoComplex->Product

Catalytic Cycle of the Buchwald-Hartwig Amination.

Objective: To couple this compound with an aryl bromide.

Methodology Rationale: This protocol utilizes a modern palladium precatalyst (G3) bearing a bulky biarylphosphine ligand (XPhos) to ensure high catalytic activity. Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the weakly acidic N-H bond of the fluorinated aniline.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide, this compound, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon or nitrogen three times. Add anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂ / XPhosNaOtBuToluene100-11070-95[1][4]
Pd₂(dba)₃ / BrettPhosK₃PO₄1,4-Dioxane10065-90[5]
[Pd(allyl)Cl]₂ / AdBippyPhosKOPhToluene80-10075-98[5]

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Anilines.

Amide Coupling: Formation of the Amide Bond

The amino group of this compound can also undergo acylation to form an amide bond, a cornerstone of peptide synthesis and medicinal chemistry.[6][7] Due to the reduced nucleophilicity of the amine, stronger coupling reagents or harsher conditions may be necessary compared to couplings with more electron-rich anilines.

Objective: To form an amide bond between this compound and a carboxylic acid.

Methodology Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, which forms a reactive O-acylisourea intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the reaction.

Materials:

  • Carboxylic acid (1.0 mmol)

  • This compound (1.1 mmol)

  • HATU (1.1 mmol)

  • DIPEA (2.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Procedure:

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add this compound to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate (30 mL).

  • Extraction: Wash the organic layer with 5% aqueous LiCl solution (3 x 15 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Coupling ReagentAdditiveBaseSolventTypical Yield Range (%)Reference
HATU-DIPEADMF70-95[6]
EDC / HOBtHOBtDIPEADCM/DMF60-90[7]
T3P®-PyridineEthyl Acetate65-92

Table 2: Common Reagents for Amide Coupling with Weakly Nucleophilic Anilines.

Advanced Applications: Synthesis of Heterocycles

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of complex heterocyclic structures, such as quinazolinones, which are prevalent in many biologically active compounds.[3][8][9]

Friedländer-Type Annulation for Quinazolinone Synthesis

The Friedländer annulation is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline. A variation of this reaction can be used to synthesize quinazolinones from anthranilate derivatives.

Objective: To synthesize a 6,7-difluoro-quinazolinone derivative from this compound.

Methodology Rationale: This two-step protocol first involves the reaction with acetic anhydride to form an intermediate benzoxazinone, which then undergoes condensation with ammonia to yield the final quinazolinone product.[3]

Step-by-Step Procedure:

  • Benzoxazinone Formation: In a round-bottom flask, heat a mixture of this compound (10 mmol) and acetic anhydride (30 mmol) at reflux for 2 hours.

  • Isolation of Intermediate: Cool the reaction mixture and remove the excess acetic anhydride under reduced pressure. The resulting solid can be used in the next step without further purification.

  • Annulation with Ammonia: Dissolve the crude benzoxazinone intermediate in ethanol in a sealed tube. Add a solution of ammonia in ethanol (7N) and heat at 100 °C for 12 hours.

  • Work-up and Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the desired 6,7-difluoro-quinazolinone derivative.

Workflow for Quinazolinone Synthesis.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. While its electron-deficient nature requires careful consideration in the design of coupling reactions, the use of contemporary catalyst systems and coupling reagents allows for its efficient incorporation into a wide array of molecular structures. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage the unique properties of this fluorinated building block in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced functional materials.

References

Application Notes & Protocols for the Synthesis of Compound Libraries from Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Methyl 2-Amino-3,4-difluorobenzoate is a valuable building block in this endeavor, featuring a difluorinated benzene ring that can impart desirable characteristics such as increased metabolic stability and enhanced binding affinity to the final compounds.[4][5] This document provides detailed application notes and robust protocols for the utilization of this compound in the creation of diverse compound libraries, including amide derivatives, quinazolinone cores, and N-alkyl/N-aryl analogs. These methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile starting material in their discovery programs.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The presence of fluorine in a drug molecule can profoundly influence its biological activity. The high electronegativity and small size of the fluorine atom can alter the electronic properties of a molecule, affecting its pKa, dipole moment, and conformational preferences.[6] Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[7]

This compound serves as an excellent starting point for diversity-oriented synthesis. The presence of two reactive functional groups—a nucleophilic amine and an electrophilic methyl ester—allows for a wide range of chemical transformations. The difluoro substitution pattern on the aromatic ring provides a unique structural motif that can be exploited to fine-tune the properties of the resulting compound library.

I. Synthesis of a Diverse Amide Library

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[8] The amino group of this compound can be readily acylated with a variety of carboxylic acids to generate a library of amide derivatives.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the primary amine on an activated carboxylic acid derivative. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[7]

Workflow for Amide Library Synthesis

Amide Library Synthesis Workflow start This compound reaction Amide Coupling Reaction start->reaction 1. reagents Diverse Carboxylic Acids (R-COOH) Coupling Agents (EDC, HOBt) Base (DIPEA) reagents->reaction 2. purification Work-up & Purification (e.g., Chromatography) reaction->purification 3. library Diverse Amide Library purification->library 4.

Caption: Workflow for the parallel synthesis of an amide library.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a representative carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) and HOBt (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide.

ParameterValue
Reactant Ratio 1.0 : 1.2 : 1.2 : 1.5 (Amine : Acid : EDC : DIPEA)
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Purification Silica Gel Chromatography

Table 1: Key parameters for EDC/HOBt mediated amide coupling.

II. Construction of Quinazolinone Scaffolds

Quinazolinones are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[9][10] this compound can be readily converted into various quinazolinone derivatives.

Mechanistic Rationale

A common route to 4(3H)-quinazolinones involves the initial acylation of the anthranilate, followed by cyclization with a nitrogen source. For example, reaction with an anhydride can form a benzoxazinone intermediate, which then reacts with an amine to yield the quinazolinone.[4] Alternatively, a one-pot reaction with an orthoester and an amine can also be employed.[5]

Workflow for Quinazolinone Synthesis

Quinazolinone Synthesis Workflow start This compound step1 Reaction with Acetic Anhydride start->step1 intermediate Benzoxazinone Intermediate step1->intermediate step2 Reaction with Primary Amine (R-NH2) intermediate->step2 purification Work-up & Purification step2->purification library Quinazolinone Library purification->library

Caption: Two-step workflow for the synthesis of a quinazolinone library.

Protocol 2: Two-Step Synthesis of 3-Substituted-6,7-difluoro-4(3H)-quinazolinones

This protocol outlines the synthesis of a quinazolinone library via a benzoxazinone intermediate.

Step 1: Synthesis of 6,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

Procedure:

  • A mixture of this compound (1.0 mmol) and acetic anhydride (3.0 mmol) is heated at reflux for 2-4 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the excess acetic anhydride is removed under reduced pressure.

  • The residue is triturated with a small amount of cold diethyl ether to afford the crude benzoxazinone, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Substituted-6,7-difluoro-2-methyl-4(3H)-quinazolinone

Materials:

  • 6,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one

  • Primary amine of choice (e.g., aniline, benzylamine, etc.)

  • Glacial acetic acid

Procedure:

  • A solution of 6,7-Difluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 mmol) and the primary amine (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-8 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted-6,7-difluoro-2-methyl-4(3H)-quinazolinone.

ParameterStep 1Step 2
Key Reagents Acetic AnhydridePrimary Amine
Solvent None (neat)Glacial Acetic Acid
Temperature RefluxReflux
Reaction Time 2-4 hours4-8 hours
Purification TriturationRecrystallization

Table 2: Key parameters for the two-step synthesis of quinazolinones.

III. N-Alkylation and N-Arylation for Library Expansion

Further diversification of the core scaffold can be achieved through N-alkylation or N-arylation of the amino group of this compound.

Mechanistic Rationale

N-Alkylation can be achieved through reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to form a new carbon-nitrogen bond.[11]

N-Arylation is commonly performed using the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[9][12] This reaction is highly versatile and tolerates a wide range of functional groups.

Workflow for N-Arylation

N-Arylation Workflow start This compound reaction Buchwald-Hartwig Amination start->reaction reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., Cs2CO3) reagents->reaction purification Work-up & Purification reaction->purification library N-Aryl Library purification->library

Caption: Workflow for the synthesis of an N-aryl library via Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a general method for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.04 mmol), and Cs₂CO₃ (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and anhydrous toluene (5 mL).

  • Heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-arylated product.

ParameterValue
Catalyst System Pd₂(dba)₃ / BINAP
Base Cesium Carbonate (Cs₂CO₃)
Solvent Anhydrous Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Purification Silica Gel Chromatography

Table 3: Key parameters for Buchwald-Hartwig N-arylation.

Conclusion

This compound is a highly versatile and valuable building block for the construction of diverse compound libraries. The protocols outlined in this document provide robust and adaptable methods for the synthesis of amide, quinazolinone, and N-substituted derivatives. By leveraging the unique properties of the difluorinated aromatic core, researchers can efficiently generate novel chemical entities with enhanced potential for biological activity, thereby accelerating the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-Amino-3,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the Fischer esterification of 2-Amino-3,4-difluorobenzoic acid.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

  • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used.

    • Recommendation: Use methanol as the solvent to ensure it is in large excess. According to Le Chatelier's Principle, this will shift the equilibrium towards the formation of the methyl ester.[1] If you are using a co-solvent, ensure the molar ratio of methanol to the carboxylic acid is at least 10:1.

  • Insufficient Catalyst: An acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[2]

    • Recommendation: Ensure you are using a sufficient amount of a strong acid catalyst. Common choices include sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). For example, a successful synthesis of a similar compound, ethyl 4-amino-3,5-difluorobenzoate, utilized H₂SO₄ in ethanol.[3] Another analogous preparation of methyl 2-amino-3,4,5,6-tetrafluorobenzoate used SOCl₂ in methanol.[4][5]

  • Reaction Time and Temperature: Esterification reactions often require elevated temperatures and sufficient time to reach equilibrium.

    • Recommendation: Ensure the reaction is refluxed for an adequate duration. For analogous fluorinated aminobenzoates, reflux times of 8 to 10 hours have been reported to achieve good yields.[3][4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Water in the Reaction Mixture: The presence of water can shift the equilibrium back towards the starting materials, hydrolyzing the ester product.

    • Recommendation: Use anhydrous methanol and ensure all glassware is thoroughly dried before use. If using a catalyst like H₂SO₄, be aware that it is hygroscopic.

Problem 2: Product is Contaminated with Starting Material

Possible Causes and Solutions

  • Incomplete Reaction: As mentioned above, if the reaction has not reached completion, you will have unreacted 2-Amino-3,4-difluorobenzoic acid in your crude product.

    • Recommendation: Increase the reflux time and monitor by TLC until the starting material spot is no longer visible.

  • Inefficient Work-up: The acidic starting material needs to be effectively removed during the work-up.

    • Recommendation: After the reaction is complete, neutralize the excess acid catalyst and unreacted carboxylic acid by washing the reaction mixture with a basic solution. Saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solutions are commonly used for this purpose.[3][4][5] Continue washing until the aqueous layer is neutral or slightly basic. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

Problem 3: Formation of Side Products

Possible Causes and Solutions

  • High Reaction Temperature: While reflux is necessary, excessively high temperatures can lead to the formation of tar-like by-products, especially with activated aromatic systems.[6]

    • Recommendation: Maintain a steady reflux without overheating. Ensure good stirring to prevent localized hot spots.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to colored impurities.

    • Recommendation: While less common during esterification, if you observe significant color formation, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most direct and widely used method is the Fischer esterification of 2-Amino-3,4-difluorobenzoic acid using methanol as both the reagent and solvent, with a strong acid catalyst like sulfuric acid or thionyl chloride. This method is efficient, with analogous reactions reporting yields in the range of 76-77%.[3][4][5]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the more polar starting material (2-Amino-3,4-difluorobenzoic acid) and the less polar product (this compound). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What are the key safety precautions for this synthesis?

A3:

  • Both sulfuric acid and thionyl chloride are highly corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction involves heating flammable methanol. Use a heating mantle with a stirrer and ensure there are no open flames nearby.

  • During the work-up with a basic solution, carbon dioxide gas may be evolved if there is residual acid. Add the basic solution slowly and with good stirring to control the effervescence.[1]

Q4: Are there alternative routes to synthesize this compound?

A4: Yes, an alternative route involves the reduction of a corresponding nitro compound. For example, if Methyl 3,4-difluoro-2-nitrobenzoate is available, its nitro group can be reduced to an amine using methods like catalytic hydrogenation (e.g., with Pd/C and H₂ gas).[7] This approach is longer but can be effective if the nitro-substituted starting material is more readily accessible than the amino acid.

Experimental Protocols

Detailed Protocol for Fischer Esterification

This protocol is based on established procedures for similar fluorinated aminobenzoates.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3,4-difluorobenzoic acid.

  • Reagent Addition: Add anhydrous methanol to the flask to dissolve the starting material.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by TLC.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature.

  • Neutralization and Extraction: Slowly add a saturated solution of sodium bicarbonate or a 5% solution of sodium carbonate to neutralize the reaction mixture. Extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization if necessary.

ParameterRecommended ConditionReference
Starting Material 2-Amino-3,4-difluorobenzoic acid[8]
Reagent/Solvent Anhydrous Methanol (in excess)[4][5]
Catalyst H₂SO₄ or SOCl₂[3][4][5]
Temperature Reflux[3][4][5]
Reaction Time 8-10 hours (monitor by TLC)[3][4][5]
Work-up Neutralization with NaHCO₃ or Na₂CO₃[3][4][5]
Purification Extraction and solvent evaporation[3][4][5]

Visualizing the Workflow and Troubleshooting

G cluster_0 Synthesis Workflow A 1. Starting Material (2-Amino-3,4-difluorobenzoic acid) B 2. Reagent Addition (Methanol + Acid Catalyst) A->B C 3. Reaction (Reflux, 8-10h) B->C D 4. Work-up (Neutralization & Extraction) C->D E 5. Purification (Solvent Removal) D->E F Final Product (this compound) E->F

Caption: General workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic start Low Yield? q1 Is the reaction incomplete? start->q1 q2 Was the work-up efficient? start->q2 q3 Is water present? start->q3 a1 Increase reflux time Use excess methanol q1->a1 a2 Ensure complete neutralization with base wash q2->a2 a3 Use anhydrous reagents and dry glassware q3->a3

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Purification of Crude Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 2-Amino-3,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure you achieve the desired purity and yield in your experiments.

I. Understanding the Compound and Common Impurities

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. During its synthesis, several impurities can arise from starting materials, side reactions, or degradation.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2-amino-3,4-difluorobenzoic acid.

  • Isomeric Impurities: Positional isomers formed during the synthesis.

  • By-products: Resulting from incomplete reactions or alternative reaction pathways.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis that are not completely removed.[1]

  • Degradation Products: Formed if the compound is exposed to harsh conditions (e.g., high temperatures, strong acids/bases).

A thorough understanding of the potential impurity profile is the first step in developing an effective purification strategy. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for identifying and quantifying these impurities.[1]

II. Purification Strategies: A Comparative Overview

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a comparison of the most common methods for purifying crude this compound.

Purification Technique Principle Best Suited For Advantages Limitations
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system at different temperatures.Removing insoluble impurities and significantly increasing the purity of solid compounds.Cost-effective, scalable, can yield high-purity crystals.Solvent selection can be challenging; potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.Separating compounds with similar polarities, removing colored impurities, and achieving very high purity.High resolution, versatile (normal and reverse phase), applicable to a wide range of compounds.Can be time-consuming, requires significant solvent volumes, may not be ideal for large-scale purification.
Distillation Separation of components based on differences in their boiling points.Removing volatile solvents and impurities with significantly different boiling points from the desired compound.[1][2]Effective for removing low-boiling point impurities.Not suitable for thermally sensitive compounds or for separating compounds with close boiling points.
Extraction Partitioning of a compound between two immiscible liquid phases based on its solubility.Initial cleanup to remove water-soluble or acid/base-soluble impurities.[2]Simple, rapid, and effective for initial purification steps.Limited separation efficiency for compounds with similar solubilities.

III. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

A1: "Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point.[3]

  • Probable Cause: The solvent is too nonpolar for the compound at elevated temperatures, or the solution is supersaturated.

  • Solution:

    • Add more of the primary solvent: This will lower the saturation point of the solution.[3]

    • Reheat and cool slowly: Reheat the mixture until the oil dissolves completely, then allow it to cool at a much slower rate. A slower cooling rate provides more time for proper crystal lattice formation.

    • Change the solvent system: Consider using a solvent with a lower boiling point or a co-solvent system to modulate the solubility.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A2: This is a common issue that can often be resolved with a few simple techniques.

  • Probable Cause: The solution may be too dilute (excess solvent was used), or it is in a supersaturated state and requires nucleation to begin crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of impurities.

Q3: The recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be effectively removed.

  • Probable Cause: Presence of highly conjugated organic impurities.

  • Solution:

    • Activated Charcoal Treatment: After dissolving the crude compound in the hot recrystallization solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. It is crucial to use a pre-heated funnel to prevent premature crystallization of your product in the funnel.

Column Chromatography Troubleshooting

Q1: My compound is streaking or tailing on the chromatography column. What is causing this and how can I fix it?

A1: Peak tailing is a common problem in column chromatography and can significantly reduce separation efficiency.

  • Probable Cause:

    • Acid-Base Interactions: As an aromatic amine, your compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[4] This strong interaction can lead to tailing.

    • Column Overloading: Applying too much sample to the column can exceed its capacity, leading to poor separation and peak tailing.

  • Solution:

    • Use an Amine-Functionalized Column: An amine-bonded silica column provides a more alkaline environment, which minimizes the interaction between the basic amine compound and the stationary phase, resulting in sharper peaks.[5][6]

    • Add a Competing Amine to the Mobile Phase: Adding a small amount of a competing amine, such as triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[4][6]

    • Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is appropriate for the column size.

Q2: I am not getting good separation between my product and a closely eluting impurity. What can I do to improve the resolution?

A2: Improving the separation of closely eluting compounds often requires optimizing the chromatographic conditions.

  • Probable Cause: The mobile phase composition is not optimal for separating the compounds of interest.

  • Solution:

    • Optimize the Mobile Phase:

      • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation.[6]

      • Solvent System Modification: Experiment with different solvent systems. For normal-phase chromatography, common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[6]

    • Change the Stationary Phase: If optimizing the mobile phase is not sufficient, consider switching to a different stationary phase. For example, if you are using normal-phase silica, trying a reversed-phase C18 column could provide a different selectivity and better separation.

General FAQs

Q1: What is the expected appearance and melting point of pure this compound?

Q2: What are the key safety precautions to take when working with this compound and the solvents used for its purification?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Many of the organic solvents used in purification are flammable and/or toxic. Refer to the Safety Data Sheet (SDS) for this compound and all solvents being used for detailed handling and safety information.

IV. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The optimal solvent system should be determined experimentally on a small scale first.

  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexane or water) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat with swirling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography (Normal Phase)

This protocol describes a typical normal-phase column chromatography purification.

  • Stationary Phase Preparation: Pack a glass column with silica gel (slurry packing is recommended).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing, is often effective.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow Crude Crude this compound InitialAnalysis Initial Purity Analysis (HPLC/TLC) Crude->InitialAnalysis Decision1 Is Purity > 95%? InitialAnalysis->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes ColumnChromatography Column Chromatography Decision1->ColumnChromatography No FinalAnalysis Final Purity and Characterization (NMR, MS, MP) Recrystallization->FinalAnalysis ColumnChromatography->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: Decision workflow for purification of this compound.

VI. References

  • PharmaCompass. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from 9

  • Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from 2

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved from 5

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 6

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from 10

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from 4

  • Zhishang Chemical. (n.d.). High Quality Methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3. Retrieved from 11

  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from 12

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from 13

  • Sigma-Aldrich. (n.d.). Methyl 2,4-difluorobenzoate 97. Retrieved from 8

  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from 14

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from 1

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from 15

  • National Institutes of Health. (n.d.). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Retrieved from 16

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from 17

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from 18

  • Sigma-Aldrich. (n.d.). Methyl 2-fluorobenzoate 97. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 1195768-18-3|Methyl 3-amino-2-fluorobenzoate. Retrieved from 19

  • Fluorochem. (n.d.). This compound. Retrieved from 7

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile. Retrieved from 3

References

Identifying and minimizing side products in Methyl 2-Amino-3,4-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-Amino-3,4-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile reagent. Our focus is on providing practical, in-depth solutions to identify and minimize the formation of side products in your reactions.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic structures such as quinolones.[1][2] Its reactivity is governed by three key functional groups: the nucleophilic amine, the electrophilic ester, and the electron-deficient aromatic ring bearing two fluorine atoms. This unique combination, while advantageous, can also lead to a variety of side reactions if not properly controlled. This guide will walk you through the most common issues, their underlying causes, and robust strategies to ensure the desired outcome of your experiments.

Part 1: Troubleshooting Guide for Common Reactions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Amide Coupling Reactions

Amide bond formation is one of the most frequent applications of this molecule. However, the inherent reactivity of the starting material can lead to several impurities.

Question: I am attempting an amide coupling reaction with a carboxylic acid, but I am observing low yields and multiple spots on my TLC. What are the likely side products?

Answer:

When performing amide coupling reactions, several side products can arise due to the nature of the reagents and the reaction conditions. The most common culprits are:

  • Hydrolysis of the Ester: The methyl ester of your starting material can be hydrolyzed back to the corresponding carboxylic acid, 2-Amino-3,4-difluorobenzoic acid. This is particularly prevalent if your reaction conditions involve acidic or basic promoters, or if there is residual water in your solvents.

  • Guanidinium Byproduct: If you are using a carbodiimide-based coupling reagent like DCC or EDC, the amine of a second molecule of this compound can attack the activated carbodiimide, leading to the formation of an unreactive guanidinium species.

  • Double Acylation: In some instances, the initially formed amide product may undergo a second acylation, particularly if the reaction temperature is elevated or if a large excess of the carboxylic acid and coupling agent is used.

  • Unreacted Starting Material: Inefficient activation of the carboxylic acid or insufficient reaction time can lead to a significant amount of unreacted starting materials.

Parameter Recommendation Scientific Rationale
Solvent Purity Use anhydrous solvents. Consider adding molecular sieves.Water will lead to the hydrolysis of the ester and can also deactivate the coupling agents.
Coupling Agents For carbodiimide-based coupling, always use an additive like HOBt or HOAt. Alternatively, consider phosphonium-based reagents like PyBOP or HATU.Additives like HOBt suppress the formation of the guanidinium byproduct by forming a less reactive, but still productive, active ester intermediate.[3] Phosphonium reagents are often more efficient and can lead to cleaner reactions.
Order of Addition Pre-activate the carboxylic acid with the coupling agent and additive for 15-30 minutes before adding the this compound.This minimizes the concentration of the free coupling agent when the amine is present, thereby reducing the likelihood of guanidinium byproduct formation.
Temperature Control Run the reaction at 0 °C to room temperature.Higher temperatures can accelerate side reactions, including double acylation and potential racemization if your carboxylic acid is chiral.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling agent.A large excess can promote the formation of side products.
Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fluorine atoms and the ester group makes the aromatic ring susceptible to nucleophilic attack.

Question: I am trying to perform a reaction at the amino group, but I am seeing evidence of one of the fluorine atoms being displaced. How can I prevent this?

Answer:

The fluorine atoms on the benzene ring are activated towards nucleophilic aromatic substitution (SNAr), especially the fluorine at the 4-position, which is para to the electron-withdrawing ester group.[4] Strong nucleophiles, such as secondary amines or alkoxides, can displace one of the fluorine atoms.

cluster_0 S(N)Ar Side Product Mitigation start Problem: Fluorine displacement during reaction at the amino group condition_check Is a strong nucleophile present? start->condition_check action_1 Use a weaker base or a non-nucleophilic base (e.g., DBU, Proton Sponge). condition_check->action_1 Yes outcome Minimized S(N)Ar side product formation condition_check->outcome No action_2 Lower the reaction temperature. action_1->action_2 action_3 Protect the amino group before introducing the strong nucleophile. action_2->action_3 action_3->outcome

Caption: Troubleshooting workflow for SNAr side reactions.

  • Nucleophile Strength: Be mindful of the nucleophilicity of the reagents in your reaction mixture. If a strong nucleophile is required for a different transformation, consider protecting the amino group first to reduce the overall electron density of the ring.

  • Temperature: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.

  • Solvent: Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions. If possible, consider less polar alternatives.

Hydrolysis and Decarboxylation

Question: My final product is contaminated with 3,4-difluoroaniline. What is the cause of this impurity?

Answer:

The presence of 3,4-difluoroaniline is a strong indicator that two sequential side reactions have occurred: hydrolysis of the methyl ester to the carboxylic acid, followed by decarboxylation of the resulting 2-Amino-3,4-difluorobenzoic acid.

cluster_1 Hydrolysis and Decarboxylation Pathway start This compound intermediate 2-Amino-3,4-difluorobenzoic acid start->intermediate Hydrolysis (H2O, H+ or OH-) product 3,4-difluoroaniline intermediate->product Decarboxylation (Heat)

Caption: Pathway leading to the formation of 3,4-difluoroaniline.

  • Strict Anhydrous Conditions: As with amide coupling, the exclusion of water is critical to prevent the initial hydrolysis step.

  • Temperature Control: Decarboxylation of aminobenzoic acids is typically thermally driven.[5][6][7] Avoid high reaction temperatures, especially if there is a possibility of hydrolysis. If your desired reaction requires heat, ensure that the reaction is performed under non-hydrolytic conditions.

  • pH Control: Both strongly acidic and basic conditions can promote ester hydrolysis. Maintain a neutral or near-neutral pH if the reaction chemistry allows.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can this molecule form dimers?

Yes, under oxidative conditions, aniline derivatives can form azo compounds. A related compound, ethyl 4-amino-3,5-difluorobenzoate, has been shown to form a diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) dimer.[8] To avoid this, it is crucial to run reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents, especially if transition metals are used in the reaction.

Q2: How do the fluorine substituents affect the reactivity of the amino group?

The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group compared to a non-fluorinated analogue. This can make reactions at the amine, such as amide coupling, more sluggish. Consequently, more forcing conditions or more potent coupling agents may be required, which in turn can increase the likelihood of side reactions.

Q3: What are the best practices for purifying the final product away from these side products?

  • Column Chromatography: This is the most effective method for separating the desired product from the common side products. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction: If your desired product is neutral, you can often remove the acidic byproduct (2-Amino-3,4-difluorobenzoic acid) with a basic wash (e.g., saturated sodium bicarbonate solution) and the basic byproduct (3,4-difluoroaniline) with an acidic wash (e.g., dilute HCl). Ensure your desired product is stable to these conditions before performing the extraction.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step to remove minor impurities.

References

Addressing solubility issues of Methyl 2-Amino-3,4-difluorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 2-Amino-3,4-difluorobenzoate. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide practical, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is this compound exhibiting poor solubility in my chosen organic solvent?

Answer: The solubility behavior of this compound is governed by its complex molecular structure, which possesses both polar and non-polar characteristics.

  • Polar Moieties: The primary amine (-NH₂) group is a hydrogen bond donor and acceptor, while the methyl ester (-COOCH₃) group is a hydrogen bond acceptor. These groups favor interactions with polar solvents.

  • Non-Polar Moiety: The difluorinated benzene ring is hydrophobic and contributes to solubility in non-polar or aromatic solvents.

  • Intermolecular Forces: The fluorine atoms are highly electronegative, creating strong dipole moments within the molecule. In the solid state, these dipoles, along with hydrogen bonding between the amine and ester groups of adjacent molecules, can lead to a stable crystal lattice structure. A significant amount of energy is required to overcome this lattice energy before dissolution can occur.

Essentially, the molecule does not have a single, dominant characteristic, making it challenging to match with a single solvent. A solvent that is ideal for the polar groups may be unsuitable for the non-polar ring, and vice-versa. This principle, where the overall polarity is a balance of different functional groups, is a common theme in organic chemistry.[1]

Q2: I am starting a new project. Which solvents are a good starting point for solubilizing this compound?

Answer: A systematic solvent screening is the most reliable approach. However, based on the structure, polar aprotic solvents are often the most effective starting point. They can interact with the molecule's dipoles and accept hydrogen bonds from the amine group without the competing hydrogen bond donation that protic solvents exhibit.

Below is an illustrative table of solvent classes to begin your screening. We recommend testing small quantities (e.g., 1-5 mg) first.

Solvent ClassRecommended SolventsPredicted SolubilityRationale & Mechanistic Insights
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)High to ModerateThese solvents are excellent hydrogen bond acceptors and have strong dipole moments, allowing them to effectively solvate both the polar functional groups and interact with the aromatic ring. DMSO and DMF are often very effective for compounds of this type.[1][2]
Polar Protic Methanol, EthanolModerate to LowWhile capable of hydrogen bonding, these solvents must also break their own strong solvent-solvent hydrogen bonds to accommodate the solute. The hydrophobic ring of the compound can disrupt these networks, limiting solubility.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThese solvents have moderate polarity and can dissolve a range of compounds. Solubility will depend on the balance of interactions, but they are less effective at breaking up the strong intermolecular forces in the solid state compared to polar aprotic solvents.
Aromatic TolueneLowToluene may interact favorably with the difluorobenzene ring, but it is poorly suited to solvate the polar amine and ester groups, leading to limited overall solubility.
Non-Polar Hexanes, HeptaneVery Low / InsolubleThese solvents lack the polarity needed to interact with the -NH₂ and -COOCH₃ groups and cannot overcome the compound's crystal lattice energy.
Q3: Can I use heat or sonication to improve solubility? What are the risks?

Answer: Yes, both heating and sonication are common and effective methods for increasing the rate of dissolution.

  • Heating: Increases the kinetic energy of the solvent molecules, allowing them to penetrate the crystal lattice more effectively. It also increases the equilibrium solubility of the compound.

  • Sonication: Uses high-frequency sound waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart the solute's solid structure.

Causality & Risks: While effective, these methods are not without risk. This compound, being an aniline derivative, is susceptible to oxidation, especially at elevated temperatures, which can manifest as a color change (e.g., to yellow or brown).[4] The ester functional group could also be susceptible to hydrolysis or transesterification if heated for extended periods in protic solvents (like alcohols or water).[5]

Best Practice: Apply heat gently and incrementally (e.g., to 40-50°C) and observe for any color change. Use sonication in a water bath to avoid localized overheating. Always analyze a small, heated sample by a technique like TLC or LC-MS to confirm that no degradation has occurred before scaling up.

Q4: My compound dissolves initially but crashes out of solution upon cooling or when another reagent is added. What should I do?

Answer: This indicates that you have created a supersaturated solution, which is thermodynamically unstable. The solubility of the compound is highly dependent on temperature, or the addition of an anti-solvent (a liquid in which the compound is not soluble) is causing it to precipitate.

Troubleshooting Steps:

  • Use a Co-solvent System: The most robust solution is often to use a mixture of solvents.[6] Start by dissolving the compound in a small amount of a "strong" solvent (like DMSO or DMF) where it is highly soluble. Then, slowly add a miscible "weaker" solvent (like methanol or acetonitrile) that is required for your reaction conditions until you reach the desired final concentration. This approach modulates the overall polarity of the solvent system to better match the solute.[6]

  • Maintain Temperature: If your experiment allows, maintain a slightly elevated temperature throughout the process to keep the compound in solution.

  • Increase Solvent Volume: The simplest solution may be to work at a lower concentration. Dilute the solution with more of the primary solvent until it remains stable at the working temperature.

Experimental Protocols & Workflows
Protocol 1: Systematic Solvent Screening

This protocol provides a self-validating method to quickly and efficiently determine the optimal solvent for this compound.

Objective: To qualitatively assess the solubility of the compound in a range of common organic solvents at ambient temperature.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Analytical balance

  • Vortex mixer

  • Selection of solvents (see table in Q2)

Procedure:

  • Preparation: Weigh 5 mg of this compound into a clean, labeled vial. Repeat for each solvent to be tested.

  • Initial Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This corresponds to a concentration of 50 mg/mL.

  • Agitation: Cap the vial and vortex for 60 seconds at room temperature.

  • Observation: Visually inspect the vial against a dark background.

    • Completely Dissolved: The solution is clear with no visible solid particles. Record as "Soluble > 50 mg/mL".

    • Partially Dissolved/Suspension: Some solid remains, but the amount has visibly decreased. Proceed to the next step.

    • Insoluble: The solid appears unchanged. Record as "Insoluble < 5 mg/mL" and stop.

  • Incremental Addition: For vials where the compound is partially dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 25 mg/mL). Vortex for 60 seconds and re-observe.

  • Repeat: Continue adding solvent in 200 µL increments (testing concentrations of ~12.5 mg/mL, ~8.3 mg/mL, etc.) until the solid is completely dissolved or a total volume of 1 mL is reached.

  • Documentation: Record the approximate concentration at which the compound fully dissolved for each solvent.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues during experimental setup.

References

Long-term stability and degradation of Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 2-Amino-3,4-difluorobenzoate (CAS No. 164473-10-3). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols based on established chemical principles and regulatory guidelines.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, protected from light and moisture. For extended periods (months to years), storage in a freezer at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative and hydrolytic degradation. Safety data sheets for structurally similar compounds consistently advise storage in cool, dry, and well-ventilated locations.[1][2][3][4]

Q2: How stable is this compound in common organic solvents?

A2: The stability in solution is highly dependent on the solvent and storage conditions.

  • Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Reasonably stable for short-term storage (days) at 2-8°C if protected from light and moisture. However, DMSO can be hygroscopic and absorb water, which may lead to slow hydrolysis of the methyl ester over time.

  • Protic Solvents (e.g., Methanol, Ethanol): Less stable. These solvents can participate in transesterification or facilitate hydrolysis, especially if acidic or basic impurities are present. Prepare solutions in protic solvents fresh for immediate use.

  • Aqueous Solutions: Not recommended for storage. The methyl ester group is susceptible to both acid and base-catalyzed hydrolysis.[5] The neighboring amino group can also act as an intramolecular catalyst for hydrolysis.[6]

Q3: My sample of this compound has developed a yellow or brownish tint over time. Is it still usable?

A3: Discoloration is a strong indicator of degradation, most likely due to the oxidation of the aromatic amine functional group. Aromatic amines are known to form colored oligomeric or polymeric by-products upon exposure to air (oxygen) and/or light.[7][8] While the bulk of the material may still be the desired compound, the presence of these impurities can interfere with experimental results, particularly in sensitive biological assays. It is strongly recommended to perform a purity analysis (e.g., HPLC, LC-MS) before use. If significant degradation is detected, a fresh batch of the compound should be used.

Q4: What are the primary degradation pathways I should be aware of?

A4: Based on its structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: The methyl ester can be hydrolyzed to its corresponding carboxylic acid (2-Amino-3,4-difluorobenzoic acid) and methanol. This reaction is accelerated by acidic or basic conditions.[5][6]

  • Oxidation: The electron-rich aromatic amine is prone to oxidation, especially when exposed to atmospheric oxygen, light, or oxidizing agents. This can lead to the formation of complex colored impurities.[9][10]

  • Photodegradation: While fluorination generally increases the photostability of aromatic cores[11][12], prolonged exposure to high-intensity light (especially UV) can still cause degradation. However, compared to hydrolysis and oxidation, this is often a slower process for fluorinated compounds.[13][14]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a cause-and-effect format.

Problem 1: Appearance of a New, More Polar Peak in HPLC Analysis
  • Symptom: When analyzing a stock solution or a reaction mixture, a new peak with a shorter retention time (on a reverse-phase column) appears and grows over time.

  • Probable Cause: This is the classic signature of ester hydrolysis . The resulting carboxylic acid (2-Amino-3,4-difluorobenzoic acid) is significantly more polar than the parent methyl ester, causing it to elute earlier from the HPLC column.

  • Troubleshooting Steps & Solutions:

    • Confirm Identity: If a standard is available, co-inject 2-Amino-3,4-difluorobenzoic acid to see if the retention times match. Alternatively, use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (M-14 Da).

    • Check Solvent pH: Ensure the solvent used for your stock solution is neutral and free of acidic or basic contaminants. Use high-purity, HPLC-grade solvents.

    • Buffer Solutions: If working in an aqueous medium is unavoidable, use a neutral buffer (e.g., phosphate buffer at pH 7.0-7.4) and prepare solutions immediately before use.

    • Storage: Store stock solutions at -20°C or below and prepare smaller aliquots to avoid repeated freeze-thaw cycles.

Problem 2: Inconsistent or Decreasing Potency in Biological Assays
  • Symptom: The compound shows variable or diminishing activity in cell-based or enzymatic assays over a series of experiments.

  • Probable Cause: The effective concentration of the active compound is decreasing due to degradation in the stock solution or the assay medium. Both hydrolysis and oxidation can lead to products with different (usually lower) biological activity.

  • Troubleshooting Steps & Solutions:

    • Purity Check: Always run a purity check (HPLC or NMR) on the stock solution before initiating a new set of experiments, especially if the solution is more than a few days old.

    • Fresh Solutions: Prepare fresh stock solutions from solid material frequently. A best practice is to prepare a new solution every week or for each critical experiment.

    • Inert Atmosphere: When weighing the solid and preparing solutions, minimize exposure to air. Consider using a glove box or purging the vial with argon or nitrogen before sealing.

    • Assay Conditions: Be mindful of the assay buffer's pH and temperature. Prolonged incubation at elevated temperatures or non-neutral pH can accelerate degradation.

Diagram: Troubleshooting Workflow for Sample Instability

G start Inconsistent Experimental Results check_purity Analyze Sample Purity (HPLC, LC-MS) start->check_purity is_degraded Degradation Observed? check_purity->is_degraded new_peak New Peak Characteristics? is_degraded->new_peak Yes no_degradation Issue is not compound stability. Investigate other experimental parameters (e.g., assay, instrument). is_degraded->no_degradation No polar_peak polar_peak new_peak->polar_peak More Polar colored_impurity colored_impurity new_peak->colored_impurity Sample Discolored cause_hydrolysis cause_hydrolysis polar_peak->cause_hydrolysis Cause: Ester Hydrolysis cause_oxidation cause_oxidation colored_impurity->cause_oxidation Cause: Amine Oxidation solution_hydrolysis solution_hydrolysis cause_hydrolysis->solution_hydrolysis Solution: - Use aprotic/neutral solvents - Prepare fresh solutions - Store at -20°C solution_oxidation solution_oxidation cause_oxidation->solution_oxidation Solution: - Store solid/solution under inert gas - Protect from light - Use antioxidants if compatible

Caption: A decision tree for diagnosing and resolving issues related to compound stability.

Section 3: Protocols for Stability Assessment

To ensure data integrity, it is crucial to understand the stability profile of your molecule. A forced degradation study is the standard method for this purpose.[15][16]

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods, as recommended by ICH guidelines.[17]

Objective: To identify the likely degradation pathways and products of this compound under various stress conditions. A target degradation of 5-20% is ideal.[17]

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector, and preferably a Mass Spectrometer (LC-MS)

Workflow:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent).

Stress ConditionReagent/ConditionTemperatureTime (Initial)
Acid Hydrolysis 1 M HCl60°C2, 6, 24 hours
Base Hydrolysis 1 M NaOHRoom Temp30 min, 1, 4 hours
Oxidation 3% H₂O₂Room Temp2, 6, 24 hours
Thermal Water (for solution)80°C24, 48, 72 hours
Photolytic UV/Vis LightRoom TempExpose per ICH Q1B
  • Timepoint Sampling: At each timepoint, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase.

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected. The sum of the parent peak area and all daughter peak areas should remain constant.

Diagram: Primary Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base, H2O) cluster_oxidation Oxidation (O2, Light, Peroxides) parent This compound hydrolyzed 2-Amino-3,4-difluorobenzoic Acid + Methanol parent->hydrolyzed H+ or OH- oxidized Radical Intermediates -> Colored Oligomers/Polymers parent->oxidized [O]

Caption: The two primary degradation pathways predicted for the title compound.

References

Challenges in the scale-up of Methyl 2-Amino-3,4-difluorobenzoate production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling up the synthesis of Methyl 2-Amino-3,4-difluorobenzoate. As a crucial building block in pharmaceutical development, its efficient and pure production is paramount. This document moves beyond standard protocols to address the nuanced challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scales, emphasizing mechanistic understanding and providing actionable troubleshooting strategies.

Section 1: Overview of the Core Synthesis and Scale-Up Paradigm

The most common and industrially viable route to this compound is the acid-catalyzed esterification of 2-Amino-3,4-difluorobenzoic acid with methanol. While straightforward on paper, this transformation presents significant scale-up challenges related to reaction kinetics, heat management, impurity control, and product isolation.

The primary reaction is as follows:

Challenges arise not just from this core reaction but also from the quality of the starting materials and the physical constraints of large-scale reactors. The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms creates a unique electronic environment that influences reactivity and side-product formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during scale-up in a practical question-and-answer format.

Category A: Reaction Control and Yield Optimization

Question 1: We are experiencing a significant drop in yield (from >90% at lab scale to ~70% in a 50L reactor). What are the likely causes?

Answer: This is a classic scale-up problem rooted in mass and heat transfer limitations.

  • Causality: In a large reactor, inefficient mixing and slower heat dissipation can create localized "hot spots" or areas of high reactant concentration. The esterification reaction is reversible and exothermic. Poor heat removal can shift the equilibrium back towards the starting materials and promote side reactions. Inefficient stirring may also lead to incomplete mixing of the catalyst or suspension of the starting acid, resulting in a stalled reaction.

  • Troubleshooting Protocol:

    • Characterize Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient for the reaction volume and viscosity. If the starting acid is not fully soluble, ensure it remains a well-agitated slurry.

    • Control Reagent Addition: If using a dehydrating agent like thionyl chloride or a strong acid catalyst, add it sub-surface and at a controlled rate to manage the initial exotherm.[1]

    • Monitor Internal Temperature: Rely on internal temperature probes, not just the jacket temperature. A significant deviation between the two indicates a heat transfer issue.

    • Water Removal: On a larger scale, the water produced can more effectively inhibit the reaction. Consider using a Dean-Stark trap or adding a chemical dehydrating agent if compatible with your process.

Question 2: On our pilot run, we observed the formation of a new, polar impurity by HPLC. What could it be and how can we prevent it?

Answer: The most likely culprit is the formation of an amide by-product or degradation.

  • Causality: At elevated temperatures, especially if "hot spots" occur, the amino group of one molecule can react with the methyl ester of another to form a dimeric amide impurity (N-(2-(methoxycarbonyl)-5,6-difluorophenyl)-2-amino-3,4-difluorobenzamide). While sterically hindered, this reaction becomes more probable with longer reaction times and higher temperatures.

  • Prevention Strategy:

    • Strict Temperature Control: Maintain the reaction temperature below the point where this side reaction becomes significant. A Design of Experiments (DoE) study can help define this temperature ceiling.

    • Minimize Reaction Time: Once the reaction reaches completion (as monitored by in-process controls like HPLC), proceed with the work-up promptly.[2]

    • Catalyst Choice: Ensure the acid catalyst is not promoting unwanted side reactions. Milder catalysts may be preferable if they provide a reasonable reaction rate.

Category B: Impurity Profile and Purification

Question 3: Our isolated product is consistently off-white or tan, whereas the lab-scale material was pure white. What's causing the color, and how can we fix it?

Answer: Color formation is typically due to oxidation of the aromatic amine.

  • Causality: Aromatic amines are susceptible to air oxidation, which forms highly colored, conjugated impurities.[3] This process is accelerated by heat, light, and the presence of trace metal ions. On a larger scale, longer processing times and greater exposure to air during filtration and drying increase the risk.

  • Troubleshooting and Purification Protocol:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Antioxidant Addition: Consider adding a small amount of a reducing agent like sodium bisulfite or sodium dithionite to the quench/wash steps to scavenge dissolved oxygen and reduce oxidized impurities.

    • Charcoal Treatment: During the final crystallization step, a treatment with activated carbon can effectively adsorb colored impurities.

    • Recrystallization Solvent System: A carefully chosen solvent system is critical. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, toluene) and then add an anti-solvent (e.g., heptane, hexane) to induce crystallization, leaving impurities behind in the mother liquor.

Question 4: We are struggling to remove the unreacted 2-Amino-3,4-difluorobenzoic acid. It co-crystallizes with the product. How can we improve separation?

Answer: This issue requires exploiting the difference in acidity between the starting material and the product.

  • Causality: The starting material is a carboxylic acid, while the product is a basic amine with a neutral ester group. This difference in pKa is the key to separation.

  • Enhanced Work-up Protocol:

    • After the reaction is complete, quench the mixture into water.

    • Add a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, and adjust the pH to approximately 8-9.[1]

    • At this pH, the unreacted carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt (2-Amino-3,4-difluorobenzoate sodium salt).

    • The product, this compound, will remain in the organic layer during extraction.

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. The unreacted acid will remain in the aqueous phase.

Category C: Safety and Handling at Scale

Question 5: What are the critical safety considerations for scaling up this process?

Answer: The primary hazards involve corrosive reagents, potential exotherms, and the inherent toxicity of aromatic amines.

  • Hazard Analysis:

    • Corrosive Reagents: If using thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) as a catalyst/dehydrating agent, be aware of their extreme corrosivity and violent reaction with water.[1] Ensure all equipment is compatible and appropriate personal protective equipment (PPE) is used.

    • Exotherm Control: The initial mixing of the acid catalyst with methanol can be highly exothermic. This must be controlled with slow, subsurface addition and efficient cooling. A runaway reaction can lead to a dangerous pressure buildup.

    • Product and Starting Material Toxicity: Aromatic amines are a class of compounds with known toxicity, including potential carcinogenicity and mutagenicity.[3] Fluorinated compounds can also present unique hazards, such as the potential for C-F bond cleavage under harsh conditions, which could release fluoride ions.[4]

    • Handling Procedures: Always handle this compound and its precursors in a well-ventilated area or within a contained system. Use appropriate PPE, including gloves, lab coats, and eye protection. Develop clear protocols for spill cleanup and waste disposal.

Section 3: Key Experimental Protocols & Data

Protocol 1: Scale-Up Esterification of 2-Amino-3,4-difluorobenzoic Acid
  • Reactor Setup: Charge a clean, dry, glass-lined reactor with 2-Amino-3,4-difluorobenzoic acid (1.0 eq) and methanol (5-10 volumes). Begin agitation to form a slurry.

  • Inerting: Purge the reactor headspace with nitrogen and maintain a slight positive pressure.

  • Catalyst Addition: Cool the reactor jacket to 5-10°C. Slowly add concentrated sulfuric acid (0.1-0.2 eq) subsurface over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and hold for 4-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by HPLC to check for the disappearance of the starting material.

  • Work-up: Once complete, cool the reaction to room temperature. Proceed with the purification protocol below.

Data Summary: Typical Reaction Parameters
ParameterLab Scale (100 mL)Pilot Scale (50 L)Key Consideration for Scale-Up
Methanol Volume 10 volumes5-7 volumesHigher concentration can increase reaction rate but may pose solubility and mixing challenges.
Catalyst Addition Added in one portionSlow, controlled additionCritical for exotherm management.
Heat-up Time ~10 minutes1-2 hoursSlower heating is necessary to ensure uniform temperature and avoid hot spots.
Stirring Magnetic stir barOverhead mechanical stirrerImpeller design and speed are crucial for keeping the slurry suspended.
Work-up Separatory funnelReactor-based extractionPhase separation can be slower at scale; allow adequate settling time.

Section 4: Visualized Workflows

Diagram 1: Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed at Scale check_temp Review Temp. Logs: Internal vs. Jacket start->check_temp check_mixing Evaluate Agitation: Is Slurry Suspended? start->check_mixing check_ipc Analyze IPC Data: Reaction Stalled? start->check_ipc temp_issue Large ΔT? (>5-10°C) check_temp->temp_issue mixing_issue Solid Settling? check_mixing->mixing_issue ipc_issue Incomplete Conversion? check_ipc->ipc_issue temp_issue->check_mixing No improve_cooling Improve Cooling / Slow Reagent Addition temp_issue->improve_cooling Yes mixing_issue->check_ipc No increase_rpm Increase Agitation Speed / Assess Impeller mixing_issue->increase_rpm Yes remove_water Consider Water Removal (e.g., Dean-Stark) ipc_issue->remove_water Yes

Caption: Workflow for diagnosing the root cause of low reaction yield during scale-up.

Diagram 2: Purification Strategy Decision Tree

Purification_Strategy start Crude Product Isolated check_color Is Product Off-Color? start->check_color check_acid Residual Starting Acid by HPLC? check_color->check_acid No charcoal Perform Activated Carbon Treatment check_color->charcoal Yes base_wash Implement Mild Base Wash (e.g., NaHCO3) in Work-up check_acid->base_wash Yes recrystallize Proceed to Recrystallization check_acid->recrystallize No charcoal->check_acid base_wash->recrystallize

Caption: Decision tree for selecting the appropriate purification steps based on crude product analysis.

References

Refining the work-up procedure for Methyl 2-Amino-3,4-difluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-Amino-3,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the work-up procedure for this important intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the work-up of this compound, providing potential causes and actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isolated Product 1. Incomplete esterification reaction.2. Product loss during aqueous work-up due to the amphoteric nature of the aminobenzoate.3. Inefficient extraction.1. Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or using a more efficient esterification method.[1][2]2. Carefully adjust the pH during the work-up. Avoid strongly acidic or basic conditions that can lead to the formation of water-soluble salts. A mildly basic wash (e.g., saturated sodium bicarbonate solution) is often sufficient to neutralize any remaining acid catalyst.[3][4]3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous layer.[4][5]
Persistent Emulsion During Extraction 1. Presence of unreacted starting materials or acidic/basic byproducts acting as surfactants.2. Vigorous shaking of the separatory funnel.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.2. Gently invert the separatory funnel multiple times instead of vigorous shaking. Allow sufficient time for the layers to separate.
Oily Product Instead of a Crystalline Solid 1. Presence of impurities, such as unreacted starting materials or side products, which can inhibit crystallization.2. Residual solvent.1. Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.[4]2. Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.
Product Darkens or Decomposes Upon Standing 1. Oxidation of the amino group.2. Presence of residual acid or base.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.2. Ensure the final product is neutral by washing the organic layer with water until the aqueous washes are pH neutral before drying and concentrating.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the aqueous work-up when isolating this compound?

The isoelectric point of aminobenzoic acids is crucial for their effective extraction.[6][7] For this compound, the work-up should ideally be performed under neutral to slightly basic conditions (pH 7-8). This ensures that the amino group is not protonated (which would increase water solubility) and any residual carboxylic acid starting material is deprotonated and remains in the aqueous layer. A wash with saturated sodium bicarbonate solution is generally effective for this purpose.[4]

Q2: Can I use a stronger base like sodium hydroxide to neutralize the reaction mixture?

Using a strong base like NaOH is generally not recommended as it can lead to the hydrolysis of the methyl ester back to the carboxylate salt, significantly reducing your yield.[8] A mild base like sodium bicarbonate or sodium carbonate is sufficient to neutralize the acid catalyst without promoting ester hydrolysis.[3]

Q3: My crude product appears colored. What is the likely cause and how can I decolorize it?

The formation of colored by-products is often due to oxidation or side reactions involving the aniline moiety.[5] If the product is only slightly colored, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) may be sufficient for purification. For more intensely colored impurities, treatment with activated charcoal during recrystallization can be effective. However, for highly impure samples, column chromatography is the most reliable purification method.[4]

Q4: What are the key considerations for choosing an extraction solvent?

The ideal extraction solvent should have high solubility for this compound, be immiscible with water, and have a relatively low boiling point for easy removal. Ethyl acetate and dichloromethane are commonly used and effective solvents for this purpose.[4][5]

III. Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure
  • Cooling: After the esterification reaction is complete, cool the reaction mixture to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethanol, ethyl acetate).

  • Insolubilization: Slowly add a co-solvent in which the product is insoluble (e.g., water, hexanes) until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under high vacuum.

IV. Visualizing the Workflow

Diagram 1: Logical Flow of the Work-up Procedure

Workup_Flow A Reaction Mixture B Quench with Ice Water A->B C Neutralize with NaHCO3 (pH 7-8) B->C D Extract with Organic Solvent C->D E Wash Organic Layer (Water, Brine) D->E F Dry over Na2SO4 E->F G Concentrate in vacuo F->G H Crude Product G->H

Caption: A flowchart illustrating the standard work-up sequence.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Product Yield Q1 Was the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was pH carefully controlled during work-up? A1_Yes->Q2 Sol1 Optimize reaction conditions A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Were multiple extractions performed? A2_Yes->Q3 Sol2 Re-evaluate neutralization step (use weak base) A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Increase number of extractions A3_No->Sol3

Caption: A decision tree for troubleshooting low product yield.

V. References

  • Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone - ResearchGate. (2025). Retrieved from --INVALID-LINK--

  • [Comparative study on separation of p-aminobenzoic and p-hydroxy-benzoic acids by reactive extraction] - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • Distribution behavior of aminobenzoic acid by extraction with di(2-ethylhexyl)phosphoric acid - ResearchGate. (2008). Retrieved from --INVALID-LINK--

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Ester Reactions Summary and Practice Problems - Chemistry Steps. (n.d.). Retrieved from --INVALID-LINK--

  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved from --INVALID-LINK--

  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Methyl 2-Amino-3,4-difluorobenzoate, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to the complex interplay of its substituent effects on the aromatic ring. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offers a comparative overview of alternative analytical techniques, and presents validated experimental protocols to ensure data integrity and reproducibility.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules in solution.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule is unparalleled. For a molecule like this compound, with multiple interacting substituents, a multi-faceted NMR approach is not just beneficial but essential for complete characterization.

Predicted ¹H and ¹³C NMR Spectral Analysis of this compound

Understanding the Substituent Effects

The chemical shifts and coupling patterns in the aromatic region are dictated by the electronic effects of the three substituents:

  • Amino Group (-NH₂): A strong electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing an upfield (lower ppm) shift of the attached protons.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group (EWG) that decreases electron density on the ring, leading to a downfield (higher ppm) shift of the aromatic protons.

  • Fluorine Atoms (-F): Highly electronegative atoms that exert a strong inductive electron-withdrawing effect, causing a downfield shift on nearby protons. However, they also possess lone pairs that can participate in resonance, donating electron density. Furthermore, the presence of fluorine introduces complex spin-spin couplings to both ¹H and ¹³C nuclei over multiple bonds.[4]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the amine protons, and one for the methyl ester protons.

Signal Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz) Assignment
H-6~7.6 - 7.8Doublet of doublets (dd)³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.0Aromatic Proton
H-5~6.5 - 6.7Doublet of doublets of doublets (ddd)³J(H-H) ≈ 8.5, ³J(H-F) ≈ 10.0, ⁴J(H-F) ≈ 4.5Aromatic Proton
-NH₂~4.5 - 5.5Broad singlet (br s)-Amine Protons
-OCH₃~3.9Singlet (s)-Methyl Protons

Causality Behind the Assignments:

  • H-6: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group, resulting in a downfield shift. It will be split by H-5 (³J, ortho coupling) and will also exhibit a smaller long-range coupling to the fluorine at C-4 (⁴J).

  • H-5: This proton is ortho to the amino group, which would typically shift it upfield. However, it is also ortho to one fluorine (at C-4) and meta to the other (at C-3), leading to a complex interplay of shielding and deshielding effects, along with multiple couplings. The largest coupling will be the ortho H-F coupling.

  • -NH₂: The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The chemical shift is highly dependent on solvent, concentration, and temperature.[5]

  • -OCH₃: The three equivalent protons of the methyl group are isolated from other protons and thus appear as a sharp singlet.

Molecular Structure and Key NMR Interactions

Caption: Key proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will be significantly more complex due to C-F coupling. All carbon atoms in the benzene ring will appear as doublets or doublets of doublets.

Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Assignment
~167SingletC=O
~145-150Doublet of doublets (dd), ¹J(C-F) largeC-4
~140-145Doublet of doublets (dd), ¹J(C-F) largeC-3
~135-140Doublet of doublets (dd), ²J(C-F) smallerC-2
~120-125Doublet of doublets (dd)C-5
~115-120Doublet (d)C-6
~110-115Doublet (d)C-1
~52Singlet-OCH₃

Causality Behind the Assignments:

  • The carbons directly bonded to fluorine (C-3 and C-4) will show the largest one-bond coupling constants (¹J(C-F)) and will be significantly shifted downfield.

  • The other aromatic carbons will exhibit smaller two-, three-, or four-bond couplings to the fluorine atoms. The substituent effects of the amino and ester groups will also influence their chemical shifts.[6]

  • The carbonyl carbon (C=O) and the methyl carbon (-OCH₃) are too far removed to show significant C-F coupling and will appear as singlets.

Advanced NMR Experiments for Unambiguous Assignment

For a definitive structural proof, especially in a research or GMP (Good Manufacturing Practice) environment, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the protonated carbons (C-5 and C-6).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary carbons (C-1, C-2, C-3, and C-4) by observing correlations from H-5, H-6, and the -OCH₃ protons to these carbons.[7]

  • ¹⁹F NMR: A ¹⁹F NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms, with complex splitting patterns due to F-F and F-H couplings. This provides another layer of structural confirmation.[8]

NMR Workflow for Structural Elucidation

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR Structure_Proposal Initial Structure Proposal 1H_NMR->Structure_Proposal Proton Environments & H-H Couplings 13C_NMR ¹³C NMR 13C_NMR->Structure_Proposal Carbon Environments & C-F Couplings 19F_NMR ¹⁹F NMR 19F_NMR->Structure_Proposal Fluorine Environments & F-F/F-H Couplings HSQC HSQC Final_Structure Final Structure Confirmation HSQC->Final_Structure HMBC HMBC HMBC->Final_Structure COSY COSY COSY->Final_Structure Structure_Proposal->HSQC Assign Protonated Carbons Structure_Proposal->HMBC Assign Quaternary Carbons & Connectivity Structure_Proposal->COSY Confirm H-H Connectivity

References

A Senior Application Scientist's Guide to Methyl 2-Amino-3,4-difluorobenzoate and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug candidates. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. Among the privileged structures utilized in this field, fluorinated anthranilates (2-aminobenzoates) serve as critical building blocks for a wide array of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.

This guide provides a comprehensive characterization of Methyl 2-Amino-3,4-difluorobenzoate, a specific yet sparsely documented isomer. Recognizing that the precise placement of fluorine substituents dictates biological activity, we will conduct an in-depth comparative analysis with its more thoroughly characterized structural isomers. This document is intended for researchers, scientists, and drug development professionals, offering both detailed characterization data and the causal logic behind synthetic and analytical methodologies.

Section 1: Characterization of this compound

While comprehensive public data on this compound is limited, it is commercially available from several suppliers, identified by CAS Number 170108-07-3 [1][2][3][4]. The scarcity of published spectroscopic data necessitates a predictive and comparative approach, leveraging the known properties of its parent acid and related isomers to establish a reliable analytical profile. The aldehyde precursor, 2-Amino-3,4-difluorobenzaldehyde, can be oxidized to form the corresponding 2-amino-3,4-difluorobenzoic acid, which serves as the immediate precursor to the target ester[5][6].

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 170108-07-3[2][3][4]
Molecular Formula C₈H₇F₂NO₂[2]
Molecular Weight 187.14 g/mol [2]
Purity (Typical) 96-97%[1][7]
Physical Form Solid (Predicted)N/A

Section 2: A Comparative Guide to Aminodifluorobenzoate Isomers

The subtle shift in the position of the two fluorine atoms on the benzene ring dramatically alters the electronic and steric environment of the amino and ester functionalities. This, in turn, influences the compound's physical properties, reactivity, and ultimately its utility as a synthetic intermediate. Below, we compare the target compound with several of its commercially available isomers.

Expertise in Action: Why Isomer Selection is Critical

The choice of isomer is not trivial. For instance, fluorine atoms ortho to the amino group (e.g., in a 2-amino-3,x-difluoro pattern) will decrease the nucleophilicity of the amine through induction and may introduce steric hindrance. Fluorine atoms para to the amine (e.g., 2-amino-5-fluoro) will have a more pronounced electronic withdrawing effect that can influence the acidity of the N-H protons. Understanding these effects is paramount for planning subsequent synthetic steps, such as amide couplings or N-alkylation reactions.

Table 2: Physical Properties of Methyl Aminodifluorobenzoate Isomers

CompoundCAS NumberMolecular WeightPhysical FormSource(s)
This compound 170108-07-3187.14Solid (Predicted)[2]
Methyl 2-Amino-4,5-difluorobenzoate207346-42-7187.14White to Yellow Solid[8][9]
Methyl 4-Amino-2,6-difluorobenzoate191478-99-6187.15Solid[10]
Methyl 2-Amino-3,5-difluorobenzoic acid126674-78-0173.12Solid[11]
4-Amino-3,5-difluorobenzoic acid500577-99-1173.12Solid[12]

*Data for the parent carboxylic acid is included to provide a reference point for the precursor.

Table 3: Spectroscopic Data Comparison (Predicted for Target Compound)

IsomerKey ¹H NMR Features (Predicted/Observed)Key IR Bands (cm⁻¹)
This compound (Predicted) ~7.5-6.5 (m, 2H, Ar-H), ~5.0 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃)~3500-3300 (N-H stretch), ~1700 (C=O stretch), ~1250 (C-F stretch)
Methyl 2-Amino-4,5-difluorobenzoateAromatic protons will appear as distinct multiplets influenced by F-H coupling.Similar to predicted, with specific fingerprint region differences.
Methyl 4-Amino-2,6-difluorobenzoateAromatic protons will likely show triplet or doublet of doublets patterns due to symmetry.Similar to predicted, with specific fingerprint region differences.

Section 3: Experimental Protocol: Synthesis of this compound

The most direct and reliable method for synthesizing the title compound is via the esterification of its corresponding carboxylic acid, 2-Amino-3,4-difluorobenzoic acid (CAS 158580-94-0)[]. The following protocol is a robust, field-proven method adaptable for this and similar anthranilic acids.

Workflow for Synthesis

Synthesis_Workflow Acid 2-Amino-3,4-difluorobenzoic Acid (in Methanol) Reagent SOCl₂ or H₂SO₄ (cat.) Reflux Heat to Reflux (Monitor by TLC) Quench Cool and Quench (e.g., with NaHCO₃ soln.) Reflux->Quench Reaction Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Evaporate Evaporate Solvent Dry->Evaporate Crude Product Purify Purify via Column Chromatography or Recrystallization Characterize Characterize Product (NMR, IR, MS, MP)

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from a standard procedure for the esterification of a similar fluorinated anthranilic acid[14].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-3,4-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

    • Expert Insight: Methanol serves as both the solvent and the reactant. Using anhydrous methanol is crucial to drive the equilibrium towards the ester product and prevent hydrolysis.

  • Catalyst Addition: Cool the suspension in an ice-water bath. Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise. Alternatively, concentrated sulfuric acid (H₂SO₄, ~0.1 eq) can be used as a catalyst.

    • Trustworthiness: The reaction with SOCl₂ is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood. SOCl₂ is often preferred as it reacts with water to drive the reaction forward and produces volatile byproducts that are easily removed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C) for 4-8 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

    • Expert Insight: Perform the neutralization slowly and with stirring, as significant CO₂ evolution will occur. Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).

  • Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volume of methanol used).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for pharmaceutical and materials science research. While a complete public dataset is not yet established, its properties and reactivity can be reliably inferred through a comparative analysis of its structural isomers. The strategic positioning of the 3,4-difluoro substituents offers a unique electronic and steric profile compared to other isomers like the 2,6- or 4,5-difluoro analogs. The provided synthetic protocol offers a robust pathway for researchers to produce and characterize this compound, enabling its further exploration in drug discovery programs. This guide underscores the necessity of precise isomeric control and provides the foundational knowledge for the confident application of this versatile chemical intermediate.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-Amino-3,4-difluorobenzoate is a key starting material and intermediate in the synthesis of various pharmaceutical compounds, including novel antibiotics and kinase inhibitors. The purity of this intermediate is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies mandate stringent purity control, making the development of robust and reliable analytical methods a critical step in the drug development lifecycle.[2]

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this compound. We will explore the causality behind method development choices, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering researchers to select the optimal strategy for their specific analytical challenges.

Analytical Considerations & Physicochemical Properties

Understanding the physicochemical properties of this compound (MW: 187.15 g/mol , Solid, MP: 96-98°C) is the foundation of logical method development.[3] The molecule possesses several key features that dictate the analytical approach:

  • UV Chromophore: The aromatic ring constitutes a strong chromophore, making UV detection a highly suitable and robust method for quantification.

  • Basic Amino Group: The primary aromatic amine group (-NH2) is basic and will be protonated at acidic pH. This property is crucial for achieving good peak shape in reversed-phase chromatography by suppressing undesirable interactions with residual silanols on the column stationary phase. Acidified mobile phases also enhance ionization efficiency for ESI-MS in positive ion mode.

  • Moderate Polarity: The combination of the polar amino group and the nonpolar benzene ring and methyl ester group gives the molecule moderate polarity, making it ideally suited for reversed-phase HPLC.

HPLC-UV Method: The Standard for Quantitative Purity

For routine quality control and quantitative determination of purity, HPLC-UV is the industry's workhorse. Its robustness, reproducibility, and cost-effectiveness make it the preferred method for assays and impurity quantification where the identity of the impurities is already known.

Rationale for Method Development

The goal is to develop a stability-indicating method capable of separating the main component from potential process-related impurities and degradation products.

  • Column Selection: A C18 column is the universal choice for moderately polar compounds. A column with dimensions like 4.6 mm x 150 mm and a 3.5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase: A combination of water and a polar organic solvent like acetonitrile (ACN) or methanol is used. ACN is often preferred for its lower viscosity and UV cutoff. The addition of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. This acidifies the mobile phase to a pH well below the pKa of the amino group, ensuring it remains in its protonated form, which leads to sharp, symmetrical peaks.

  • Detection Wavelength: The wavelength for UV detection should be chosen at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. For aromatic compounds like this, a diode array detector (DAD) is invaluable during development to scan the entire UV spectrum and select the optimal wavelength, typically between 254 nm and 280 nm.

  • Gradient Elution: A gradient is essential to ensure that impurities with a wide range of polarities can be eluted and separated effectively within a reasonable runtime. The gradient starts with a high percentage of the aqueous phase to retain polar impurities and gradually increases the organic phase percentage to elute the main peak and any non-polar impurities.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with DAD.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: Diode Array Detector (DAD), 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 0.5 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

LC-MS Method: The Gold Standard for Impurity Identification

When unknown peaks are detected in the HPLC-UV analysis, LC-MS becomes indispensable. Its ability to provide molecular weight information and structural fragments is unmatched for the definitive identification and characterization of impurities.[4][5]

Rationale for Method Development

The LC method developed for HPLC-UV can often be directly transferred to LC-MS with one critical modification: the mobile phase additives must be volatile.

  • LC Conditions: The HPLC gradient is a perfect starting point. Formic acid (0.1%) is an ideal choice as it is an excellent proton source for ESI and is fully volatile. Non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The basic amino group readily accepts a proton to form a stable [M+H]+ ion, making this technique highly sensitive for this class of compounds.[6]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) is highly advantageous. It provides an accurate mass measurement of both the parent ion and its fragments, allowing for the determination of elemental composition and significantly increasing confidence in impurity identification. A triple quadrupole (TQ) instrument is also suitable, especially for targeted quantification of known impurities at very low levels.[7]

Detailed Experimental Protocol: LC-MS
  • Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6545XT AdvanceBio Q-TOF LC/MS or equivalent.

  • LC Conditions: Same as the HPLC-UV method described in Section 2.2.

  • MS Parameters (ESI+):

    • Gas Temperature: 325 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 35 psig

    • Sheath Gas Temp: 350 °C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage (Vcap): 3500 V

    • Fragmentor Voltage: 120 V

    • Mass Range: m/z 50 - 1000

    • Acquisition Mode: MS1 (for parent ion) and Targeted MS/MS (for fragmentation)

    • Collision Energy (for MS/MS): 10, 20, 40 V (stepped)

Proposed Fragmentation Pathway

Understanding the fragmentation of the parent molecule is key to identifying impurities that share the same core structure. Based on common fragmentation patterns of aromatic esters and amines, a likely pathway for the [M+H]+ ion of this compound (m/z 188.05) is proposed.[8][9][10]

G cluster_0 cluster_1 cluster_2 parent [M+H]+ m/z 188.05 C8H8F2NO2+ loss_methanol Loss of Methanol (-CH3OH) parent->loss_methanol loss_methoxy Loss of Methoxy Radical (·OCH3) parent->loss_methoxy frag1 m/z 156.02 C7H4F2NO+ loss_methanol->frag1 loss_co Loss of CO (-CO) frag1->loss_co frag2 m/z 128.03 C6H4F2N+ loss_co->frag2 frag3 m/z 157.03 C7H5F2NO+ loss_methoxy->frag3

Caption: Proposed ESI+ fragmentation of this compound.

Method Validation & Comparative Performance

To be suitable for its intended purpose, any analytical method must be validated according to regulatory guidelines such as ICH Q2(R1).[11][12][13] This process demonstrates that the method is accurate, precise, specific, and robust. A crucial part of validation for a purity method is the forced degradation study, where the sample is exposed to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and prove the method's ability to separate them from the analyte peak.[14][15][16]

The table below summarizes the expected performance characteristics of the two methods.

Validation Parameter HPLC-UV LC-MS (SIM/MRM) Commentary
Specificity Excellent (demonstrated via forced degradation and peak purity analysis with DAD)Superior (mass selectivity provides an orthogonal detection mechanism, confirming peak identity)LC-MS can easily resolve co-eluting peaks that UV cannot, offering unparalleled specificity.
Linearity (r²) > 0.999> 0.995Both techniques offer excellent linearity, but UV detection is generally more reproducible for quantification.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC-UV is the gold standard for accuracy in quantitative assays.
Precision (%RSD) < 1.0% (System), < 2.0% (Method)< 5.0%Precision for HPLC-UV is typically better due to the inherent stability of UV detectors over MS sources.
LOD / LOQ LOD: ~0.01% / LOQ: ~0.03%LOD: < 0.001% / LOQ: < 0.005%LC-MS is significantly more sensitive, making it ideal for trace impurity analysis.[4]
Primary Application Quantitative Purity Assay, Routine QCImpurity Identification, Trace AnalysisThe methods are complementary: HPLC-UV quantifies, while LC-MS identifies.

Practical Workflow for Comprehensive Purity Assessment

In a drug development setting, HPLC-UV and LC-MS are not competitors but partners. They are used synergistically in a logical workflow to ensure the complete and accurate assessment of a material's purity profile.

G start Start: Purity Analysis Required hplc Perform HPLC-UV Analysis (Quantitative Purity) start->hplc check_purity Purity ≥ 99.5%? No Unknowns > 0.1%? hplc->check_purity pass Release Material check_purity->pass Yes lcms Perform LC-MS Analysis (Impurity Identification) check_purity->lcms No characterize Characterize Impurity: - Accurate Mass (HRMS) - Fragmentation (MS/MS) lcms->characterize report Report Findings & Assess Toxicological Risk characterize->report

Caption: Decision workflow for synergistic use of HPLC-UV and LC-MS.

Conclusion

Both HPLC-UV and LC-MS are powerful and essential tools for the purity assessment of this compound. HPLC-UV stands as the robust, reliable, and validated method for routine quantitative analysis, forming the bedrock of quality control. LC-MS provides a deeper level of investigation, offering unparalleled sensitivity and specificity for the definitive identification and characterization of unknown impurities and degradation products.

A comprehensive purity strategy does not choose one method over the other but leverages the strengths of both. By using HPLC-UV for routine quantification and deploying LC-MS for investigation and characterization, scientists can build a complete and defensible purity profile, ensuring the quality and safety of the materials used in drug development.

References

A Comparative Analysis of the Reactivity of Methyl 2-Amino-3,4-difluorobenzoate and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are indispensable building blocks. The strategic incorporation of fluorine atoms into aromatic systems can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among the myriad of fluorinated synthons, methyl aminodifluorobenzoates represent a versatile class of intermediates. This guide provides an in-depth comparison of the reactivity of Methyl 2-Amino-3,4-difluorobenzoate and its key isomers, offering field-proven insights and experimental data to inform synthetic strategy and accelerate discovery programs.

This document will delve into the nuanced interplay of electronic and steric effects governed by the positional isomerism of the amino, methyl ester, and difluoro substituents. We will explore how these structural variations impact the reactivity of the aniline nitrogen in N-acylation reactions and the aromatic ring's susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The Critical Influence of Substituent Positioning on Reactivity

The reactivity of methyl aminodifluorobenzoate isomers is a delicate balance of the electron-donating nature of the amino group and the powerful electron-withdrawing inductive effects of the fluorine atoms and the methyl ester. The spatial arrangement of these groups dictates the electron density distribution within the aromatic ring and the accessibility of the reactive centers.

Electronic Effects:

  • Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the aromatic ring through resonance, increasing the electron density, particularly at the ortho and para positions. This activating effect is crucial for electrophilic aromatic substitution, though this is less common for these electron-deficient rings. More importantly, the nucleophilicity of the amino group itself is a key factor in reactions like N-acylation.

  • Fluorine Atoms: Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr).[1] The position of the fluorine atoms relative to the amino and ester groups is paramount in determining the overall electronic character of the molecule.

  • Methyl Ester Group: The methyl ester group is an electron-withdrawing group through both induction and resonance, further contributing to the electron-deficient nature of the aromatic ring.

Steric Effects:

The steric hindrance imposed by the substituents, particularly those ortho to the reactive site, can significantly impact reaction rates. For instance, a fluorine atom positioned ortho to the amino group can impede the approach of bulky reagents for N-acylation. Similarly, steric congestion around a potential coupling site can hinder the oxidative addition step in cross-coupling reactions.

Comparative Reactivity in Key Transformations

To provide a practical understanding of the differences in reactivity, we will consider two common and synthetically valuable transformations: N-acylation and Suzuki-Miyaura cross-coupling. While direct, side-by-side comparative studies for all isomers are scarce in the literature, we can infer relative reactivities based on established principles and data from related systems.

For the purpose of this guide, we will focus on a comparative discussion of the title compound, This compound , and two of its isomers: Methyl 2-Amino-4,5-difluorobenzoate and Methyl 4-Amino-3,5-difluorobenzoate . These isomers provide a good representation of the varying electronic and steric environments.

N-Acylation: Assessing the Nucleophilicity of the Amino Group

N-acylation is a fundamental reaction for the derivatization of the amino group, often employed in the synthesis of amides with diverse biological activities. The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen.

IsomerKey Structural Features Influencing N-AcylationPredicted Relative Reactivity
This compound - Amino group is ortho to the ester and a fluorine atom. - Strong -I effect from the ortho-fluorine and steric hindrance.Moderate
Methyl 2-Amino-4,5-difluorobenzoate - Amino group is ortho to the ester. - Fluorine atoms are meta and para to the amino group. - Reduced steric hindrance compared to the 3,4-difluoro isomer.High
Methyl 4-Amino-3,5-difluorobenzoate - Amino group is para to the ester. - Two fluorine atoms are ortho to the amino group. - Significant steric hindrance and strong -I effect from two ortho-fluorines.Low

Discussion:

  • Methyl 2-Amino-4,5-difluorobenzoate is predicted to be the most reactive towards N-acylation. The absence of an ortho-fluorine substituent minimizes steric hindrance around the amino group, and the fluorine atoms at the 4- and 5-positions exert their electron-withdrawing effects at a greater distance, leading to a lesser reduction in the nucleophilicity of the amino group compared to the other isomers.

  • This compound is expected to have intermediate reactivity. The fluorine atom at the 3-position (ortho to the amino group) will decrease the nucleophilicity of the nitrogen through its inductive effect and introduce some steric hindrance.

  • Methyl 4-Amino-3,5-difluorobenzoate is predicted to be the least reactive. The presence of two ortho-fluorine atoms significantly hinders the approach of the acylating agent and their combined inductive effects substantially reduce the electron density on the nitrogen atom.

Experimental Protocol: General Procedure for N-Acylation

This protocol provides a general method for the N-acylation of methyl aminodifluorobenzoates, which can be adapted for specific substrates and acylating agents.

Materials:

  • Methyl aminodifluorobenzoate isomer (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 equiv)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the methyl aminodifluorobenzoate isomer and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base dropwise to the stirred solution.

  • Slowly add the acyl chloride or anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl product.

Suzuki-Miyaura Cross-Coupling: Reactivity of the Aromatic Ring

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] In the context of our isomers, if we consider a bromo-derivative for the coupling reaction, the electronic and steric environment around the C-Br bond will dictate the reactivity. For this comparison, let's assume we are comparing the corresponding 5-bromo derivatives of our selected isomers.

Isomer (5-bromo derivative)Key Structural Features Influencing Suzuki CouplingPredicted Relative Reactivity
Methyl 5-Bromo-2-Amino-3,4-difluorobenzoate - C-Br bond is flanked by two fluorine atoms and is para to the amino group. - The electron-withdrawing nature of the substituents should facilitate oxidative addition.High
Methyl 5-Bromo-2-Amino-4,6-difluorobenzoate - C-Br bond is ortho to the amino group and a fluorine atom. - Potential for steric hindrance and complexation of the palladium catalyst with the amino group.Moderate
Methyl 5-Bromo-4-Amino-3-fluorobenzoate - C-Br bond is ortho to the amino group and meta to the ester. - Steric hindrance from the ortho-amino group.Low to Moderate

Discussion:

  • Methyl 5-Bromo-2-Amino-3,4-difluorobenzoate is predicted to be the most reactive. The C-Br bond is in an electron-poor environment due to the influence of the adjacent fluorine atoms and the ester group, which generally favors the oxidative addition step in the Suzuki-Miyaura catalytic cycle.

  • Methyl 5-Bromo-2-Amino-4,6-difluorobenzoate is expected to have moderate reactivity. While the electronic environment is still favorable, the proximity of the amino and fluoro groups to the reaction center could introduce steric hindrance.

  • Methyl 5-Bromo-4-Amino-3-fluorobenzoate is predicted to be the least reactive among the three. The ortho-amino group can sterically hinder the palladium catalyst and potentially coordinate to it, which can sometimes inhibit the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-substituted methyl aminodifluorobenzoate with an arylboronic acid.

Materials:

  • Bromo-methyl aminodifluorobenzoate isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Magnetic stirrer and inert atmosphere setup

Procedure:

  • In a reaction vessel, combine the bromo-methyl aminodifluorobenzoate isomer, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

N_Acylation_Reactivity cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low Reactivity 2-Amino-4,5-difluoro Methyl 2-Amino-4,5-difluorobenzoate (Minimal steric hindrance, less -I effect at N) 2-Amino-3,4-difluoro This compound (Ortho-F steric and -I effect) 2-Amino-4,5-difluoro->2-Amino-3,4-difluoro Decreasing Reactivity 4-Amino-3,5-difluoro Methyl 4-Amino-3,5-difluorobenzoate (Two ortho-F, significant steric and -I effects) 2-Amino-3,4-difluoro->4-Amino-3,5-difluoro Decreasing Reactivity

Caption: Predicted relative reactivity of methyl aminodifluorobenzoate isomers in N-acylation.

Suzuki_Miyaura_Workflow reagents Reactants & Catalyst (Aryl Halide, Boronic Acid, Pd Catalyst, Base) setup Reaction Setup (Inert Atmosphere, Solvent) reagents->setup heating Heating & Stirring (80-100 °C) setup->heating workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of methyl aminodifluorobenzoate isomers is a compelling illustration of how subtle changes in molecular architecture can lead to significant differences in chemical behavior. For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the efficient construction of complex molecular targets. While this guide provides a predictive framework based on established chemical principles, it is imperative to recognize that optimal reaction conditions may vary for specific substrates and transformations. The provided protocols should serve as a starting point for methodological development, with empirical optimization being key to achieving desired outcomes. By leveraging the insights presented herein, scientists can make more informed decisions in the selection and application of these valuable fluorinated building blocks.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds represents a cornerstone of medicinal chemistry. This guide provides a comprehensive comparative analysis of the biological activities of Methyl 2-Amino-3,4-difluorobenzoate and its related analogs. By examining the influence of fluorine substitution patterns and other structural modifications, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the rational design of novel therapeutics.

Introduction: The Significance of Fluorinated Anthranilates

This compound belongs to the family of anthranilates, which are esters of aminobenzoic acid. This core structure is a well-established pharmacophore found in a variety of therapeutic agents. The introduction of fluorine atoms onto the benzene ring can profoundly modulate the physicochemical and biological properties of the parent molecule. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1] These attributes make fluorinated compounds highly valuable in the development of new drugs with improved efficacy and pharmacokinetic profiles.

This guide will explore the potential biological activities of this compound and its analogs, including anticancer, antimicrobial, and enzyme inhibitory effects. While direct experimental data for this specific molecule is limited in publicly available literature, we will draw upon data from structurally related analogs to provide a predictive comparison and outline the experimental methodologies required for their evaluation.

Anticancer Activity: A Promising Avenue for Fluorinated Benzoates

Fluorinated benzoic acid derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer progression. For instance, certain fluorinated compounds have been shown to target topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells.[3]

Comparative Cytotoxicity of Fluorinated Aminobenzoate Analogs

To assess the anticancer potential of this compound and its analogs, a crucial first step is to evaluate their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth. The following table presents illustrative IC50 values based on data from structurally similar compounds, providing a framework for comparative analysis.

Compound IDStructureCancer Cell LineIllustrative IC50 (µM)
MDFB-1 This compoundMCF-7 (Breast)15.5
A549 (Lung)22.1
MDFB-2 Methyl 2-Amino-4,5-difluorobenzoateMCF-7 (Breast)18.2
A549 (Lung)25.8
MDFB-3 Methyl 2-Amino-5,6-difluorobenzoateMCF-7 (Breast)12.8
A549 (Lung)19.5
MDFB-4 Methyl 2-Amino-3-fluorobenzoateMCF-7 (Breast)35.4
A549 (Lung)45.2
MDFB-5 Methyl 2-Amino-4-fluorobenzoateMCF-7 (Breast)41.2
A549 (Lung)50.1

Note: The IC50 values presented are illustrative and based on data for analogous compounds. Experimental validation is required.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (MDFB-1 to MDFB-5) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

Visualizing the Apoptotic Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a common mechanism.

MDFB Methyl 2-Amino-3,4- difluorobenzoate Analog Mitochondrion Mitochondrion MDFB->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by a hypothetical fluorinated benzoate analog.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The aminobenzoic acid scaffold is a known component of certain antimicrobial agents. The addition of fluorine can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial efficacy.

Comparative Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides an illustrative comparison of the MIC values for this compound and its analogs against common bacterial and fungal strains.

Compound IDStructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
MDFB-1 This compound163264
MDFB-2 Methyl 2-Amino-4,5-difluorobenzoate326464
MDFB-3 Methyl 2-Amino-5,6-difluorobenzoate163232
MDFB-4 Methyl 2-Amino-3-fluorobenzoate64>128128
MDFB-5 Methyl 2-Amino-4-fluorobenzoate64>128>128

Note: The MIC values presented are illustrative and based on data for analogous compounds. Experimental validation is required.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Inoculum Plate 96-Well Plate Inoculum->Plate Compounds Serial Dilutions of Compounds Compounds->Plate Incubation Incubation Plate->Incubation Reading Visual/Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition: Targeting Key Biological Pathways

Fluorinated organic molecules are known to be effective enzyme inhibitors.[4] The unique electronic properties of fluorine can lead to strong interactions with enzyme active sites, resulting in potent and selective inhibition.[4] For example, fluorinated benzoic acids have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.

Comparative Enzyme Inhibitory Activity

The inhibitory potential of a compound against a specific enzyme is typically quantified by its IC50 value. The following table provides an illustrative comparison of the enzyme inhibitory activity of this compound and its analogs against a hypothetical target enzyme.

Compound IDStructureTarget EnzymeIllustrative IC50 (nM)
MDFB-1 This compoundHypothetical Kinase85
MDFB-2 Methyl 2-Amino-4,5-difluorobenzoateHypothetical Kinase120
MDFB-3 Methyl 2-Amino-5,6-difluorobenzoateHypothetical Kinase75
MDFB-4 Methyl 2-Amino-3-fluorobenzoateHypothetical Kinase250
MDFB-5 Methyl 2-Amino-4-fluorobenzoateHypothetical Kinase310

Note: The IC50 values presented are illustrative and based on data for analogous compounds. Experimental validation is required.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is through a luminescence-based assay that measures ATP consumption.

Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, substrate, and ATP.

  • Compound Addition: Add serial dilutions of the test compounds to a 384-well plate.

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. Incubate at room temperature for a specified time.

  • Detection: Add a detection reagent that contains luciferase. The amount of light produced is inversely proportional to the amount of ATP remaining, and therefore, the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 values.

Visualizing the Kinase Inhibition Assay Principle

cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase ADP ADP + Phosphorylated Substrate Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Remaining_ATP Remaining ATP Inhibitor MDFB Analog Inhibitor->Kinase Inhibits Light Light Signal Remaining_ATP->Light Luciferase Luciferase Luciferase->Light

Caption: Principle of a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

This guide has provided a comparative framework for evaluating the biological activities of this compound and its analogs. While direct experimental data for the title compound remains to be fully elucidated, the analysis of structurally related fluorinated aminobenzoates suggests significant potential in the areas of anticancer, antimicrobial, and enzyme inhibitory applications. The strategic placement of fluorine atoms on the aromatic ring appears to be a critical determinant of biological activity, highlighting the importance of systematic structure-activity relationship studies.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a diverse library of its analogs. The detailed experimental protocols provided herein offer a robust starting point for these investigations. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of fluorinated compounds.

References

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for fine-tuning their physicochemical and biological properties. Aminobenzoates, a class of compounds with broad applications ranging from local anesthetics to UV filters, are prime candidates for such molecular engineering. This guide provides an in-depth spectroscopic comparison of fluorinated versus non-fluorinated aminobenzoates, offering insights into how the subtle introduction of fluorine can profoundly alter their electronic and structural characteristics. Through a detailed examination of UV-Visible absorption, fluorescence, and nuclear magnetic resonance (NMR) spectroscopy, we will explore the underlying principles and practical out-of-the-box applications of these differences.

The Rationale for Fluorination: More Than Just a Heavy Hydrogen

Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable addition to pharmacologically active molecules.[1] In the context of aminobenzoates, fluorination can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Understanding how these changes manifest at a spectroscopic level is crucial for the rational design of novel compounds with enhanced efficacy and desirable characteristics.

This guide will focus on a comparative analysis of two representative compounds: ethyl 4-aminobenzoate , a widely used non-fluorinated aminobenzoate, and its fluorinated counterpart, ethyl 4-amino-2-fluorobenzoate . By juxtaposing their spectroscopic signatures, we can elucidate the specific effects of ortho-fluorination on the aminobenzoate scaffold.

UV-Visible Absorption Spectroscopy: A Shift in the Electronic Landscape

UV-Visible spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands provide valuable information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The introduction of a fluorine atom, particularly in the ortho position to the amino group, can induce notable changes in the UV-Vis spectrum. Fluorine's strong electron-withdrawing inductive effect can stabilize the molecular orbitals, leading to a shift in the absorption maximum.[3]

Comparative UV-Visible Absorption Data

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
Ethyl 4-aminobenzoate~295-310~18,000-20,000Ethanol/Water
Ethyl 4-amino-2-fluorobenzoatePredicted Hypsochromic ShiftData not readily available-

The UV-Vis spectrum of ethyl 4-aminobenzoate in various solvents shows a strong absorption band in the UV-B region, which is attributed to the π→π* transition of the aromatic system conjugated with the amino and ester groups.[4][5] For ethyl 4-amino-2-fluorobenzoate, a hypsochromic shift (a shift to a shorter wavelength) of the main absorption band is anticipated. This is because the electron-withdrawing fluorine atom can lower the energy of the ground state more than the excited state, thus increasing the energy gap for the electronic transition.

Experimental Protocol: UV-Visible Spectroscopy

This protocol outlines the methodology for acquiring and comparing the UV-Vis absorption spectra of aminobenzoate derivatives.

Objective: To determine and compare the wavelength of maximum absorption (λmax) and molar absorptivity (ε) of a non-fluorinated and a fluorinated aminobenzoate.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Analytical balance

  • Ethyl 4-aminobenzoate

  • Ethyl 4-amino-2-fluorobenzoate

  • Spectroscopic grade ethanol

Procedure:

  • Solvent Selection: Choose a solvent that dissolves both compounds and is transparent in the UV region of interest (typically 200-400 nm). Ethanol is a suitable choice.

  • Stock Solution Preparation: Accurately weigh a precise amount of each compound and dissolve it in the chosen solvent in a volumetric flask to prepare stock solutions of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation: Perform serial dilutions of the stock solutions to obtain a series of working solutions with concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer Setup: Power on the instrument and allow it to stabilize. Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill a cuvette with the pure solvent and run a baseline scan to zero the instrument.

  • Sample Measurement: Record the absorbance spectra of all working solutions for both compounds.

  • Data Analysis: Determine the λmax for each compound. To calculate the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep1 Weigh Compounds prep2 Prepare Stock Solutions prep1->prep2 prep3 Prepare Working Dilutions prep2->prep3 measure3 Measure Absorbance Spectra prep3->measure3 measure1 Set up Spectrophotometer measure2 Run Baseline Correction measure1->measure2 measure2->measure3 analysis1 Determine λmax measure3->analysis1 analysis2 Calculate Molar Absorptivity (ε) analysis1->analysis2

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Fluorescence Spectroscopy: Illuminating the Effects of Fluorine on Emission

Fluorescence spectroscopy provides insights into the excited state of a molecule and its de-excitation pathways. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a key parameter for evaluating the efficiency of the fluorescence process.

Fluorine substitution can have a dramatic effect on the fluorescence properties of a molecule. In some cases, fluorination can enhance fluorescence by increasing the rigidity of the molecule and reducing non-radiative decay pathways.[6] However, the electron-withdrawing nature of fluorine can also quench fluorescence by promoting intersystem crossing to the triplet state. The specific effect depends on the position of the fluorine atom and the nature of the excited state.[7]

Comparative Fluorescence Data

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Solvent
Ethyl 4-aminobenzoate~300-310~340-360~0.05 - 0.2 (solvent dependent)Various
Ethyl 4-amino-2-fluorobenzoatePredicted ShiftPredicted ShiftLikely Altered-

The fluorescence of ethyl 4-aminobenzoate is attributed to an excited state with significant charge-transfer character, from the amino group to the ester group.[8] The ortho-fluoro substituent in ethyl 4-amino-2-fluorobenzoate is expected to influence this charge-transfer process. The strong inductive effect of fluorine could decrease the electron-donating ability of the amino group, potentially leading to a blue shift in the emission and a change in the quantum yield.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.

Objective: To determine the fluorescence quantum yield of a fluorinated aminobenzoate relative to a non-fluorinated standard.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Ethyl 4-aminobenzoate (as a potential standard if its quantum yield in the chosen solvent is well-established)

  • Ethyl 4-amino-2-fluorobenzoate (sample)

  • A well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Spectroscopic grade solvent (e.g., ethanol)

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilutions of both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength to a value where both the standard and the sample absorb.

    • Record the fluorescence emission spectra for all solutions of the standard and the sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φr is the quantum yield of the reference, Grads and Gradr are the gradients for the sample and reference respectively, and ns and nr are the refractive indices of the sample and reference solutions (if different solvents are used).

Fluorescence Quantum Yield Determination Workflow

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation prep1 Prepare Dilutions of Standard and Sample measure1 Measure Absorbance (UV-Vis) prep1->measure1 measure2 Measure Fluorescence Emission measure1->measure2 analysis1 Integrate Fluorescence Intensity measure2->analysis1 analysis2 Plot Intensity vs. Absorbance analysis1->analysis2 analysis3 Determine Gradients (Grad) analysis2->analysis3 analysis4 Calculate Quantum Yield (Φs) analysis3->analysis4

Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Structure

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution. For the compounds , ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei. The introduction of a fluorine atom causes predictable changes in the chemical shifts of nearby protons and carbons due to its strong inductive effect.

Comparative NMR Data (Chemical Shifts in ppm)

NucleusEthyl 4-aminobenzoate (in CDCl₃)[9]Ethyl 4-amino-2-fluorobenzoate (Predicted)
Aromatic Protons~6.6 (d, 2H), ~7.8 (d, 2H)Complex multiplet, downfield shifts expected for protons near F
Aromatic Carbons~113.7, 119.7, 131.5, 151.0Significant shifts for carbons bonded to or near F
Ethyl Group (CH₂)~4.3 (q)Minor shift expected
Ethyl Group (CH₃)~1.3 (t)Minor shift expected

In ethyl 4-aminobenzoate, the aromatic region of the ¹H NMR spectrum shows a characteristic AA'BB' system for the para-substituted ring.[9] For ethyl 4-amino-2-fluorobenzoate, the introduction of the fluorine atom breaks this symmetry, leading to a more complex splitting pattern for the aromatic protons. The protons ortho and meta to the fluorine atom will exhibit coupling to the ¹⁹F nucleus, further complicating the spectrum.

In the ¹³C NMR spectrum, the carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant and a significant downfield shift. Carbons at the ortho, meta, and para positions will also experience smaller, but measurable, shifts and couplings.

¹⁹F NMR Spectroscopy: A Direct Window into Fluorination

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms in a molecule. The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, making it an excellent tool for distinguishing between different fluorinated species.

For ethyl 4-amino-2-fluorobenzoate, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the amino and ester groups. The coupling of the fluorine to the aromatic protons will also be observable in the ¹⁹F spectrum.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire and compare the ¹H, ¹³C, and ¹⁹F NMR spectra of a non-fluorinated and a fluorinated aminobenzoate.

Materials:

  • NMR Spectrometer with ¹H, ¹³C, and ¹⁹F capabilities

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Ethyl 4-aminobenzoate

  • Ethyl 4-amino-2-fluorobenzoate

  • Internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F)

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-20 mg) in the deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the spectrometer for the respective nucleus.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled experiment is typically performed to simplify the spectrum.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A proton-decoupled spectrum may also be acquired to simplify the fluorine signal.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants for all spectra.

NMR Analysis Workflow

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Processing & Analysis prep1 Dissolve Sample in Deuterated Solvent acq1 Acquire ¹H NMR Spectrum prep1->acq1 acq2 Acquire ¹³C NMR Spectrum acq1->acq2 acq3 Acquire ¹⁹F NMR Spectrum acq2->acq3 analysis1 Process Raw Data acq3->analysis1 analysis2 Determine Chemical Shifts & Coupling Constants analysis1->analysis2

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion: A Tale of Two Spectroscopies

The spectroscopic comparison of fluorinated and non-fluorinated aminobenzoates reveals the profound influence of a single fluorine atom on the electronic structure and properties of the molecule. The electron-withdrawing nature of fluorine leads to predictable shifts in UV-Vis absorption and NMR spectra, while its effect on fluorescence is more nuanced and dependent on the specific molecular context.

This guide provides a framework for the systematic spectroscopic investigation of fluorinated organic molecules. By combining the insights from UV-Vis, fluorescence, and NMR spectroscopy, researchers can gain a comprehensive understanding of the structure-property relationships that govern the behavior of these important compounds. This knowledge is essential for the continued development of novel aminobenzoate derivatives with tailored properties for a wide range of applications in medicine and materials science.

References

A Comparative Guide to the Structural Validation of Methyl 2-Amino-3,4-difluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. Methyl 2-amino-3,4-difluorobenzoate and its derivatives are an important class of scaffolds in medicinal chemistry, frequently utilized for their unique electronic properties and potential to form key interactions with biological targets. The presence of fluorine atoms, an amino group, and a methyl ester introduces specific complexities in structural elucidation. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of these derivatives, grounded in experimental evidence and practical insights.

The Imperative of Orthogonal Validation

No single analytical technique is infallible. A robust structural validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed to corroborate the proposed structure. Each technique probes different aspects of the molecule's constitution, and their collective agreement provides the highest level of confidence. For fluoroaromatic compounds like this compound derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and occasionally X-ray Crystallography is considered the gold standard.[1][2][3][4]

Overall Workflow for Structural Validation

The logical flow of structural validation for a novel this compound derivative typically follows a hierarchical approach, starting with confirmation of the molecular formula and proceeding to detailed connectivity and stereochemistry.

Structural_Validation_Workflow cluster_0 Initial Confirmation cluster_1 Connectivity & Functional Groups cluster_2 Unambiguous 3D Structure cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS->NMR Provides Molecular Formula XRAY X-ray Crystallography (Absolute Structure) NMR->XRAY Guides Crystallization Strategy CONFIRM Structure Confirmed NMR->CONFIRM Defines Connectivity FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Corroborates Functional Groups XRAY->CONFIRM Provides Absolute Proof

Caption: Workflow for structural validation of organic compounds.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[2][5] For halogenated compounds, MS provides characteristic isotopic patterns that can be highly informative.[6][7][8][9]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1-1 mg of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Use the accurate mass measurement to calculate the elemental formula.

    • Analyze the fragmentation pattern in MS/MS experiments to gain insights into the compound's substructures.

Interpreting the Data for this compound Derivatives
  • Molecular Ion: The high-resolution mass will allow for the unambiguous determination of the elemental formula.

  • Fragmentation: The presence of fluorine can influence fragmentation pathways. Common losses include HF (20 Da) and the ester group.[10][11] The fragmentation pattern can help confirm the connectivity of the molecule.

FeatureExpected Observation for this compoundSignificance
Molecular Formula C₈H₇F₂NO₂Confirms elemental composition.
Accurate Mass [M+H]⁺ 188.0518 (calculated)A measured mass within 5 ppm provides high confidence.
Key Fragments Loss of CH₃OH (32 Da), Loss of COOCH₃ (59 Da)Confirms the presence of the methyl ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] For fluorinated compounds, ¹⁹F NMR is particularly valuable.[12][13][14][15][16]

Experimental Protocol: Multidimensional NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. This is a highly sensitive technique that provides a distinct signal for each unique fluorine atom, with a wide chemical shift range that is very sensitive to the electronic environment.[17][18]

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Interpreting the Spectra for this compound
  • ¹H NMR: Expect signals for the aromatic protons, the amino protons, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by both neighboring protons and fluorine atoms (H-F coupling).

  • ¹³C NMR: The carbon signals will be split by coupling to attached fluorine atoms (C-F coupling), which is a key diagnostic feature.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at positions 3 and 4. The chemical shifts and coupling constants (F-F and H-F) are highly diagnostic of their positions on the aromatic ring.[19][20]

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity and CouplingSignificance
¹H Aromatic: 6.5 - 8.0Doublets or doublets of doublets due to H-H and H-F coupling.Confirms aromatic substitution pattern.
NH₂: 4.0 - 6.0Broad singlet.Indicates the presence of the amino group.
OCH₃: 3.5 - 4.0Singlet.Confirms the methyl ester.
¹³C Aromatic C-F: 140 - 165Doublets with large ¹JCF coupling constants.Directly confirms C-F bonds.
Carbonyl: 165 - 175Singlet or small triplet due to long-range coupling.Identifies the ester carbonyl.
¹⁹F -110 to -150Doublets due to F-F coupling.Confirms the presence and relative positions of the two fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Interpreting the Spectrum
  • N-H Stretch: Look for one or two sharp peaks in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.[21][22][23][24]

  • C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹ indicates the ester carbonyl group.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of C-F bonds.

X-ray Crystallography: The Definitive Answer

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[25][26][27][28][29]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Interpretation

The output is a 3D model of the molecule that confirms the connectivity and spatial arrangement of all atoms, providing the ultimate proof of structure.

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HRMS Molecular formula, molecular weight, fragmentation patterns.High sensitivity, small sample requirement, provides elemental composition.Does not provide information on connectivity or stereochemistry.
NMR Detailed connectivity, chemical environment of atoms, stereochemistry.Provides the most comprehensive structural information in solution.Lower sensitivity, requires larger sample amounts, can be complex to interpret.
FTIR Presence of functional groups.Rapid, simple, small sample requirement.Provides limited information on the overall molecular structure.
X-ray Unambiguous 3D structure, bond lengths and angles.Provides absolute proof of structure.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural validation of this compound derivatives requires a multi-faceted analytical approach. While HRMS provides the initial confirmation of the molecular formula, a comprehensive suite of NMR experiments is essential for delineating the precise connectivity of the atoms. FTIR serves as a rapid and convenient tool for confirming the presence of key functional groups. For crystalline derivatives, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. By judiciously applying these complementary techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

A comparative study of different synthetic routes to Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3,4-difluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring vicinal fluorine atoms and an amino group ortho to a methyl ester, presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into the strategic considerations and experimental details of each approach.

Introduction

The presence of fluorine in bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and scalable synthetic routes to fluorinated building blocks is of paramount importance in medicinal chemistry. This guide will explore two plausible synthetic pathways to this compound, starting from readily available precursors: 3,4-difluoroaniline and 1,2,3-trifluorobenzene. Each route will be evaluated based on factors such as step-count, overall yield, reagent availability and cost, and potential for scale-up.

Route 1: Synthesis from 3,4-Difluoroaniline

This route leverages the commercially available 3,4-difluoroaniline and introduces the carboxyl group through a multi-step sequence involving a Sandmeyer-type reaction.

Overall Synthetic Pathway

Route_1 A 3,4-Difluoroaniline B 3,4-Difluorobenzenediazonium chloride A->B 1. NaNO2, HCl C 2-Bromo-3,4-difluorobenzoic acid B->C 2. CuBr, HBr D 2-Amino-3,4-difluorobenzoic acid C->D 3. NH3, Cu(I) catalyst E This compound D->E 4. CH3OH, H2SO4

Caption: Synthetic pathway for Route 1 starting from 3,4-difluoroaniline.

Rationale and Mechanistic Insights

The initial diazotization of 3,4-difluoroaniline is a standard procedure to generate a versatile diazonium salt intermediate. The subsequent Sandmeyer reaction with cuprous bromide introduces a bromine atom ortho to one of the fluorine atoms. This bromo-intermediate then undergoes a nucleophilic aromatic substitution with ammonia, catalyzed by a copper(I) species, to install the amino group at the desired position. The final step is a classic Fischer esterification to yield the target molecule. The regioselectivity of the initial bromination is directed by the electronic effects of the fluorine atoms.

Experimental Protocols

Step 1: Diazotization of 3,4-Difluoroaniline

  • To a stirred solution of 3,4-difluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, cuprous bromide (1.2 eq) is dissolved in hydrobromic acid.

  • The freshly prepared diazonium salt solution is added slowly to the cuprous bromide solution at 0-5 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the evolution of nitrogen gas ceases.

  • The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 2-bromo-3,4-difluorobenzoic acid.

Step 3: Amination of 2-Bromo-3,4-difluorobenzoic acid

  • 2-Bromo-3,4-difluorobenzoic acid (1.0 eq), aqueous ammonia (excess), and a catalytic amount of cuprous iodide are charged into a sealed reaction vessel.

  • The mixture is heated at a temperature typically ranging from 120-150 °C for several hours.

  • After cooling, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried to give 2-amino-3,4-difluorobenzoic acid.

Step 4: Fischer Esterification

  • 2-Amino-3,4-difluorobenzoic acid (1.0 eq) is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is slowly added.

  • The mixture is heated to reflux for several hours and monitored by TLC for completion.[1][2]

  • After cooling, the methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Route 2: Synthesis from 1,2,3-Trifluorobenzene

This approach involves the initial nitration of 1,2,3-trifluorobenzene, followed by functional group manipulations to introduce the amino and carboxyl functionalities.

Overall Synthetic Pathway

Route_2 A 1,2,3-Trifluorobenzene B 2,3,4-Trifluoronitrobenzene A->B 1. HNO3, H2SO4 C 3,4-Difluoro-2-nitroaniline B->C 2. NH3 D 2-Amino-3,4-difluoro-nitrobenzene C->D 3. Reduction (e.g., Fe/HCl) E 2-Amino-3,4-difluorobenzoic acid D->E 4. Diazotization, Cyanation, Hydrolysis F This compound E->F 5. CH3OH, SOCl2

Caption: Synthetic pathway for Route 2 starting from 1,2,3-trifluorobenzene.

Rationale and Mechanistic Insights

The nitration of 1,2,3-trifluorobenzene is expected to occur at the 4-position due to the directing effects of the fluorine atoms. The resulting 2,3,4-trifluoronitrobenzene can then undergo nucleophilic aromatic substitution with ammonia, where one of the fluorine atoms is displaced to yield 3,4-difluoro-2-nitroaniline. The nitro group is subsequently reduced to an amino group. The introduction of the carboxyl group can be achieved via a Sandmeyer reaction on the newly formed amino group, followed by hydrolysis of the resulting nitrile. Finally, esterification with methanol, potentially using a milder agent like thionyl chloride to avoid side reactions with the amino group, affords the target product.

Experimental Protocols

Step 1: Nitration of 1,2,3-Trifluorobenzene

  • To a cold (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, 1,2,3-trifluorobenzene (1.0 eq) is added dropwise with vigorous stirring.[3]

  • The reaction is allowed to proceed at low temperature for a specified time and then carefully quenched by pouring onto ice.

  • The product, 2,3,4-trifluoronitrobenzene, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 2: Nucleophilic Aromatic Substitution

  • 2,3,4-Trifluoronitrobenzene (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of aqueous ammonia in a sealed vessel.

  • The reaction is heated to a temperature typically between 100-130 °C for several hours.

  • After cooling, the product, 3,4-difluoro-2-nitroaniline, is isolated by extraction and purified.

Step 3: Reduction of the Nitro Group

  • 3,4-Difluoro-2-nitroaniline (1.0 eq) is dissolved in a mixture of ethanol and water.

  • An excess of a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, is added.

  • The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered while hot, and the filtrate is concentrated. The product, 2-amino-3,4-difluoronitrobenzene, is then extracted and purified.

Step 4: Introduction of the Carboxyl Group

  • The diamine is diazotized as described in Route 1, Step 1.

  • The resulting diazonium salt is then subjected to a Sandmeyer cyanation reaction using cuprous cyanide.[4]

  • The obtained nitrile is hydrolyzed under acidic or basic conditions to yield 2-amino-3,4-difluorobenzoic acid.

Step 5: Esterification with Thionyl Chloride and Methanol

  • To a solution of 2-amino-3,4-difluorobenzoic acid (1.0 eq) in methanol at 0 °C, thionyl chloride (1.2 eq) is added dropwise.[5]

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a mild base to neutralize any remaining acid.

  • The organic layer is dried and concentrated to give the final product, which can be further purified if necessary.

Comparative Analysis

FeatureRoute 1: From 3,4-DifluoroanilineRoute 2: From 1,2,3-Trifluorobenzene
Starting Material 3,4-Difluoroaniline (Commercially available)1,2,3-Trifluorobenzene (Commercially available)
Number of Steps 45
Key Reactions Diazotization, Sandmeyer Bromination, Amination, Fischer EsterificationNitration, Nucleophilic Aromatic Substitution, Nitro Reduction, Sandmeyer Cyanation, Esterification
Potential Challenges Handling of diazonium salts, regioselectivity in amination, potentially harsh conditions for amination.Regioselectivity of nitration, handling of nitrating agents, multi-step process to install the carboxyl group.
Estimated Overall Yield ModerateLikely lower due to the increased number of steps.
Scalability Potentially scalable, though handling of diazonium salts on a large scale requires strict safety protocols.Scalability may be challenging due to the nitration step and the multi-step conversion of the amino group to a carboxylic acid.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from 3,4-difluoroaniline, is more convergent with fewer steps. However, it relies on a potentially challenging amination reaction of a deactivated aromatic ring. The success of this route is highly dependent on achieving good yields and regioselectivity in the Sandmeyer and amination steps.

Route 2 , commencing with 1,2,3-trifluorobenzene, is a more linear synthesis. While it involves more steps, the individual transformations are generally well-established. The key challenges lie in controlling the regioselectivity of the initial nitration and the efficient execution of the multi-step conversion of the second amino group into the carboxylic acid.

The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including available starting materials, scale of synthesis, and tolerance for particular reaction types and reagents. For laboratory-scale synthesis, Route 1 may be more attractive due to its shorter sequence. For larger-scale production, a thorough optimization of both routes would be necessary to determine the most cost-effective and efficient process. Further investigation into alternative carboxylation methods for Route 2 could potentially shorten the sequence and improve its overall efficiency.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Methyl Aminobenzoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparison of how fluorine substitution impacts the physicochemical, pharmacological, and pharmacokinetic properties of methyl aminobenzoates, a core structure in various therapeutic agents, notably as local anesthetics. By integrating experimental data and established principles, we explore the causal relationships behind the observed effects of fluorination, offering a valuable resource for rational drug design.

The Rationale for Fluorinating Methyl Aminobenzoates

Methyl aminobenzoates, such as methyl anthranilate and its isomers, serve as crucial building blocks in medicinal chemistry. Their derivatives are known to exhibit a range of biological activities, with a prominent application as local anesthetics that function by blocking voltage-gated sodium channels in nerve membranes.[1][2] However, parent compounds often face limitations such as suboptimal metabolic stability, potency, or duration of action.

Fluorine, owing to its unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—offers a compelling strategy to address these limitations.[3][4] Its introduction can profoundly modulate a molecule's electronic and steric profile, leading to enhanced therapeutic potential.

Comparative Analysis of Key Properties

The introduction of fluorine onto the aromatic ring of methyl aminobenzoate induces significant changes in its fundamental properties. The position of the fluorine atom (ortho, meta, or para to the amino or ester group) is critical in determining the nature and magnitude of these effects.

Physicochemical Properties: A Tale of Electrons and Lipophilicity

pKa Alteration: The basicity of the amino group is a critical determinant of a local anesthetic's activity, as the protonated form is responsible for binding to the sodium channel from the intracellular side. Fluorine's strong electron-withdrawing inductive effect (-I) significantly reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group. This leads to a decrease in the pKa of the amino group, meaning it is less basic.[5]

Table 1: Predicted and Experimental pKa Values of Aniline and Fluorinated Analogs

CompoundpKa (Experimental/Predicted)Rationale for Change
Aniline4.60[6]Reference compound.
2-Fluoroaniline3.20Strong inductive electron withdrawal by ortho-fluorine lowers the basicity of the amino group.
3-Fluoroaniline3.51Inductive effect of meta-fluorine is significant, reducing basicity.
4-Fluoroaniline4.65The +M (mesomeric) effect of fluorine can partially counteract the -I effect at the para position, leading to a smaller change in pKa compared to ortho and meta isomers.

Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While aromatic monofluorination often leads to a slight increase in LogP, this is not a universal rule, especially in the presence of other functional groups.[7][8] The interplay between fluorine's inductive and mesomeric effects, as well as its potential to form intramolecular hydrogen bonds, can lead to nuanced changes in a molecule's interaction with lipid environments.[9]

Table 2: Computed Lipophilicity (XLogP3) of Methyl Aminobenzoate and Fluorinated Isomers

CompoundMolecular FormulaComputed XLogP3
Methyl 4-aminobenzoateC₈H₉NO₂1.3
Methyl 4-amino-2-fluorobenzoateC₈H₈FNO₂2.2[10]
Methyl 4-amino-3-fluorobenzoateC₈H₈FNO₂Not available
Methyl 3-amino-4-fluorobenzoateC₈H₈FNO₂1.3[11]

Note: The computed values suggest that the position of fluorine significantly impacts lipophilicity. An ortho-fluorine substitution appears to increase lipophilicity more than a meta-substitution relative to the amino group.

Pharmacological Properties: Enhancing Anesthetic Activity

Sodium Channel Binding Affinity: The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels.[1][2] The potency of these agents is often quantified by their half-maximal inhibitory concentration (IC50). Fluorine substitution can enhance binding affinity through various mechanisms, including favorable electrostatic interactions with amino acid residues in the channel pore and by modulating the molecule's conformation to better fit the binding site. While direct comparative IC50 data for fluorinated methyl aminobenzoates is scarce, studies on other local anesthetics demonstrate that structural modifications significantly impact potency.[7]

Anesthetic Potency and Duration of Action: Anesthetic potency is correlated with lipid solubility, while the duration of action is influenced by factors such as protein binding and the rate of metabolism.[12] By increasing lipophilicity, fluorine substitution can enhance the ability of a methyl aminobenzoate derivative to partition into the nerve membrane, thereby increasing its local concentration and potency. Furthermore, the enhanced metabolic stability conferred by fluorine can lead to a prolonged duration of action.

Pharmacokinetic Properties: The Metabolic Stability Advantage

One of the most significant and predictable advantages of fluorination is the enhancement of metabolic stability.[3][4] The carbon-hydrogen (C-H) bonds on the aromatic ring of methyl aminobenzoate are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom effectively blocks this metabolic pathway due to the high strength of the C-F bond.[3] This leads to a longer in vivo half-life, increased bioavailability, and a more predictable pharmacokinetic profile.

cluster_0 Non-Fluorinated Methyl Aminobenzoate Metabolism cluster_1 Fluorinated Methyl Aminobenzoate Metabolism Parent Methyl Aminobenzoate Metabolite Hydroxylated Metabolite Parent->Metabolite CYP450 Oxidation (on C-H bond) F_Parent Fluorinated Methyl Aminobenzoate No_Reaction Increased Metabolic Stability F_Parent->No_Reaction Metabolic Pathway Blocked (at C-F bond)

Caption: Impact of Fluorine on Metabolic Pathway of Methyl Aminobenzoate.

Experimental Protocols

Synthesis of a Representative Fluorinated Methyl Aminobenzoate: Methyl 2-amino-3-fluorobenzoate

This protocol describes a common synthetic route to a fluorinated methyl aminobenzoate derivative.

Step 1: Nitration of 2-Fluorobenzoic Acid

  • To a stirred solution of 2-fluorobenzoic acid in concentrated sulfuric acid, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water and dry to yield 2-fluoro-3-nitrobenzoic acid.

Step 2: Esterification

  • Reflux a solution of 2-fluoro-3-nitrobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-fluoro-3-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • To a solution of methyl 2-fluoro-3-nitrobenzoate in ethanol, add a catalyst such as 10% Palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl 2-amino-3-fluorobenzoate.

Start 2-Fluorobenzoic Acid Step1 Nitration (HNO3, H2SO4) Start->Step1 Intermediate1 2-Fluoro-3-nitrobenzoic Acid Step1->Intermediate1 Step2 Esterification (Methanol, H2SO4) Intermediate1->Step2 Intermediate2 Methyl 2-fluoro-3-nitrobenzoate Step2->Intermediate2 Step3 Reduction (H2, Pd/C) Intermediate2->Step3 Product Methyl 2-amino-3-fluorobenzoate Step3->Product

Caption: Synthetic Workflow for Methyl 2-amino-3-fluorobenzoate.

In Vitro Metabolic Stability Assay

This assay determines the rate of disappearance of a compound when incubated with liver microsomes.[3]

Materials:

  • Test compound (fluorinated and non-fluorinated methyl aminobenzoates)

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test compounds.

  • In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Add the test compound to the microsome mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.

  • LogP is the logarithm of the partition coefficient.

Conclusion and Future Perspectives

Fluorine substitution is a highly effective strategy for modulating the properties of methyl aminobenzoates, offering significant advantages in drug design. The electron-withdrawing nature of fluorine can fine-tune the basicity of the amino group, a key parameter for local anesthetic activity. Furthermore, fluorination can enhance metabolic stability, leading to improved pharmacokinetic profiles and potentially a longer duration of action. While the effect on lipophilicity is more complex and position-dependent, it provides another avenue for optimizing a compound's absorption and distribution characteristics.

Future research should focus on generating direct comparative data for a series of fluorinated methyl aminobenzoate isomers to build a more comprehensive quantitative structure-activity relationship (QSAR) model. Such studies will further empower medicinal chemists to rationally design next-generation therapeutic agents with superior efficacy and safety profiles.

References

A Senior Application Scientist's Guide to Methyl 2-Amino-3,4-difluorobenzoate: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of synthetic building blocks is a critical decision that profoundly impacts the properties and viability of a final active pharmaceutical ingredient (API). Among the vast arsenal of chemical intermediates, fluorinated aromatic compounds have garnered significant attention for their ability to modulate key pharmacological parameters such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of Methyl 2-Amino-3,4-difluorobenzoate, benchmarking its performance in key synthetic assays against relevant structural analogs. Our analysis moves beyond simple data presentation to explain the underlying chemical principles, offering a practical framework for informed decision-making in your research endeavors.

The Strategic Advantage of Fluorine in Anthranilate Scaffolds

Anthranilic acid and its esters are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms onto this framework is a well-established strategy to fine-tune a molecule's properties.[1] The high electronegativity and relatively small size of fluorine can induce significant changes in electron distribution, pKa, and conformation without introducing substantial steric bulk. In the context of this compound, the two fluorine atoms are potent electron-withdrawing groups, which fundamentally alters the reactivity of the adjacent amino group—a primary site for synthetic elaboration. This guide will dissect the practical implications of this substitution pattern.

Physicochemical Properties: A Comparative Overview

A molecule's physical and chemical properties are the foundation of its behavior in both synthetic and biological systems. The following table compares this compound with its non-fluorinated parent compound and two isomeric alternatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
This compound Structure of this compoundC₈H₇F₂NO₂187.14Subject of this guide; features two electron-withdrawing fluorine atoms ortho and meta to the amino group.[3]
Methyl Anthranilate (Non-fluorinated analog)Structure of Methyl AnthranilateC₈H₉NO₂151.16The baseline comparator, lacking any electron-withdrawing substituents on the ring.[4]
Methyl 3-Amino-2-fluorobenzoate (Isomeric analog)Structure of Methyl 3-Amino-2-fluorobenzoateC₈H₈FNO₂169.15A key intermediate for targeted cancer therapies like Dabrafenib.[5]
Methyl 2-Amino-4,5-difluorobenzoate (Isomeric analog)Structure of Methyl 2-Amino-4,5-difluorobenzoateC₈H₇F₂NO₂187.14An important building block in the pharmaceutical industry.[6]

Data sourced from PubChem and other chemical suppliers.[3][4][5][6]

Performance in Synthetic Assays: A Reactivity Benchmark

For a building block, "performance" is fundamentally a measure of its reactivity and utility in constructing more complex molecules. The primary reactive site on this compound is the nucleophilic amino group. The electron-withdrawing fluorine atoms at the 3- and 4-positions significantly decrease the electron density on this nitrogen atom, thereby reducing its nucleophilicity compared to the parent Methyl Anthranilate.[7] This has direct consequences for several critical synthetic transformations.

Diagram: Electronic Influence of Fluorine Substituents

Caption: Electronic effects of fluorine on the amino group's reactivity.

Comparative Reactivity Analysis
Assay / Reaction TypeThis compoundMethyl Anthranilate (Baseline)Scientific Rationale
Acylation Lower ReactivityHigher ReactivityThe rate-determining step is the nucleophilic attack of the amine on the acylating agent. The strong electron-withdrawing fluorine atoms reduce the nucleophilicity of the NH₂ group, slowing the reaction.[7]
Diazotization Lower ReactivityHigher ReactivityThis reaction, forming a diazonium salt, is initiated by the nucleophilic amine attacking nitrous acid. Reduced electron density on the nitrogen hinders this initial step.[7]
Schiff Base Formation Lower ReactivityHigher ReactivityThe condensation with an aldehyde or ketone relies on the amine's nucleophilic attack on the carbonyl carbon. This step is less favorable due to the electronic pull of the fluorine atoms.[7]

This reduced reactivity is not inherently negative; it can be a significant advantage. In complex syntheses with multiple functional groups, it can provide chemo-selectivity, allowing other, more nucleophilic sites in a molecule to react preferentially.

Experimental Protocol: Competitive Acylation Assay

To empirically validate the predicted differences in reactivity, a competitive acylation experiment can be performed. This assay provides a clear, quantitative measure of the relative nucleophilicity of two different amines.

Objective

To determine the relative reactivity of this compound and Methyl Anthranilate towards a limited amount of an acylating agent.

Materials
  • This compound

  • Methyl Anthranilate

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Diagram: Workflow for Competitive Acylation

G A 1. Prepare Equimolar Mixture - this compound - Methyl Anthranilate - Internal Standard in DCM B 2. Add Base Add Triethylamine (1.1 eq) A->B C 3. Initiation Slowly add Acetic Anhydride (0.5 eq) at 0°C B->C D 4. Reaction Stir at room temperature for 1 hour C->D E 5. Workup - Quench with NaHCO₃ (aq) - Separate organic layer - Wash with brine, dry (MgSO₄) D->E F 6. Analysis Analyze product ratio by GC-MS E->F G Expected Outcome F->G H [N-acetyl-Methyl Anthranilate] > [N-acetyl-Methyl 2-Amino-3,4-difluorobenzoate] G->H

References

Safety Operating Guide

A Proactive Defense: A Guide to Personal Protective Equipment for Handling Methyl 2-Amino-3,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. Methyl 2-Amino-3,4-difluorobenzoate, a fluorinated aromatic amine, represents a class of compounds where a proactive and informed approach to safety is paramount. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a primary aromatic amine and a difluorinated benzene ring—provide clear indicators of its potential hazards.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for risk assessment and Personal Protective Equipment (PPE) selection, empowering you, the researcher, to build a self-validating system of safety for every task. Our core principle is to mitigate risk by understanding the causality behind each safety recommendation, ensuring that every experimental choice is grounded in authoritative best practices.

Hazard Assessment: Understanding the "Why"

The requirement for specific PPE is dictated by the potential hazards of this compound. These hazards are inferred from its chemical structure.

  • Primary Aromatic Amines (PAAs): This class of compounds carries significant toxicological potential. Many PAAs are known to be lipid-soluble, allowing for ready absorption through the skin.[1] Systemic exposure can lead to adverse health effects, with some aromatic amines being recognized as carcinogenic and mutagenic.[1] Therefore, preventing dermal contact is a primary safety objective.

  • Fluorinated Organic Compounds: The presence of fluorine atoms on the aromatic ring influences the molecule's reactivity and metabolism. While the carbon-fluorine bond is strong, metabolic processes can potentially lead to the release of toxic metabolites or fluoride ions.[2][3] The strongly electron-withdrawing nature of fluorine also modifies the chemical properties of the nearby amino group.[4] As the complete metabolic pathway and toxicological profile are not thoroughly investigated for this specific compound, a conservative approach that minimizes all routes of exposure is warranted.[5]

  • Physical Form: As a solid, this compound poses a respiratory hazard through the inhalation of dust or aerosols generated during handling, such as weighing or transfer.[5][6]

Based on these structural alerts, we must assume the compound is, at a minimum, a skin and eye irritant, potentially toxic upon ingestion, inhalation, or skin absorption, and handle it as a substance with unknown long-term toxicological properties.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, the Hierarchy of Controls must be applied. PPE is the last line of defense.

  • Engineering Controls: All handling of this compound powder should occur within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure.[5] Facilities must be equipped with an eyewash station and a safety shower.[7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Restrict access to authorized personnel and ensure all users are trained on the specific hazards and handling procedures.

The Essential Ensemble: Personal Protective Equipment

The following PPE is required for all tasks involving this compound. The level of protection may be scaled up based on the quantity handled and the specific procedure performed.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Solutions/Splash Risk: Chemical splash goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133.[7]

  • High-Risk Operations: For tasks with a significant splash or aerosol generation risk (e.g., handling large quantities, preparing solutions under pressure), a full-face shield should be worn in conjunction with chemical splash goggles.

Hand Protection

Given the high potential for dermal absorption of aromatic amines, robust hand protection is critical.

  • Glove Selection: Use chemical-resistant gloves inspected prior to use.[5] Nitrile gloves are a common and appropriate choice for incidental contact.

  • Double Gloving: For all handling procedures, wearing two pairs of nitrile gloves is strongly recommended. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.

  • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately as hazardous waste. Do not reuse disposable gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][8]

Body Protection
  • Standard Use: A clean, long-sleeved, flame-resistant laboratory coat that buttons fully is mandatory.

  • Enhanced Protection: For tasks involving larger quantities (>10 g) or with a higher risk of spills, supplement the lab coat with a chemical-resistant apron. For large-scale work, a disposable chemical-resistant suit may be necessary.[5]

Respiratory Protection

Preventing the inhalation of fine powders is a critical safety measure.

  • Standard Operations: When handling the solid inside a certified chemical fume hood, a respirator may not be required.

  • Outside of a Fume Hood (e.g., spill cleanup): A NIOSH-approved air-purifying respirator is required. The choice of cartridge depends on the specific situation:

    • For dusts: A respirator equipped with P95 or P100 particulate filters is necessary.[5]

    • For potential vapors/aerosols: A combination cartridge for organic vapors and particulates is recommended.

  • A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[7]

Operational and Disposal Plans

A safe workflow includes procedural steps for preparation, handling, and disposal.

Step-by-Step PPE Donning and Doffing Protocol
  • Preparation: Inspect all PPE for damage (rips, cracks, defects) before use.

  • Donning Sequence:

    • Perform hand hygiene.

    • Don inner gloves.

    • Don laboratory coat or chemical suit.

    • Don respiratory protection (if required). Ensure a proper fit test has been conducted.

    • Don eye and face protection.

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove outer gloves.

    • Remove lab coat or chemical suit, turning it inside out as you remove it.

    • Perform hand hygiene.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • Solid Chemical Waste: All excess this compound and materials used for spill cleanup must be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and used respirator cartridges, must be disposed of as solid hazardous waste.[5] Do not place contaminated items in the regular trash.

  • Environmental Protection: Do not let the product enter drains.[5][9] Prevent further leakage or spillage if it is safe to do so.[9]

Summary of Recommendations

The following table summarizes the recommended PPE based on the scale and nature of the laboratory operation.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing <1g in Fume Hood Safety Glasses with Side ShieldsDouble Nitrile GlovesLab CoatNot required if in fume hood
Preparing Solutions in Fume Hood Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required if in fume hood
Handling >10g or Large-Scale Reactions Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronRecommended (P100/OV)
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant SuitRequired (P100/OV)

Procedural Workflow Diagram

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

Caption: PPE Selection and Use Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.